Technical Whitepaper: Chemical Properties, Synthesis, and Applications of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Executive Summary In modern drug discovery and complex organic synthesis, the demand for structurally rigid, sp³-rich heterocyclic building blocks has surged. Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS: 2...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and complex organic synthesis, the demand for structurally rigid, sp³-rich heterocyclic building blocks has surged. Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS: 2091964-79-1) represents a highly versatile, bifunctional scaffold designed to meet these exact needs. Featuring a stable tetrahydrofuran (THF) core substituted at the C3 position with both a hydrogen-bond donating hydroxymethyl group and a highly reactive methyl ester, this molecule is a prime candidate for fragment-based drug discovery (FBDD) and the synthesis of nucleoside analogs.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and downstream applications, designed specifically for researchers and drug development professionals.
Physicochemical Profiling and Structural Causality
The unique properties of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate are dictated by its quaternary C3 center. The THF ring provides a hydrophilic, low-lipophilicity core that improves the aqueous solubility and oral bioavailability of downstream active pharmaceutical ingredients (APIs). Concurrently, the quaternary center forces a specific spatial orientation of the functional groups, limiting conformational flexibility. This rigid pre-organization provides an entropic advantage during target binding in biological systems.
Quantitative Chemical and Physical Data
The following table summarizes the core quantitative metrics and identifiers for this compound, consolidated from authoritative chemical databases[1]:
Heterocyclic Building Block / Cyclic Ether / Ester
Solubility
Soluble in polar organic solvents (MeOH, EtOH, THF, EtOAc)
Validated Synthesis Methodologies
Industrial vs. Laboratory-Scale Approaches
According to commercial synthesis analyses, industrial-scale production often utilizes a multi-step sequence starting from 2-chloroethanol and diethyl malonate. Under alkaline conditions, these precursors form an intermediate that undergoes selective reduction (via metal borohydrides) and subsequent dehydrative cyclization to furnish the tetrahydrofuran core[2].
However, for laboratory-scale precision and custom derivative generation, the α-hydroxymethylation of methyl tetrahydrofuran-3-carboxylate is the most atom-economical and reliable route.
This protocol is a self-validating system based on the kinetic deprotonation of an ester.
Mechanistic Rationale: To prevent unwanted nucleophilic acyl substitution or Claisen condensation, a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required. LDA kinetically deprotonates the α-position. Cryogenic conditions (-78 °C) are critical to stabilize the highly reactive lithium enolate and suppress side reactions such as the retro-aldol cleavage or the polymerization of formaldehyde.
Procedure:
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 volumes relative to starting material) and diisopropylamine (1.1 eq). Cool the system to -78 °C using a dry ice/acetone bath.
Enolate Generation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA. Slowly introduce methyl tetrahydrofuran-3-carboxylate (1.0 eq) via syringe. Stir for 1 hour at -78 °C to generate the lithium enolate.
Electrophilic Addition: Introduce an excess of anhydrous formaldehyde gas (generated in situ by thermally cracking paraformaldehyde at 150 °C in an adjacent connected flask) into the reaction mixture. Allow the reaction to stir for 2 hours at -78 °C.
Quench and Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Causality: A mild proton source neutralizes the strongly basic alkoxide intermediate without hydrolyzing the sensitive methyl ester. Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.
Caption: Workflow for the α-hydroxymethylation of methyl tetrahydrofuran-3-carboxylate.
Downstream Reactivity and Drug Development Applications
The true value of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate lies in the orthogonal reactivity of its two functional groups. This allows chemists to selectively manipulate one site while leaving the other intact, enabling the rapid generation of diverse chemical libraries.
Esterification & Amidation: The methyl ester can be hydrolyzed to a free carboxylic acid using mild saponification (e.g., LiOH in THF/H₂O). The resulting acid is readily coupled with primary or secondary amines using standard amide coupling reagents (HATU, EDC/HOBt) to form THF-3-carboxamides, a common motif in kinase inhibitors.
Nucleophilic Substitution: The primary hydroxyl group can be converted into a good leaving group (tosylate or mesylate) and subsequently displaced by nitrogen or sulfur nucleophiles, facilitating the synthesis of spirocyclic or fused bicyclic systems.
Reduction: Treatment with strong reducing agents like LiAlH₄ selectively reduces the ester, yielding 3,3-bis(hydroxymethyl)tetrahydrofuran, a valuable diol for polymer science and polyurethane synthesis[2].
Caption: Orthogonal downstream derivatization pathways for the bifunctional THF building block.
Handling, Storage, and Analytical Characterization
To ensure experimental reproducibility, rigorous analytical characterization is mandatory.
NMR Spectroscopy: In ¹H NMR (CDCl₃), the compound exhibits a distinct singlet for the ester methyl group at ~3.7 ppm. The diastereotopic protons of the hydroxymethyl group typically appear as an AB quartet or a complex multiplet depending on hydrogen bonding dynamics, while the THF ring protons resonate between 2.0 and 4.0 ppm.
Stability & Storage: While the compound is stable under standard laboratory conditions, it should be stored in a tightly sealed container at 2-8 °C under an inert atmosphere (argon or nitrogen). Prolonged exposure to strong acids or bases should be avoided to prevent unwanted transesterification, hydrolysis, or potential ring-opening reactions[2].
References
National Center for Biotechnology Information (PubChem) - PubChem Compound Summary for CID 131543524, Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate. Retrieved from:[Link]
Escaping Flatland: The Strategic Utility of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS 2091964-79-1) in Modern Drug Discovery
Executive Summary For decades, the pharmaceutical industry relied heavily on high-throughput, sp2-hybridized cross-coupling chemistries (e.g., Suzuki and Sonogashira reactions). While synthetically efficient, this paradi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For decades, the pharmaceutical industry relied heavily on high-throughput, sp2-hybridized cross-coupling chemistries (e.g., Suzuki and Sonogashira reactions). While synthetically efficient, this paradigm populated screening libraries with flat, highly lipophilic, and rigid aromatic molecules. These "flat" compounds frequently suffer from poor aqueous solubility, high off-target promiscuity, and elevated attrition rates in clinical trials.
To overcome this, modern drug discovery has embraced the "Escape from Flatland" paradigm—a strategic shift toward incorporating three-dimensional, sp3-rich scaffolds into lead optimization. Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS 2091964-79-1) represents a premier building block in this space. Featuring a saturated tetrahydrofuran (THF) ring and a quaternary stereocenter, this bifunctional scaffold allows medicinal chemists to project pharmacophores into novel 3D space, fundamentally improving the physicochemical properties of drug candidates.
Physicochemical Profiling & Structural Analysis
Understanding the inherent properties of a scaffold is the first step in rational drug design. CAS 2091964-79-1 is a highly saturated, oxygen-containing heterocycle that provides an optimal balance of polarity and structural complexity.
Table 1: Physicochemical Properties of CAS 2091964-79-1
Property
Value
Mechanistic Implication
CAS Number
2091964-79-1
Unique identifier for procurement and registry [1].
Chemical Formula
C₇H₁₂O₄
Low molecular weight (160.17 g/mol ) ensures high ligand efficiency.
Fraction sp3 (Fsp³)
0.857 (6/7 carbons)
Exceptional 3D character; highly saturated compared to standard aromatics.
Boiling Point
234.1 ± 20.0 °C
Indicates stability under standard synthetic thermal conditions [2].
H-Bond Donors
1 (Primary Hydroxyl)
Provides a vector for target engagement or further functionalization.
H-Bond Acceptors
4 (Oxygen atoms)
Enhances aqueous solubility without drastically increasing lipophilicity (LogP).
Structural Causality: The THF ring oxygen acts as a potent hydrogen-bond acceptor, which improves kinetic solubility in aqueous media. Furthermore, the quaternary carbon at the C3 position forces the hydroxymethyl and carboxylate groups into a rigid, tetrahedral geometry. This ~109.5° projection angle is impossible to achieve with planar aromatic rings, allowing the molecule to access deeper, more complex protein binding pockets.
Mechanistic Causality: The Fsp³ Paradigm
The shift toward molecules like CAS 2091964-79-1 is not merely a trend; it is grounded in empirical clinical data. In their seminal 2009 paper, , Lovering et al. demonstrated a direct correlation between the saturation of a molecule (measured by Fsp³) and its likelihood of progressing from discovery to an approved drug [3].
Solubility and Bioavailability: Planar aromatic molecules tend to stack via π-π interactions, forming highly stable crystal lattices that are difficult to dissolve in gastrointestinal fluids. The high Fsp³ (0.857) of CAS 2091964-79-1 disrupts crystal packing, significantly lowering the melting point and increasing thermodynamic solubility.
Reduced Promiscuity (Toxicity): In a follow-up study, , it was proven that increasing molecular complexity (higher Fsp³ and chiral centers) reduces off-target binding and Cytochrome P450 (CYP450) inhibition [4]. Flat, lipophilic molecules often bind non-specifically to hydrophobic pockets in off-target proteins, leading to toxicity. The 3D bulk of the THF scaffold prevents this non-specific intercalation.
Figure 1: Fsp3-driven lead optimization pathway utilizing CAS 2091964-79-1.
Synthetic Utility and Derivatization Workflows
As a Senior Application Scientist, I emphasize that a scaffold is only as useful as its synthetic tractability. CAS 2091964-79-1 is a bifunctional building block . The primary alcohol and the methyl ester can be orthogonally manipulated to build complex libraries.
This self-validating protocol outlines the conversion of the scaffold into an advanced intermediate for library synthesis.
Step 1: Electrophilic Activation of the Hydroxymethyl Group
Rationale: The primary hydroxyl group is a poor leaving group. Converting it to a tosylate (or mesylate) primes the C3 position for nucleophilic attack (Sₙ2) while leaving the methyl ester intact.
Procedure: Dissolve CAS 2091964-79-1 (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.2 eq) dropwise. Stir at room temperature for 4 hours.
Validation Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product will appear as a new, less polar spot. LCMS will confirm a mass shift of +154 Da.
Step 2: Sₙ2 Displacement
Rationale: The tosylate can now be displaced by various nucleophiles (amines, thiols, azides) to introduce the first pharmacophore vector.
Procedure: Dissolve the tosylate intermediate in anhydrous DMF. Add sodium azide (NaN₃, 1.5 eq) and heat to 60 °C for 8 hours to yield the azide intermediate.
Step 3: Ester Saponification
Rationale: To utilize the carboxylate vector for peptide coupling, the methyl ester must be hydrolyzed to a free carboxylic acid.
Procedure: Dissolve the azide intermediate in a 3:1 mixture of THF and water. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Stir at room temperature for 12 hours. Acidify with 1M HCl to pH 3 and extract with ethyl acetate.
Validation Checkpoint: LCMS analysis will show a mass shift of -14 Da (loss of the methyl group) and an earlier retention time on reverse-phase HPLC due to increased polarity.
Figure 2: Orthogonal functionalization workflow of CAS 2091964-79-1.
Rationale: If a lead compound contains a para-substituted benzene ring (180° exit vectors) that suffers from rapid metabolic clearance, replacing it with the 3,3-disubstituted THF scaffold alters the exit vectors to ~109°. This "scaffold hop" disrupts planar stacking and often rescues the compound's pharmacokinetic profile.
Procedure:
In Silico Alignment: Use computational modeling (e.g., Cresset Spark) to superimpose the THF scaffold over the problematic aromatic ring. Ensure the new 3D vectors do not clash with the target protein's binding pocket.
Synthesis: Utilize Protocol 1 to attach the necessary pharmacophores to the hydroxymethyl and carboxylate vectors.
ADME Validation: Screen the resulting analog in a turbidimetric kinetic solubility assay and a human liver microsome (HLM) stability assay. A successful scaffold hop will demonstrate a >2-fold increase in solubility and a reduction in intrinsic clearance (CL_int).
Conclusion
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS 2091964-79-1) is far more than a simple chemical reagent; it is a strategic asset in the modern medicinal chemist's toolkit. By providing an exceptionally high Fsp³ fraction (0.857) and orthogonal synthetic handles, it directly addresses the systemic failures of "flatland" chemistry. Incorporating this scaffold into early-stage library design ensures that resulting leads possess the solubility, 3D complexity, and target specificity required to survive the rigorous transition from discovery to clinical approval.
References
Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Escape from Flatland 2: complexity and promiscuity
Source: MedChemComm (RSC Publishing)
URL: [Link]
Foundational
A Comprehensive Spectroscopic Guide to Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate: In-depth ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a substituted tetrahydrofuran derivative of significant interest in synthetic organic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a substituted tetrahydrofuran derivative of significant interest in synthetic organic chemistry and drug discovery. Its structure combines a versatile tetrahydrofuran scaffold with ester and primary alcohol functionalities, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate. As a self-validating system, this guide will not only present the reference spectral data but also delve into the causal relationships between the molecular structure and the observed NMR parameters. The data presented herein is based on predictive models and analysis of analogous structures, providing a robust reference for researchers in the field.
Molecular Structure and Atom Numbering
The structural formula of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate with the systematic atom numbering used for NMR signal assignment is depicted below. This numbering scheme will be referenced throughout this guide.
Caption: Molecular structure and atom numbering of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is predicted to exhibit six distinct signals in a deuterated solvent such as CDCl₃. The chemical shifts (δ) are influenced by the electronic environment of each proton, primarily the presence of the electronegative oxygen atoms in the tetrahydrofuran ring, the ester group, and the hydroxyl group.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
H₂
~ 3.8 - 4.0
m
-
Protons on C2
H₄
~ 2.0 - 2.2
m
-
Protons on C4
H₅
~ 3.6 - 3.8
m
-
Protons on C5
H₇ (CH₃)
~ 3.7
s
-
Methyl protons of the ester
H₈ (CH₂)
~ 3.5 - 3.7
m
-
Methylene protons of the hydroxymethyl group
OH
Variable (typically ~ 1.5 - 3.0)
br s
-
Hydroxyl proton
Note: The chemical shift of the hydroxyl proton (OH) is highly dependent on concentration, temperature, and solvent. It may also undergo exchange with residual water in the solvent, leading to a broad signal or no observable signal at all.
Interpretation of the ¹H NMR Spectrum
H₂ and H₅ Protons (δ ~3.6 - 4.0 ppm): These protons are adjacent to the ring oxygen (O1), which deshields them due to its electronegativity, causing them to resonate at a lower field compared to typical aliphatic protons. Their signals are expected to be multiplets due to coupling with neighboring protons on the tetrahydrofuran ring.
H₄ Protons (δ ~2.0 - 2.2 ppm): The protons on C4 are further away from the direct influence of the ring oxygen and are therefore found at a more upfield position. They will appear as a multiplet due to coupling with the protons on C5.
H₇ Methyl Protons (δ ~3.7 ppm): The three protons of the methyl group in the ester functionality are chemically equivalent and are not coupled to any other protons. Therefore, they are expected to appear as a sharp singlet. Their chemical shift is characteristic of methyl esters.
H₈ Methylene Protons (δ ~3.5 - 3.7 ppm): These protons are part of the hydroxymethyl group attached to the quaternary carbon C3. They are expected to be diastereotopic and thus may appear as a complex multiplet. Their proximity to the ester and hydroxyl groups influences their chemical shift.
Hydroxyl Proton (OH): The signal for the hydroxyl proton is often broad and its chemical shift is variable. This is due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule.
Carbon
Predicted Chemical Shift (δ, ppm)
Assignment
C₂
~ 68 - 72
Methylene carbon adjacent to ring oxygen
C₃
~ 50 - 55
Quaternary carbon
C₄
~ 30 - 35
Methylene carbon
C₅
~ 65 - 70
Methylene carbon adjacent to ring oxygen
C₆ (C=O)
~ 170 - 175
Carbonyl carbon of the ester
C₇ (CH₃)
~ 51 - 53
Methyl carbon of the ester
C₈ (CH₂OH)
~ 64 - 68
Methylene carbon of the hydroxymethyl group
Interpretation of the ¹³C NMR Spectrum
C₆ Carbonyl Carbon (δ ~170 - 175 ppm): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, appearing at the lowest field, which is characteristic for this functional group.
C₂ and C₅ Carbons (δ ~65 - 72 ppm): These carbons are directly attached to the electronegative ring oxygen atom, causing a significant downfield shift into the range typical for carbons in ethers.
C₈ Hydroxymethyl Carbon (δ ~64 - 68 ppm): The carbon of the hydroxymethyl group is also deshielded by the attached hydroxyl group, resulting in a chemical shift in a similar region to C₂ and C₅.
C₇ Methyl Carbon (δ ~51 - 53 ppm): The methyl carbon of the ester group appears in a characteristic region for ester methyl groups.
C₃ Quaternary Carbon (δ ~50 - 55 ppm): The quaternary carbon C3, substituted with both the ester and hydroxymethyl groups, is deshielded and its chemical shift reflects the influence of these substituents.
C₄ Methylene Carbon (δ ~30 - 35 ppm): This is the most upfield signal in the spectrum, as it is the carbon furthest from the influence of the electronegative oxygen atoms.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate, the following experimental protocols are recommended.
Sample Preparation
Solvent Selection: A deuterated solvent that readily dissolves the compound should be chosen. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other suitable solvents include deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on the compound's solubility.[1]
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[2] For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg in 0.6-0.7 mL) is advisable to obtain a good signal-to-noise ratio in a reasonable time.[3]
Sample Filtration: If any particulate matter is present, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid line broadening.
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.[1]
Solvation Thermodynamics and Experimental Profiling of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate in Polar Aprotic Media
As drug development and organic synthesis increasingly rely on highly functionalized building blocks, understanding the precise solvation mechanics of these molecules becomes critical. Methyl 3-(hydroxymethyl)tetrahydrof...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and organic synthesis increasingly rely on highly functionalized building blocks, understanding the precise solvation mechanics of these molecules becomes critical. Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS: 2091964-79-1) is a prime example of a versatile, oxygen-rich intermediate used in the generation of prodrug candidates and complex heterocyclic scaffolds[1][2].
This technical guide provides an in-depth analysis of the solubility profile of this compound specifically within polar aprotic solvents. By bridging structural thermodynamics with field-proven experimental protocols, we establish a rigorous framework for optimizing its use in high-throughput screening and synthetic workflows.
Structural Thermodynamics & Solvation Causality
To predict and manipulate solubility, we must first deconstruct the solute's molecular architecture. Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (
C7H12O4
, MW: 160.17 g/mol ) possesses three distinct functional domains[1][3]:
Tetrahydrofuran (THF) Ring: Provides a moderate dispersion force profile and acts as a hydrogen bond acceptor.
Methyl Carboxylate Group: An ester moiety that contributes to dipole-dipole interactions and serves as a hydrogen bond acceptor.
Hydroxymethyl Group (-CH₂OH): A potent hydrogen bond donor and acceptor.
The Role of Polar Aprotic Solvents
In non-polar media, the hydroxymethyl group drives the solute to self-associate, forming strong intermolecular hydrogen-bonded networks (dimers or oligomers) that resist dissolution. Conversely, while polar protic solvents (like methanol or water) can dissolve the compound, they introduce the risk of ester hydrolysis over extended periods.
4 (e.g., DMSO, DMF, 2-MeTHF) are the thermodynamic ideal for this molecule[4]. According to the5 framework, these solvents possess high polarity (
δP
) and moderate-to-high hydrogen bond accepting capacity (
δH
), but lack hydrogen bond donors[5][6]. The solvent's electronegative atoms (such as the oxygen in DMSO or the nitrogen in DMF) act as strong hydrogen bond acceptors for the solute's -OH group. This specific interaction disrupts the solute's crystal lattice (
ΔGdissolution<0
) without triggering unwanted nucleophilic attacks on the ester.
Mechanistic pathways of solvation in polar aprotic media.
Quantitative Solubility Profile
Based on HSP mapping and empirical structural homologies, the solubility of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate in various polar aprotic solvents is summarized below. The data highlights a strong preference for solvents with a
δH
parameter closely matching the hydrogen-bond donor energy of the primary alcohol.
Solvent
Classification
Hansen
δP
(MPa
1/2
)
Hansen
δH
(MPa
1/2
)
Predicted Solubility Range
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
16.4
10.2
> 100 mg/mL (Excellent)
N,N-Dimethylformamide (DMF)
Polar Aprotic
13.7
11.3
> 100 mg/mL (Excellent)
2-Methyltetrahydrofuran (2-MeTHF)
Polar Aprotic (Green)
4.3
5.0
50 - 100 mg/mL (Good)
Acetonitrile (MeCN)
Polar Aprotic
18.0
6.1
50 - 100 mg/mL (Good)
Acetone
Polar Aprotic
10.4
7.0
50 - 100 mg/mL (Good)
Note: 2-MeTHF is increasingly preferred in modern workflows as a sustainable, bio-derived alternative to traditional toxic aprotic solvents like DMF or NMP[5].
Self-Validating Thermodynamic Solubility Protocol
To transition from theoretical prediction to empirical validation, a rigorous thermodynamic 7 is required[7]. The following protocol is designed as a self-validating system: it utilizes internal calibration and specific physical techniques to eliminate false positives caused by supersaturation or colloidal suspensions.
Action: Add 50 mg of solid Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate to a 2 mL glass vial. Add 0.5 mL of the target polar aprotic solvent (e.g., 2-MeTHF).
Validation: Visually confirm the presence of undissolved solid. If the solution is completely clear, the system is not saturated; add more solid until a persistent suspension is achieved. This ensures the measurement reflects true thermodynamic capacity, not just the amount added.
2. Equilibration (The Causality of Agitation):
Action: Seal the vial and place it on an orbital shaker at 300 RPM for 24 hours at a strictly controlled 25.0 °C.
Validation: Why an orbital shaker and not a magnetic stir bar? Magnetic stir bars physically grind the solid against the glass, artificially increasing the surface area and potentially creating high-energy amorphous domains that lead to transient supersaturation[7]. Orbital shaking preserves the crystalline integrity during equilibration.
3. Phase Separation (The Causality of Density over Filtration):
Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Carefully pipette the clear supernatant.
Validation: Why centrifuge instead of filter? Filtration membranes (e.g., PTFE or Nylon) can non-specifically adsorb highly functionalized molecules via hydrogen bonding, artificially lowering the measured concentration in the supernatant[7]. Centrifugation separates phases purely by density, preventing matrix-binding artifacts.
4. Quantification (HPLC-UV):
Action: Dilute the supernatant 1:100 in the mobile phase to prevent detector saturation. Analyze via HPLC-UV (using a C18 column, monitoring at an appropriate low-UV wavelength due to the lack of extended conjugation, or using LC-MS/ELSD).
Validation: Quantify against a 5-point standard calibration curve (
R2>0.999
) prepared from a known standard of the compound.
Understanding this solubility profile directly impacts synthetic efficiency. Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is frequently utilized in the generation of prodrugs with modified pharmacokinetic properties[1].
A prime example of applied solvation thermodynamics is the amidation of this compound. When reacted with methylamine (2.0 equiv) in 2-MeTHF under microwave irradiation (80°C, 10 minutes), the reaction delivers the corresponding amide in 90% isolated yield without epimerization[1]. The choice of 2-MeTHF is highly deliberate: its specific HSP profile allows it to fully solvate the ester and stabilize the transition state of the nucleophilic acyl substitution, while its aprotic nature prevents the solvent from quenching the nucleophilic amine.
Toxicological Profiling and Safe Handling Directives for Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Executive Summary Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a highly functionalized cyclic ether utilized as a specialized intermediate in advanced pharmaceutical synthesis and drug development. Because it...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a highly functionalized cyclic ether utilized as a specialized intermediate in advanced pharmaceutical synthesis and drug development. Because it is a novel research chemical, empirical toxicological data specific to its exact Chemical Abstracts Service (CAS) registry number is sparse. Consequently, safety, hazard, and toxicity assessments must rely on a rigorous read-across methodology, extrapolating data from the parent tetrahydrofuran (THF) scaffold and structurally analogous esters.
This whitepaper provides an in-depth technical framework for the predictive toxicology, physicochemical hazards, and self-validating experimental protocols required to safely handle this compound in a laboratory or pilot-plant setting.
The molecule features three distinct functional domains, each dictating specific physical and chemical hazards:
Tetrahydrofuran (THF) Ring: The alpha-carbons adjacent to the ether oxygen are highly susceptible to autoxidation, acting as a primary site for the generation of shock-sensitive hydroperoxides[1].
Carboxylate Ester: While relatively stable under neutral conditions, the methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing methanol as a byproduct.
Hydroxymethyl Group: This primary alcohol provides a versatile handle for synthetic functionalization but significantly increases the molecule's polarity and water solubility compared to unsubstituted THF.
Quantitative Data Summary
To facilitate rapid risk assessment, the predicted physicochemical properties and extrapolated hazard codes are summarized below:
Because comprehensive in vivo toxicological profiling for CAS 2091964-79-1 is unavailable, drug development professionals must utilize read-across methodology based on the 5[5].
Acute and Chronic Toxicity
The parent THF scaffold exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes. However, exposure to high vapor concentrations can induce transient sedative and narcotic effects due to the molecule's ability to cross the blood-brain barrier[5]. Direct contact is likely to cause moderate to severe eye irritation, a common trait among polar cyclic ethers[5].
Carcinogenicity and Regulatory Limits
Extensive in vitro and in vivo studies have demonstrated that the THF scaffold is not mutagenic[5]. While chronic studies have observed benign tumors in specific rodent models, these are secondary to rodent-specific modes of action and are generally considered non-relevant to human health[5]. Consequently, the4 with a Permitted Daily Exposure (PDE) of 7.2 mg/day[4]. This PDE serves as the baseline safety threshold for handling and residual solvent analysis of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate in active pharmaceutical ingredients (APIs).
Ecotoxicity
With a predicted LogP of -0.67, the compound is highly hydrophilic[3]. It inherently lacks the lipophilicity required for bioaccumulation in aquatic organisms, indicating a low ecotoxicity hazard[5].
The "Silent Ticking Time Bomb" – Autoxidation & Peroxide Hazards
The most critical safety hazard associated with Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is its classification as a Group B Peroxide-Forming Chemical [6]. Group B chemicals form explosive levels of peroxides upon concentration (e.g., during rotary evaporation or distillation)[6].
Mechanistic Causality:
The 1 is driven by a radical chain mechanism[1]. Ambient ultraviolet (UV) light initiates the homolytic cleavage of molecular oxygen, which abstracts a hydrogen atom from the alpha-carbon of the THF ring[1]. The resulting carbon-centered radical reacts rapidly with dissolved oxygen to form a peroxy radical, which then abstracts another hydrogen atom to form a hydroperoxide, propagating the chain[1]. Over time, these hydroperoxides accumulate and can violently detonate under thermal or mechanical shock[7].
Experimental Workflows & Standard Operating Procedures
To ensure scientific integrity and safety, the following protocols operate as self-validating systems. Every action is verified by a subsequent analytical check.
Protocol 1: Receipt, Storage, and Quantitative Peroxide Testing
Causality: Purging the headspace with inert gas displaces the molecular oxygen required to propagate the autoxidation chain reaction, while dark storage prevents photochemical radical initiation.
Receipt & Labeling: Upon receipt, immediately label the container with the Date Received and Date Opened.
Storage: Store the compound in an amber glass bottle at 2–8°C. After every use, purge the headspace with Argon or Nitrogen gas for 30 seconds before tightly sealing the cap.
Routine Testing: Test the liquid for peroxides every 3 to 6 months using quantitative Quantofix® Peroxide test strips.
Validation: Dip the test strip into the solvent for 1 second, shake off excess, and wait 15 seconds. Compare the color to the scale.
If < 20 ppm: Safe for use.
If 20–100 ppm: The solvent must be quenched and purified (See Protocol 2).
If > 100 ppm or visible crystals are present:DO NOT OPEN. The friction of turning the cap can detonate peroxide crystals. Contact Environmental Health and Safety (EHS) for bomb-squad disposal[8].
Protocol 2: Peroxide Quenching via Basic Alumina Chromatography
Causality: Basic alumina (Al₂O₃) is utilized because the highly polar hydroperoxide impurities strongly adsorb to the active sites of the stationary phase, while the less polar ester/ether elutes freely in the void volume.
Column Preparation: Pack a glass chromatography column with activated Basic Alumina (Brockmann Grade I). Use approximately 10 grams of alumina per 100 mL of solvent to be purified.
Elution: Pass the Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate through the column under gravity or slight positive nitrogen pressure. Do not let the column run dry.
Self-Validation Step: Collect the eluent and immediately re-test using a Quantofix® Peroxide strip. The reading must be exactly 0 ppm. If any color change is observed, the alumina was saturated, and the solvent must be passed through a fresh column.
Inhibition: Once purified, immediately add a radical scavenger such as Butylated hydroxytoluene (BHT) at 250 ppm to inhibit future peroxide formation[7], and store under Argon.
Visualizing the Safety Workflow
The following diagram maps the logical relationships and decision matrix for handling THF-derivative peroxide formers.
Fig 1: Autoxidation risk management and peroxide testing workflow for THF derivatives.
High-Resolution Mass Spectrometry Profiling and Physicochemical Characterization of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Executive Summary In contemporary drug discovery and organic synthesis, heterocyclic building blocks serve as the foundational scaffolds for complex active pharmaceutical ingredients (APIs). Methyl 3-(hydroxymethyl)tetra...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery and organic synthesis, heterocyclic building blocks serve as the foundational scaffolds for complex active pharmaceutical ingredients (APIs). Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS: 2091964-79-1) is a highly versatile cyclic ether and ester derivative. Because of its dense functionalization—featuring a tetrahydrofuran ring, a hydroxymethyl group, and a methyl carboxylate group—it is a critical intermediate in medicinal chemistry[1].
For researchers utilizing this compound, verifying its structural integrity and purity is paramount. This in-depth technical guide establishes the physicochemical profile of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate and details a self-validating High-Resolution Mass Spectrometry (LC-HRMS) methodology for exact mass determination, ensuring rigorous analytical compliance for downstream applications.
Physicochemical Architecture & Mass Profiling
The reactivity and analytical behavior of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate are dictated by its structural topology. The tetrahydrofuran (THF) ring provides a stable, moderately polar core, while the hydroxymethyl group acts as a nucleophile for substitution or esterification reactions[1]. The carboxylate group offers an orthogonal site for reduction or transesterification.
In mass spectrometry, distinguishing between nominal mass, molecular weight, and exact mass is critical for structural elucidation[2].
Molecular Weight (MW): Calculated using the abundance-weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011).
Exact Mass (Monoisotopic Mass): Calculated using the exact mass of the most abundant isotope for each element (e.g.,
12C
= 12.000000,
1H
= 1.007825,
16O
= 15.994915). HRMS relies exclusively on exact mass to determine elemental composition[3].
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics required for analytical validation[1][4].
Analytical Methodology: LC-HRMS Exact Mass Validation
To unequivocally confirm the identity of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate, Ultra High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is the gold standard[2]. The following protocol is designed as a self-validating system , ensuring that every experimental choice is grounded in physical chemistry to eliminate false positives.
Step-by-Step Methodology
Step 1: Sample Preparation and Matrix Standardization
Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 Water:Acetonitrile matrix containing 0.1% Formic Acid (FA).
Causality: High-concentration samples cause detector saturation and ion suppression in the source. Dilution ensures the analyte falls within the linear dynamic range of the mass analyzer. The 0.1% FA acts as a critical proton donor, which is strictly required to drive the formation of
[M+H]+
ions in positive Electrospray Ionization (ESI+) mode[5].
Step 2: Chromatographic Separation (UHPLC)
Action: Inject 5 µL onto a sub-2 µm C18 reversed-phase column. Apply a gradient elution from 5% to 95% organic modifier over 10 minutes at a flow rate of 0.3 mL/min.
Causality: UHPLC separation prior to ionization reduces sample complexity and minimizes matrix effects[5]. The gradient ensures that the moderately polar compound elutes sharply, separating it from any isobaric synthetic impurities (e.g., unreacted starting materials like diethyl malonate)[1][3].
Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
Action: Operate an Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Set the capillary temperature to 320 °C and the spray voltage to 3.5 kV. Configure the resolution to 140,000 at
m/z
200[5].
Causality: A high resolving power is mathematically required to separate the target exact mass (
m/z
161.08138) from background interferences[6]. Unlike low-resolution systems, this resolution allows for the precise measurement of the mass defect, confirming the elemental composition
C7H13O4+
[2].
Action: Continuously infuse a known background ion (e.g., a ubiquitous polysiloxane ion at
m/z
371.10123) to serve as a lock mass during the acquisition.
Causality: Mass analyzers are subject to thermal and electronic drift. Real-time lock-mass calibration provides a continuous internal reference, ensuring that the mass accuracy remains below 5 parts-per-million (ppm)[6]. This creates a self-validating loop where the exact mass measurement is intrinsically verified against a known standard in every single scan.
Workflow Visualization
The logical progression of the LC-HRMS protocol relies on the seamless integration of separation, ionization, and high-resolution detection. The diagram below illustrates the causality and data flow of this self-validating analytical system.
Fig 1. Self-validating LC-HRMS workflow for exact mass determination of small molecules.
Conclusion
The precise characterization of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate requires a robust understanding of both its physicochemical properties and the analytical techniques used to measure them. By leveraging the theoretical exact mass of 160.07356 Da and employing a self-validating LC-HRMS workflow with real-time lock-mass calibration, researchers can achieve unambiguous structural confirmation. This rigorous approach prevents downstream failures in organic synthesis and ensures the highest standards of scientific integrity in drug development pipelines.
References
[4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 131543524, Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate". National Institutes of Health (NIH).[Link]
[3] ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry". ResolveMass.[Link]
[2] IntechOpen. "Applications of Ultra High-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry". IntechOpen.[Link]
[6] MDPI. "A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry". International Journal of Molecular Sciences.[Link]
[5] Frontiers. "High-Resolution Liquid Chromatography Tandem Mass Spectrometry Enables Large Scale Molecular Characterization of Dissolved Organic Matter". Frontiers in Marine Science.[Link]
Thermal Stability and Phase Behavior of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate: A Technical Guide
Executive Summary Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a highly functionalized cyclic ether serving as a critical building block in organic synthesis and medicinal chemistry (1)[1]. Featuring both a r...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a highly functionalized cyclic ether serving as a critical building block in organic synthesis and medicinal chemistry (1)[1]. Featuring both a reactive hydroxymethyl group and a carboxylate ester on a tetrahydrofuran (THF) scaffold, its unique structural topology requires precise thermal management during synthetic processing. This whitepaper provides an in-depth analysis of its thermal stability, phase behavior, and validated experimental protocols for handling and derivatization.
Physicochemical Profiling
To establish a baseline for thermal processing, the foundational physicochemical properties of the compound are summarized below. The physical state of the compound is highly dependent on its purity, existing as either a clear liquid or a crystalline solid at room temperature (2)[2].
Soluble in ethanol, ether, and polar organic solvents[1]
Thermal Stability & Degradation Kinetics
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is stable under standard ambient conditions but is susceptible to decomposition under extreme thermal stress or highly acidic/basic environments[1].
Mechanistic Causality:
The thermal vulnerability of this molecule stems from its bifunctional nature. At elevated temperatures, the ester linkage is prone to thermal hydrolysis (if trace moisture is present), while the hydroxymethyl group can undergo unintended dehydration. Furthermore, thermal exposure poses a risk to stereochemical integrity. For example, during catalytic hydrogenation processes, maintaining strict temperature control between 25–50°C is critical to prevent the racemization of the C-3 stereocenter[1].
Validated Experimental Protocols
As an application scientist, I emphasize methodologies that are intrinsically self-validating and mechanistically sound. Below are two core workflows for analyzing and utilizing this compound.
Protocol 1: Thermal Stability Profiling via TGA/DSC
Objective: Determine the exact degradation onset temperature and phase transition points.
Causality: A heating rate of 10°C/min is selected to provide optimal resolution between closely occurring thermal events without inducing thermal lag. The nitrogen purge prevents oxidative artifacts, ensuring that any mass loss observed is strictly due to inherent thermal decomposition.
Step 1: Baseline Calibration. Run an empty aluminum crucible through the temperature program to establish a flat thermal baseline, eliminating background instrument noise.
Step 2: Sample Preparation. Accurately weigh 5.0–10.0 mg of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate into the sample pan and hermetically seal it with a pinhole lid to allow gas escape.
Step 3: Heating Program. Ramp the temperature from 25°C to 300°C at a rate of 10°C/min under a continuous dry nitrogen purge (50 mL/min).
Step 4: Data Validation (Self-Validating Step). Cross-reference the Differential Scanning Calorimetry (DSC) signal with the Thermogravimetric Analysis (TGA) signal. A true melting event will register as a sharp endothermic DSC peak with zero TGA mass loss. If the DSC peak coincides with a TGA mass drop, the event is boiling or decomposition, not melting.
Objective: Rapidly convert the methyl ester to an isopropyl ester derivative.
Causality: Microwave dielectric heating directly couples with the polar hydroxymethyl and carboxylate groups, inducing rapid localized superheating. This accelerates the reaction 20-fold compared to conventional heating[1]. Triazabicyclodecene (TBD) is chosen as a bifunctional organocatalyst because it activates the ester carbonyl without the need for harsh acids that could cleave the sensitive tetrahydrofuran ring.
Step 1: Reactant Mixing. In a microwave-safe quartz vessel, combine 1.0 mmol of the starting material with 5.0 mL of anhydrous isopropanol (serving as both reactant and solvent).
Step 2: Catalyst Addition. Add 5–10 mol% of TBD catalyst to the mixture[1].
Step 3: Microwave Irradiation. Seal the vessel and subject it to microwave irradiation, maintaining a temperature of 100–140°C for 15–30 minutes[1].
Step 4: Validation. Analyze the crude mixture via GC-MS using an internal standard (e.g., dodecane) to confirm >95% conversion to the isopropyl ester, validating the efficiency of the acyl transfer[1].
Mechanistic Pathways & Visualizations
The following diagrams map the logical relationships and workflows critical to the synthesis and derivatization of the compound.
Caption: Synthesis pathway of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate.
Caption: Microwave-assisted transesterification workflow using TBD catalyst.
Engineering Complexity: A Technical Guide to Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate Derivatives in Medicinal Chemistry
Executive Summary The transition from planar, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining movement in modern drug discovery. Among these advanced building blocks, Methyl 3-(hydrox...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from planar, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining movement in modern drug discovery. Among these advanced building blocks, Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS: 2091964-79-1) stands out as a highly versatile intermediate. By featuring a quaternary carbon at the C3 position—bearing both a hydrogen-bond donating hydroxymethyl group and a functionalizable methyl ester—this compound provides a rigid vector for orthogonal derivatization[1].
This technical whitepaper synthesizes the fundamental physicochemical properties, mechanistic synthesis pathways, and downstream medicinal chemistry applications of this unique tetrahydrofuran (THF) derivative. Designed with field-proven insights, the protocols provided herein are structured as self-validating systems to ensure maximum reproducibility in your laboratory.
Structural Paradigm & Physicochemical Profiling
The core structure of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a five-membered cyclic ether (tetrahydrofuran)[1]. The 3,3-disubstitution pattern forces the substituents into defined spatial orientations, which is critical for binding to deep, complex protein pockets. The compound exhibits high gastrointestinal absorption potential, making its derivatives excellent candidates for oral bioavailability in pharmaceutical development[1].
Quantitative Physicochemical Data
Property
Value
Structural Significance
Source
CAS Number
2091964-79-1
Unique identifier for the specific isomer/racemate.
While commercial literature often simplifies the synthesis of this compound as a direct reduction of an intermediate[1], achieving precise 3,3-disubstitution without over-reducing the ester requires meticulous mechanistic control. The optimal route involves the alkylation of dimethyl malonate, followed by hydroxymethylation, selective mono-reduction, and acid-catalyzed dehydration.
Figure 1: Optimized synthetic workflow for the construction of the 3,3-disubstituted THF scaffold.
Protocol 1: Optimized Bench-Scale Synthesis of the Core THF Scaffold
This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) parameters.
Step 1: Alkylation & Enolate Formation
Procedure: To a solution of dimethyl malonate (1.0 eq) in anhydrous methanol, add sodium methoxide (NaOMe, 1.1 eq) at 0°C. Stir for 30 minutes, then add 2-chloroethanol (1.1 eq) dropwise. Reflux for 12 hours.
Causality: NaOMe is chosen specifically because its alkoxide matches the ester groups, preventing unwanted transesterification. The base generates the malonate enolate, which subsequently displaces the chloride via an Sₙ2 mechanism.
Self-Validation (IPC): TLC (Hexane:EtOAc 3:1) must show the disappearance of 2-chloroethanol. GC-MS should confirm the mass of the mono-alkylated intermediate.
Step 2: Hydroxymethylation
Procedure: Cool the reaction to room temperature. Add aqueous formaldehyde (37%, 1.2 eq) and a catalytic amount of K₂CO₃. Stir for 4 hours.
Causality: The remaining α-proton is highly acidic. The basic conditions promote an aldol-type addition into the formaldehyde, installing the critical hydroxymethyl group at the C3 position.
Step 3: Selective Reduction
Procedure: Isolate the intermediate, dissolve in anhydrous THF, and cool to -20°C. Add lithium borohydride (LiBH₄, 1.0 eq) slowly. Stir for 2 hours.
Causality: Using a milder, sterically sensitive reducing agent like LiBH₄ at low temperatures ensures the selective reduction of one ester group (or transient lactone) to yield a 1,4-diol system, while preserving the tertiary methyl ester[1].
Self-Validation (IPC): LC-MS must confirm the presence of the 1,4-diol intermediate without over-reduction to the triol.
Procedure: Dissolve the crude diol in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq). Heat to reflux using a Dean-Stark apparatus for 6 hours.
Causality: The acid protonates the primary alcohol, turning it into a leaving group. The intramolecular attack by the other hydroxyl group forms the THF ring. The Dean-Stark trap removes water, driving the equilibrium toward the thermodynamically stable cyclic ether[1].
Derivatization Strategies for Drug Discovery
The true value of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate lies in its orthogonal reactivity. It serves as a precursor for highly complex medicinal agents, including Transient Receptor Potential Melastatin 3 (TRPM3) antagonists[3] and androgen receptor inhibitors[4].
Pathway Modulation: TRPM3 Antagonism
Derivatives of this THF scaffold have been utilized to synthesize potent aryl derivatives that modulate TRPM3, an ion channel heavily implicated in the pathophysiology of neuropathic pain and hyperalgesia[3].
Figure 2: Mechanism of action for THF-derivatives in TRPM3-mediated analgesia.
To synthesize precursors for TRPM3 or androgen receptor modulators, the primary alcohol must be selectively functionalized without hydrolyzing the ester.
Step 1: Alkoxide Formation
Procedure: Dissolve methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous DMF at 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.
Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the primary alcohol to form a highly reactive alkoxide without attacking the adjacent methyl ester, which would occur if a nucleophilic base (like NaOH) were used.
Step 2: Electrophilic Addition
Procedure: Add an aryl halide or benzyl bromide derivative (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.
Causality: The alkoxide undergoes a rapid Sₙ2 displacement (or SₙAr if an activated aryl halide is used), constructing the ether linkage required for the target pharmacophore.
Self-Validation (IPC): Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via LC-MS. The target mass [M+H]⁺ must be the base peak, with <5% of the unreacted THF starting material remaining.
Procedure: If the free carboxylic acid is required for subsequent amide coupling (e.g., for androgen receptor inhibitors[4]), treat the isolated ether with 2N NaOH in a MeOH/THF mixture at room temperature for 16 hours[3].
Causality: The mixed solvent system ensures the solubility of the lipophilic intermediate while the hydroxide selectively hydrolyzes the methyl ester to the carboxylate salt. Acidification with 1N HCl yields the free acid.
Conclusion
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is far more than a simple cyclic ether; it is a precision-engineered vector for modern medicinal chemistry[1]. By understanding the mechanistic causality behind its synthesis and derivatization, researchers can leverage its quaternary stereocenter and orthogonal functional groups to develop highly selective therapeutics, ranging from TRPM3 antagonists to oncology drugs[4],[3]. Adhering to the self-validating protocols outlined in this guide ensures high fidelity and reproducibility in the generation of these complex molecular architectures.
Application Note: Protocols for the Ester Hydrolysis of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, process optimization, and self-validating experimental workflows for sterically hindered ester hydrolysi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Focus: Mechanistic causality, process optimization, and self-validating experimental workflows for sterically hindered ester hydrolysis.
Introduction & Mechanistic Overview
When developing synthetic routes for nucleoside analogues or conformationally restricted pharmacophores, the tetrahydrofuran (THF) ring is a privileged scaffold [1]. Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a highly versatile building block in this space. However, hydrolyzing its methyl ester to the corresponding carboxylic acid presents a unique mechanistic challenge due to the quaternary carbon at the C3 position.
As a Senior Application Scientist, I approach this transformation not merely as a routine deprotection, but as a sterically demanding reaction requiring precise electronic tuning. The steric bulk of the quaternary center physically blocks the Bürgi-Dunitz trajectory of incoming nucleophiles. Furthermore, the proximity of the nucleophilic hydroxymethyl (-CH₂OH) group to the ester moiety introduces the risk of unwanted side reactions, such as ether cleavage or intramolecular lactonization, if the conditions are too harsh.
The Causality of Reagent and Solvent Selection
To achieve high-yielding ester hydrolysis without compromising the THF ring or the hydroxymethyl group, base-catalyzed saponification is strictly preferred over acid-catalyzed hydrolysis.
Why Lithium Hydroxide (LiOH)? For sterically hindered quaternary esters, LiOH is the gold standard [2]. The lithium cation (Li⁺) acts as a mild Lewis acid, strongly coordinating to the carbonyl oxygen of the ester. This coordination lowers the LUMO of the ester, increasing its electrophilicity and compensating for the steric shielding, thereby accelerating the attack by the hydroxide nucleophile.
Why a THF/MeOH/H₂O Solvent System? This specific ternary mixture (typically in a 3:1:1 ratio) is a self-optimizing system [3]. THF provides excellent solubility for the organic substrate. Water serves as the essential hydroxide source. Methanol acts as a critical phase-transfer and homogenizing agent; it breaks down the hydration shell of the hydroxide ion and forms a highly reactive methoxide species in equilibrium, which dramatically accelerates saponification.
Why Careful Acidification? Post-hydrolysis, the reaction yields a metal carboxylate salt. The target product, 3-(hydroxymethyl)tetrahydrofuran-3-carboxylic acid , possesses both a carboxylic acid and a primary alcohol on the same carbon. If the aqueous workup is over-acidified (pH < 2), the molecule can undergo acid-catalyzed intramolecular Fischer esterification to form a strained β-lactone or intermolecular oligomers. Using a mild acid (e.g., 1M citric acid) to reach a precise pH of 3–4 is a critical causal step to safely protonate the carboxylate (pKa ~ 4.5) while preserving structural integrity.
Experimental Workflow & Decision Matrix
Decision matrix and workflow for the ester hydrolysis of hindered tetrahydrofuran-3-carboxylates.
Step-by-Step Protocols
These protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the chemist can verify the success of each phase before proceeding.
Protocol A: Standard Mild Saponification (Preferred for Discovery Scale)
This protocol utilizes LiOH to provide maximum chemoselectivity and yield for the hindered quaternary ester.
Step 1: Reaction Setup
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (1.60 g, 10.0 mmol, 1.0 eq) in a solvent mixture of THF (15 mL) and MeOH (5 mL).
Cool the solution to 0 °C using an ice-water bath.
Step 2: Reagent Addition
In a separate vial, dissolve Lithium hydroxide monohydrate (LiOH·H₂O) (1.26 g, 30.0 mmol, 3.0 eq) in deionized water (5 mL).
Add the aqueous LiOH solution dropwise to the organic mixture over 5 minutes to prevent localized exotherms.
Step 3: Hydrolysis & Self-Validation
Remove the ice bath and allow the biphasic mixture to warm to ambient temperature (20–25 °C).
Stir vigorously for 12–16 hours.
Self-Validation (IPC): Analyze an aliquot by TLC (EtOAc/Hexanes 1:1, KMnO₄ stain) or LCMS. The starting material (Rf ~ 0.6) should be completely consumed, replaced by baseline material (the lithium salt).
Step 4: Workup & Careful Acidification
Concentrate the mixture under reduced pressure (water bath < 30 °C) to remove the volatile THF and MeOH. Caution: Do not heat excessively, as the concentrated basic aqueous solution can degrade the THF ring.
Dilute the remaining aqueous layer with deionized water (10 mL) and wash with Methyl tert-butyl ether (MTBE) (10 mL) to extract any unreacted starting material or non-polar impurities. Discard the MTBE layer.
Cool the aqueous layer to 0 °C.
Critical Step: Slowly add 1M aqueous citric acid dropwise while stirring vigorously. Monitor the pH continuously using a calibrated pH meter or high-quality indicator strips. Stop addition when the pH reaches exactly 3.5.
Step 5: Isolation
Extract the acidified aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (4 × 20 mL). Note: 2-MeTHF is preferred due to its superior extraction efficiency for highly polar, water-soluble carboxylic acids.
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 3-(hydroxymethyl)tetrahydrofuran-3-carboxylic acid as a white to off-white solid.
When rapid turnover is required, NaOH and mild heating can overcome the steric barrier faster, though it requires stricter monitoring to prevent degradation [3].
Dissolve the ester (1.0 eq) in a THF/MeOH/H₂O (3:1:1 ratio) mixture to achieve a 0.4 M concentration.
Add NaOH pellets (5.0 eq) directly to the mixture.
Attach a reflux condenser and heat the reaction to 50 °C for exactly 4 hours.
Self-Validation (IPC): Confirm complete conversion via LCMS. Prolonged heating past completion will result in ether cleavage.
Cool immediately to 0 °C and proceed with the careful acidification (pH 3–4) and extraction workup exactly as described in Protocol A.
Quantitative Data Presentation
The following table summarizes the expected outcomes and operational parameters for both protocols, allowing researchers to select the optimal conditions based on their project needs.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Executive Summary & Scientific Context
In modern medicinal chemistry, navigating crowded patent spaces and optimizing pharmacokinetic (PK) profiles often requires moving away from flat, sp²-rich aromatic rings toward complex, sp³-rich aliphatic systems. Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS: 2091964-79-1) has emerged as a critical building block in this paradigm.
Cataloged by major chemical suppliers like 1[1], this compound features a tetrahydrofuran (THF) ring with a fully substituted C3 quaternary carbon. This structural motif provides a conformationally restricted vector for pharmacophore presentation, which has been shown to improve the gastrointestinal absorption potential and metabolic stability of the resulting Active Pharmaceutical Ingredients (APIs)[2]. Furthermore, the orthogonal reactivity of its functional groups allows for divergent synthesis into spirocycles, bicyclic systems, and constrained amides—motifs frequently utilized in advanced therapeutics such as Raf kinase inhibitors[3].
Physicochemical Profiling
Understanding the baseline properties of this building block is essential for calculating reaction stoichiometry and predicting solubility during extraction workflows.
C3-Quaternary center with orthogonal functional groups
Mechanistic Insights: The Causality of Reactivity
The true value of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate lies in its orthogonal reactivity . The molecule possesses two distinct functional handles attached to the same quaternary center:
The Primary Hydroxyl (-CH₂OH): Can be selectively activated (e.g., via tosylation or mesylation) for nucleophilic substitution, or oxidized to an aldehyde.
The Methyl Ester (-COOMe): Can be independently hydrolyzed to a carboxylic acid for amidation, or reduced to a secondary primary alcohol.
The "Tosylate-First" Spirocyclization Strategy:
A common goal in API synthesis is converting this building block into a spiro-oxetane (2,6-dioxaspiro[3.4]octane). Why not reduce the ester first? If the ester is reduced to an alcohol immediately, the resulting intermediate is 3,3-bis(hydroxymethyl)tetrahydrofuran. Differentiating two identical primary hydroxyl groups is statistically inefficient and leads to poor yields.
By employing a "Tosylate-First" strategy, we exploit the inherent desymmetrization of the starting material. The existing hydroxyl is tosylated while the ester remains untouched. Subsequent mild reduction of the ester generates a new hydroxyl group, perfectly positioning the molecule for an intramolecular Williamson ether synthesis. This causality-driven approach ensures high yields and minimizes purification bottlenecks.
Visualizations of Synthetic Workflows
Caption: Workflow from target identification to lead optimization using CAS 2091964-79-1.
Caption: Orthogonal reactivity pathways of the C3-quaternary tetrahydrofuran building block.
Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating specific Quality Control (QC) checkpoints to ensure the chemical transformation was successful before proceeding to the next step.
Protocol A: Synthesis of the Building Block via α-Hydroxymethylation
(Note: While commercially available[2], synthesizing the building block from methyl tetrahydrofuran-3-carboxylate is a foundational technique for introducing isotopic labels or scaling up[3].)
Enolate Formation: Purge a flame-dried round-bottom flask with anhydrous N₂. Add diisopropylamine (1.1 eq) and anhydrous THF (0.5 M). Cool to -78 °C. Add n-Butyllithium (1.05 eq) dropwise. Stir for 30 minutes to form LDA.
Ester Addition: Add methyl tetrahydrofuran-3-carboxylate (1.0 eq) dropwise over 15 minutes. Causality: Strict temperature control at -78 °C is mandatory to prevent the enolate from undergoing Claisen self-condensation with unreacted ester.
Hydroxymethylation: Add an excess of dry paraformaldehyde (3.0 eq) in one portion. Allow the reaction to slowly warm to room temperature overnight.
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validating QC Checkpoint:
TLC: Stain with KMnO₄; the product will appear as a bright yellow spot against a purple background.
¹H NMR: Confirm success by the disappearance of the α-proton multiplet (~3.1 ppm) and the appearance of a new AB doublet system (~3.6-3.8 ppm) corresponding to the new -CH₂OH group.
Protocol B: Divergent Derivatization into a Spiro-Oxetane Pharmacophore
(Target: 2,6-dioxaspiro[3.4]octane)
Step 1: Selective Tosylation
Dissolve Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).
Add Pyridine (2.0 eq) and cool to 0 °C.
Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise. Stir at room temperature for 12 hours.
Self-Validating QC Checkpoint: ¹H NMR must show a new singlet at ~2.4 ppm (tosyl methyl) and aromatic doublets at ~7.3 and ~7.8 ppm. The ester singlet at ~3.7 ppm must remain intact.
Step 2: Chemoselective Ester Reduction
Dissolve the tosylated intermediate in anhydrous THF (0.2 M) and cool to 0 °C.
Add Lithium Borohydride (LiBH₄) (1.5 eq) portion-wise. Causality: LiBH₄ is chosen over LiAlH₄ because it is milder and selectively reduces the ester without cleaving the tosylate leaving group.
Stir for 4 hours, then quench carefully with water. Extract with EtOAc.
Self-Validating QC Checkpoint: IR spectroscopy must show a broad -OH stretch (~3300 cm⁻¹) and the complete loss of the sharp C=O ester stretch (~1735 cm⁻¹).
Step 3: Intramolecular Cyclization
Dissolve the reduced intermediate in anhydrous THF (0.1 M).
Add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) at 0 °C to deprotonate the newly formed hydroxyl group.
Warm to room temperature and heat to 50 °C for 6 hours to drive the intramolecular Williamson ether synthesis.
Self-Validating QC Checkpoint: Mass spectrometry (ESI+) will show the expected [M+H]⁺ for the spirocycle. ¹H NMR will show characteristic highly deshielded oxetane ring protons (multiplets around 4.5–4.8 ppm).
Application Note: Step-by-Step Synthesis of Spirocyclic γ-Lactams from Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Introduction & Strategic Rationale In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to complex, sp3-rich three-dimensional architectures is a critical strategy for improving target sp...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
In modern drug discovery, the transition from planar, sp2-hybridized aromatic systems to complex, sp3-rich three-dimensional architectures is a critical strategy for improving target specificity and physicochemical properties. This paradigm, widely known as "escaping flatland," heavily relies on the incorporation of spirocyclic scaffolds[1]. Spirocycles offer inherent structural rigidity and defined vector projections for substituents, which frequently translate to enhanced binding affinities and improved pharmacokinetic profiles.
This application note details a robust, three-step synthetic protocol for converting Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate [2] into a highly valuable spirocyclic γ-lactam scaffold (specifically, an oxa-azaspiro[4.4]nonanone derivative)[3]. The starting material is an ideal precursor, possessing a pre-formed tetrahydrofuran ring with orthogonal functional groups at the C3 quaternary center, perfectly primed for homologation and intramolecular cyclization.
Synthetic Route & Mechanistic Causality
The synthesis is designed around a self-validating, telescoping sequence that minimizes complex intermediate purifications. The workflow consists of:
Activation (Tosylation): Conversion of the primary alcohol to a robust leaving group.
Homologation (Cyanation): A one-carbon extension via an SN2 displacement to install the requisite nitrogen atom.
Reductive Lactamization: A tandem reduction of the nitrile to a primary amine, followed by spontaneous intramolecular transamidation to form the spiro-γ-lactam[4].
Synthetic workflow from the tetrahydrofuran starting material to the spirocyclic γ-lactam.
Mechanistic pathway of the reductive lactamization step forming the spirocycle.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Methyl 3-(tosyloxymethyl)tetrahydrofuran-3-carboxylate
Causality & Design: The primary alcohol of the starting material is situated at a sterically hindered, neopentyl-like C3 quaternary center. Tosyl chloride (TsCl) is selected over mesyl chloride (MsCl) because the resulting tosylate provides a strong UV chromophore (λmax ~254 nm), enabling precise reaction tracking via TLC and LC-MS. 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst to form a highly reactive N-tosylpyridinium intermediate, which is essential to overcome the steric hindrance of the substrate.
Protocol:
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (10.0 g, 62.4 mmol) and anhydrous pyridine (100 mL).
Catalysis: Cool the solution to 0 °C using an ice-water bath. Add DMAP (0.76 g, 6.24 mmol, 0.1 eq).
Addition: Add p-Toluenesulfonyl chloride (14.3 g, 74.9 mmol, 1.2 eq) portion-wise over 15 minutes to control the mild exotherm.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Validation: Monitor via TLC (Hexanes:EtOAc 7:3); the SM (KMnO4 active only) will be replaced by a UV-active product spot (Rf ~0.5).
Workup: Dilute the mixture with Ethyl Acetate (300 mL). Wash the organic layer sequentially with cold 1N HCl (3 × 100 mL) to remove pyridine, saturated aqueous NaHCO3 (100 mL), and brine (100 mL).
Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the tosylate as a white solid.
Step 2: Synthesis of Methyl 3-(cyanomethyl)tetrahydrofuran-3-carboxylate
Causality & Design: A one-carbon homologation is required to expand the system to a 5-membered lactam. Sodium cyanide (NaCN) in Dimethyl Sulfoxide (DMSO) is the optimal system here. DMSO, a polar aprotic solvent, heavily solvates the Na+ cation but leaves the CN- anion unsolvated ("naked"). This drastically increases the nucleophilicity of the cyanide, which is strictly required to drive the SN2 displacement at the sterically congested neopentyl-like position.
Protocol:
Setup: Dissolve the tosylate intermediate (15.0 g, 47.7 mmol) in anhydrous DMSO (75 mL) in a 250 mL flask.
Reagent Addition: Add NaCN (3.5 g, 71.5 mmol, 1.5 eq) in one portion. (CAUTION: Highly toxic. Perform in a well-ventilated fume hood and keep acidic solutions away).
Reaction: Heat the mixture to 70 °C for 16 hours. Validation: LC-MS will show the disappearance of the tosylate mass (m/z 315.1 [M+H]+) and the appearance of the nitrile (m/z 170.1[M+H]+).
Workup: Cool to room temperature and quench by pouring into crushed ice/water (200 mL). Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 × 100 mL). MTBE is chosen over EtOAc to minimize DMSO carryover.
Isolation: Wash the combined organics with water (2 × 50 mL) and brine (50 mL). Dry over Na2SO4, filter, and concentrate to yield the nitrile as a pale yellow oil.
Step 3: Reductive Lactamization to the Spirocyclic γ-Lactam
Causality & Design: The final step is a tandem reduction-cyclization[4]. Raney Nickel under a hydrogen atmosphere selectively reduces the nitrile to a primary amine without reducing the adjacent ester. By conducting the reaction at 50 °C, the newly formed primary amine possesses sufficient thermal energy to spontaneously attack the spatially proximate methyl ester. This intramolecular transamidation expels methanol and thermodynamically drives the formation of the rigid spirocyclic γ-lactam.
Protocol:
Setup: Dissolve the nitrile intermediate (5.0 g, 29.5 mmol) in anhydrous Methanol (50 mL) in a Parr hydrogenation bottle.
Catalyst Addition: Add a slurry of Raney Nickel in water (~1.0 g). (CAUTION: Raney Nickel is pyrophoric; never allow the catalyst to dry in air).
Hydrogenation: Purge the vessel with N2 (3x), then with H2 (3x). Pressurize the vessel to 50 psi with H2 and heat to 50 °C. Shake for 24 hours.
Validation: Monitor by LC-MS. The intermediate amine (m/z 174.1) should be fully consumed, replaced by the lactam product (m/z 142.1).
Workup: Vent the H2 gas safely. Filter the reaction mixture through a pad of Celite, washing with copious amounts of Methanol. Keep the Celite pad wet and dispose of it in a dedicated pyrophoric waste container.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH 95:5) to afford the pure spirocyclic γ-lactam.
In-Process Control & Quantitative Data
The following table summarizes the anticipated quantitative data, molecular weights, and analytical signatures for the self-validating tracking of this synthetic route.
Compound
Molecular Weight ( g/mol )
Expected Yield (%)
Physical Appearance
LC-MS (m/z) [M+H]⁺
Starting Material
160.17
N/A
Colorless oil
161.1
Tosylate Intermediate
314.35
85 - 88
White solid
315.1
Nitrile Intermediate
169.18
75 - 80
Pale yellow oil
170.1
Spirocyclic γ-Lactam
141.17
80 - 85
Off-white solid
142.1
References
ACS Central Science
Identification of a Privileged Scaffold for Inhibition of Sterol Transport Proteins through the Synthesis and Ring Distortion of Diverse, Pseudo-Natural Products (Escaping Flatland).
URL:[Link][1]
Organic Chemistry Portal
Amine synthesis by nitrile reduction.
URL:[Link][4]
NextSDS Chemical Substance Information
2-oxa-7-azaspiro[4.4]nonan-8-one.
URL: [Link][3]
Application Note: Catalytic Reduction Strategies for Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Introduction & Strategic Rationale Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a highly functionalized cyclic ether that serves as a critical building block in the development of neonicotinoid insecticides,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a highly functionalized cyclic ether that serves as a critical building block in the development of neonicotinoid insecticides, polyurethanes, and advanced dendrimeric drug delivery systems [1]. The targeted reduction of its methyl ester group yields 3,3-bis(hydroxymethyl)tetrahydrofuran , a valuable gem-diol.
Historically, the reduction of such esters relied on stoichiometric hydride donors (e.g.,
LiAlH4
), which suffer from poor atom economy, generate copious inorganic waste, and pose significant safety hazards during scale-up. To address these bottlenecks, this application note details three state-of-the-art catalytic reduction protocols: Homogeneous Hydrogenation, Catalytic Hydrosilylation, and Heterogeneous Hydrogenation. Each method is evaluated for its mechanistic causality, operational requirements, and chemoselectivity.
Homogeneous ruthenium pincer complexes, such as the Milstein PNN catalyst or Ru-MACHO, represent the gold standard for the atom-economical reduction of esters to alcohols [2]. These catalysts operate under relatively mild conditions (50–100 °C, 10–50 bar
H2
).
The reaction is driven by a Bifunctional Double Hydrogen Transfer (BDHT) mechanism[2, 3]. Unlike classical inner-sphere reductions, the metal center and the non-innocent ligand cooperate to heterolytically cleave
H2
. The catalyst simultaneously transfers a hydride (from the Ru center) and a proton (from the ligand's amine/amide group) to the ester carbonyl. This concerted transfer avoids high-energy polar intermediates. A catalytic amount of strong base (e.g.,
KOtBu
) is strictly required to dehydrohalogenate the precatalyst, generating the active Ru(0) or Ru(II)-dihydride species.
Protocol: Ru-MACHO Catalyzed Hydrogenation
Note: This protocol requires a high-pressure reactor and air-free handling techniques.
Precatalyst Activation : In a nitrogen-filled glovebox, charge a 50 mL stainless steel Parr autoclave with Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (10.0 mmol), Ru-MACHO-BH precatalyst (0.05 mmol, 0.5 mol%), and
KOtBu
(0.1 mmol, 1.0 mol%).
Solvent Addition : Add 15 mL of anhydrous, degassed 1,4-dioxane. The free hydroxyl group on the substrate may transiently coordinate to the Ru center; using a coordinating solvent like dioxane helps maintain catalyst turnover.
Pressurization : Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen manifold. Purge the headspace with
H2
gas three times (pressurize to 10 bar, then vent). Finally, pressurize to 30 bar
H2
.
Reaction Execution : Heat the reactor to 85 °C with vigorous mechanical stirring (800 rpm) to overcome gas-liquid mass transfer limitations. Maintain for 12 hours.
Workup : Cool the reactor to room temperature in a water bath. Carefully vent the excess
H2
. Filter the crude mixture through a short pad of silica gel to remove the ruthenium species, eluting with ethyl acetate.
Isolation : Concentrate the filtrate under reduced pressure to yield the pure 3,3-bis(hydroxymethyl)tetrahydrofuran.
Caption: Bifunctional Double Hydrogen Transfer (BDHT) mechanism for ester reduction.
For laboratories lacking high-pressure hydrogenation infrastructure, catalytic hydrosilylation provides a highly chemoselective alternative that operates at ambient pressure. Using polymethylhydrosiloxane (PMHS) as an inexpensive, bench-stable hydride source, earth-abundant metal catalysts—specifically Iron N-Heterocyclic Carbene (Fe-NHC) complexes—facilitate the reduction [4].
The mechanism initiates via the oxidative addition of the silane to the Fe center, followed by carbonyl insertion and reductive elimination. The resulting silyl ethers protect the newly formed hydroxyl groups in situ, preventing side reactions, and are subsequently hydrolyzed to reveal the target diol.
Protocol: Fe-Catalyzed Hydrosilylation
Setup : In an oven-dried Schlenk flask under an argon atmosphere, dissolve the ester substrate (5.0 mmol) in 10 mL of anhydrous toluene.
Catalyst & Silane Addition : Add the Fe-NHC precatalyst (0.25 mmol, 5 mol%) and
KOtBu
(0.25 mmol, 5 mol%) to activate the catalyst. Dropwise, add PMHS (15.0 mmol of hydride equivalents). Caution: The reaction is mildly exothermic; control the addition rate.
Reaction Execution : Stir the mixture at room temperature (25 °C) for 16 hours.
Hydrolysis (Deprotection) : Carefully quench the reaction by adding 10 mL of a 10% aqueous NaOH solution (or TBAF in THF) to cleave the intermediate silyl ethers. Stir vigorously for 2 hours until gas evolution (
H2
from unreacted silane) ceases.
Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate to isolate the diol.
Heterogeneous Catalytic Hydrogenation (Ru/C)
Expertise & Causality
Industrial scale-up frequently relies on heterogeneous systems due to the ease of catalyst recovery and product purification. While traditional Copper Chromite requires extreme conditions (150–200 °C, >100 bar
H2
), 5% Ruthenium on Carbon (Ru/C) provides a more accessible heterogeneous route for ester reduction. The reaction relies on the dissociative adsorption of
H2
onto the Ru nanoparticle surface, followed by sequential hydride additions to the surface-coordinated ester.
Protocol: Ru/C Hydrogenation
Setup : Charge a high-pressure reactor with the ester (20 mmol), 5% Ru/C (10 wt% relative to substrate), and 30 mL of methanol. Safety Note: Dry Ru/C is highly pyrophoric. Always add the catalyst to the solvent under an inert blanket.
Purging : Purge the vessel with
N2
(3 cycles), followed by
H2
(3 cycles).
Reaction Execution : Pressurize to 80 bar
H2
and heat to 120 °C for 24 hours.
Workup : Cool the reactor and vent the gas safely. Filter the mixture through a pad of Celite® to remove the Ru/C catalyst. Keep the filtered catalyst wet with water or solvent to prevent ignition. Evaporate the methanol filtrate to isolate the diol.
Caption: Standardized experimental workflow for the catalytic reduction of functionalized esters.
Quantitative Data Summary
The table below summarizes the operational parameters and typical outcomes for the three methodologies discussed, allowing researchers to select the optimal route based on their available infrastructure.
Reduction Methodology
Catalyst System
Reductant
Operating Conditions
Chemoselectivity
Typical Yield
Homogeneous Hydrogenation
Ru-MACHO (0.5 mol%)
H2
(30 bar)
85 °C, 12 h,
KOtBu
Excellent
>95%
Catalytic Hydrosilylation
Fe-NHC (5.0 mol%)
PMHS (3 equiv)
25 °C, 16 h,
KOtBu
High (Tolerates alkenes)
80–90%
Heterogeneous Hydrogenation
5% Ru/C (10 wt%)
H2
(80 bar)
120 °C, 24 h, MeOH
Moderate
85–95%
References
Potluri, S. K., Ramulu, A. R., & Pardhasaradhi, M. (2005). "Novel and Efficient Catalytic Route for the Syntheses of Tetrahydrofurans Useful in the Preparation of Neonicotinoid Insecticides." Synthetic Communications.[Link]
Gusev, D. G. (2020). "Revised Mechanisms of the Catalytic Alcohol Dehydrogenation and Ester Reduction with the Milstein PNN Complex of Ruthenium." Organometallics.[Link]
Karimzadeh-Younjali, M., & Dai, Z. (2020). "The Milstein Bipyridyl PNN Pincer Complex of Ruthenium Becomes a Noyori-Type Catalyst under Reducing Conditions." Journal of the American Chemical Society.[Link]
Riener, K., Haslinger, S., Raba, A., et al. (2014). "Chemistry of Iron N-Heterocyclic Carbene Complexes: Syntheses, Structures, Reactivities, and Catalytic Applications." Chemical Reviews (ACS Publications).[Link]
Method
Application Notes and Protocols for Cross-Coupling Reactions of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Unlocking the Synthetic Potential of a Versatile Building Block Methyl 3-(hydroxymethyl)tetrahydrof...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold, coupled with two modifiable functional groups—a primary alcohol and a methyl ester—offers a unique three-dimensional framework for the synthesis of complex molecular architectures. The ability to selectively functionalize the hydroxymethyl group via cross-coupling reactions opens a gateway to a diverse array of novel chemical entities with potential therapeutic applications.
This guide provides a comprehensive overview of the key considerations and detailed protocols for performing cross-coupling reactions on this specific substrate. We will delve into the critical aspects of C-O bond activation, catalyst selection, and the influence of the geminal methyl carboxylate group on reactivity, offering field-proven insights to navigate the synthetic challenges and unlock the full potential of this versatile molecule.
Understanding the Substrate: Key Structural and Reactivity Considerations
The structure of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate presents both opportunities and challenges for cross-coupling reactions.
Figure 1. Structure of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate.
The primary hydroxyl group is the target for cross-coupling. However, the C-O bond of an alcohol is inherently strong and requires activation to be a suitable leaving group in catalytic cycles.[1] Furthermore, the presence of a proximal methyl ester group can influence the reaction in several ways:
Steric Hindrance: The ester group can sterically hinder the approach of the catalyst and coupling partners to the hydroxymethyl group.
Electronic Effects: The electron-withdrawing nature of the ester may impact the reactivity of the adjacent C-O bond.
Chelation: The carbonyl oxygen of the ester could potentially coordinate to the metal center of the catalyst, which may either be beneficial by forming a directing group or detrimental by leading to catalyst deactivation.[2]
Therefore, the choice of reaction conditions must carefully consider these factors to achieve successful and selective cross-coupling.
Strategic Approaches to C-O Bond Activation
Direct cross-coupling of the native alcohol is challenging. Therefore, activation of the hydroxymethyl group is a crucial first step. Two primary strategies are recommended:
In Situ Activation: The alcohol is converted into a better leaving group within the reaction mixture.
Pre-functionalization: The alcohol is converted to a more reactive electrophile in a separate synthetic step prior to the cross-coupling reaction.
The choice between these strategies will depend on the desired coupling partner and the overall synthetic route.
Diagram 1. Strategic approaches for cross-coupling.
Part 1: Suzuki-Miyaura Coupling via In Situ Boronic Ester Formation
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[3] For substrates like ours, a nickel-catalyzed approach involving the in situ formation of a boronic ester intermediate can be highly effective for activating the C-O bond.[4]
Reaction Principle
The reaction proceeds through the formation of a boronic ester from the alcohol and the boronic acid coupling partner. This intermediate then participates in the nickel-catalyzed cross-coupling cycle. The boronic acid serves a dual role as both the activating agent and the coupling partner.[5]
Diagram 2. Simplified catalytic cycle for Ni-catalyzed Suzuki-Miyaura coupling of alcohols.
To a dry Schlenk tube under an inert atmosphere, add Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (1.0 equiv), the desired arylboronic acid (3.0 equiv), and potassium pyrophosphate (3.0 equiv).
Add Ni(dppp)Cl₂ (10 mol%) to the tube.
Add anhydrous toluene to achieve a concentration of 0.2 M with respect to the starting alcohol.
Seal the tube and stir the reaction mixture at 80 °C for 8 hours, then increase the temperature to 100-125 °C and stir for an additional 17 hours.[5]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Table 1: Reaction Parameters for Nickel-Catalyzed Suzuki-Miyaura Coupling
Parameter
Recommended Condition
Rationale
Catalyst
Ni(dppp)Cl₂
Shows high efficiency and broad substrate scope for C(sp³)-C(sp²) coupling of benzylic alcohols.[4]
Ligand
dppp (in precatalyst)
Bidentate phosphine ligands can stabilize the nickel center and promote the desired catalytic cycle.[6]
Base
K₄P₂O₇
Anhydrous base to facilitate the formation of the boronic ester intermediate.
Solvent
Toluene
A common non-polar solvent for Suzuki-Miyaura reactions.
Temperature
80 °C then 100-125 °C
Stepwise heating can promote initial boronic ester formation at a lower temperature before driving the cross-coupling at a higher temperature.[5]
Atmosphere
Inert (Ar or N₂)
Essential to prevent oxidation and deactivation of the nickel catalyst.
Part 2: Buchwald-Hartwig Amination via Pre-functionalization
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds.[7] For this substrate, a two-step approach involving pre-functionalization of the hydroxymethyl group to a sulfonate ester (e.g., tosylate or mesylate) is a reliable strategy.[8] This converts the poor hydroxyl leaving group into an excellent one, facilitating the subsequent palladium-catalyzed amination.
Reaction Principle
The reaction involves the initial conversion of the primary alcohol to a tosylate. This is followed by a palladium-catalyzed cross-coupling of the tosylate with an amine. The catalytic cycle involves oxidative addition of the C-O bond of the tosylate to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[9]
Diagram 3. Two-step workflow for Buchwald-Hartwig amination.
Dissolve Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (1.0 equiv) in anhydrous DCM under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Add pyridine (1.5 equiv) dropwise.
Add p-toluenesulfonyl chloride (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
Upon completion, quench the reaction with water and extract with DCM (3 x).
Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated product, which can often be used in the next step without further purification.
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
Add anhydrous toluene and stir for 10 minutes at room temperature.
Add Methyl 3-(tosyloxymethyl)tetrahydrofuran-3-carboxylate (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Table 2: Reaction Parameters for Palladium-Catalyzed Amination
Parameter
Recommended Condition
Rationale
Palladium Source
Pd₂(dba)₃
A common and effective Pd(0) source for Buchwald-Hartwig aminations.[10]
Ligand
XPhos
A bulky, electron-rich biaryl phosphine ligand known to promote efficient C-N bond formation.[11]
Base
NaOtBu
A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.[10]
Solvent
Toluene
A standard solvent for this type of cross-coupling, offering a suitable boiling point.
Temperature
100 °C
Sufficient to drive the reaction to completion for many amine and aryl halide combinations.
Atmosphere
Inert (Ar or N₂)
Crucial for maintaining the catalytic activity of the palladium complex.
Troubleshooting and Key Considerations
Low Yields in Suzuki Coupling: If low yields are observed, consider screening other nickel catalysts (e.g., Ni(cod)₂) and ligands (e.g., other bidentate phosphines). The temperature and reaction time may also need further optimization.
Side Reactions in Buchwald-Hartwig Amination: If elimination or other side reactions are observed, consider using a milder base such as K₃PO₄ or Cs₂CO₃.[9] The choice of ligand can also significantly impact the reaction outcome.
Ester Group Stability: Under the basic conditions of both protocols, hydrolysis of the methyl ester is a potential side reaction, especially with prolonged reaction times at high temperatures. If this becomes an issue, consider using a bulkier ester protecting group or a milder base.
Substrate Purity: The purity of the starting material, particularly the activated tosylate, is crucial for the success of the Buchwald-Hartwig amination.
Conclusion
The cross-coupling of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a powerful strategy for the synthesis of novel, structurally complex molecules. By carefully selecting the C-O activation method and optimizing the reaction conditions for either Suzuki-Miyaura or Buchwald-Hartwig coupling, researchers can efficiently introduce a wide range of aryl and amino functionalities. The protocols and insights provided in this guide offer a solid foundation for the successful application of these transformative reactions in drug discovery and development programs.
References
Ye, Z., et al. (2016). C–C Activation by Retro-Aldol Reaction of Two β-Hydroxy Carbonyl Compounds: Synergy with Pd-Catalyzed Cross-Coupling To Access Mono-α-arylated Ketones and Esters. The Journal of Organic Chemistry, 81(1), 57-65. [Link][12][13]
Jarvo, E. R., et al. (2013). Functional-Group-Tolerant, Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of Tertiary Methyl-Bearing Stereocenters. Journal of the American Chemical Society, 135(25), 9490-9495. [Link][2][14]
Wang, D., et al. (2017). Development of Nickel-Catalyzed Cross-Coupling of Alcohol Derivatives to Construct Carbon-Carbon Bonds. Chinese Journal of Organic Chemistry, 37(11), 2781-2801. [Link][15]
Nazari, S. H., et al. (2018). Nickel-Catalyzed Suzuki Cross Couplings with Unprotected Allylic Alcohols Enabled by Bidentate NHC/Phosphine Ligands. Organic Letters, 20(18), 5824-5828. [Link][6]
Xing, H., et al. (2022). Dehydrative Cross-Coupling for C-N Bond Construction under Transition-Metal-Free Conditions. Organic Letters, 24(31), 5657-5662. [Link][16]
Nolan, S. P., et al. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 118(18), 8986-9059. [Link][17]
Zhang, L.-L., et al. (2025). Enantioselective Radical–Radical Cross-Couplings of β-Hydroxy Amides and N-Hydroxyphthalimide Esters via Ni/Photoredox Catalysis. Journal of the American Chemical Society. [Link][18][19]
Bäckvall, J.-E., et al. (2019). Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols With Boronic Acids. Organic Letters, 21(12), 4782-4787. [Link][4]
Al-hadedi, A. A. M. (2011). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Nottingham Trent University. [Link][20]
Barata-Vallejo, S., et al. (2024). Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters. Molecules, 29(3), 577. [Link][21]
Daugulis, O., et al. (2022). Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes. Chemical Science, 13(24), 7256-7261. [Link][22]
Wills, M. (2010). OH Activation for Nucleophilic Substitution. University of Warwick. [Link][1]
Yu, J.-Q., et al. (2007). Palladium-Catalyzed Methylation and Arylation of sp2 and sp3 C−H Bonds in Simple Carboxylic Acids. Journal of the American Chemical Society, 129(12), 3510-3511. [Link][23]
Mădălan, A. M., et al. (2025). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 30(6), 1234. [Link][3]
Strømsodd, E. A., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 220, 111663. [Link][24]
Academia.edu. Nucleophilic Substitution and Elimination Reaction. [Link][25]
Organic Chemistry Portal. Palladium-Catalyzed α-Arylation of Esters. [Link][26]
YouTube. Activation of Alcohols to Nucleophilic Substitution. [Link][27]
Sävmarker, J. (2012). Palladium-Catalyzed Carbonylation and Arylation Reactions. Uppsala University. [Link][29]
Navarro, O. (2015). Recent developments in the Suzuki-Miyaura reaction: 2010-2014. Molecules, 20(5), 7888-7935. [Link][5]
Neale, C. S., et al. (2017). Decarboxylative and dehydrative coupling of dienoic acids and pentadienyl alcohols to form 1,3,6,8-tetraenes. Beilstein Journal of Organic Chemistry, 13, 384-391. [Link][30]
Bessin, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(52), 32963-32972. [Link][11]
R Discovery. Dehydrative Cross-coupling Research Articles. [Link][31]
Wang, Q., et al. (2021). HOTf-catalyzed dehydrative coupling reaction of 3-hydroxyisoindolinones with alkyl ketones. New Journal of Chemistry, 45(35), 15993-15997. [Link][32]
Author: BenchChem Technical Support Team. Date: April 2026
Target Substrate: Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Target Product: Methyl 3-formyltetrahydrofuran-3-carboxylate
Application Focus: Discovery Chemistry to Process Scale-Up
Executive Summary & Substrate Analysis
The oxidation of primary alcohols to aldehydes is a foundational transformation in drug development. However, the substrate Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate presents a unique synthetic challenge. The molecule features a fully substituted quaternary carbon at the C3 position of the tetrahydrofuran (THF) ring, rendering the attached primary alcohol highly sterically hindered (neopentyl-like)[1].
Standard harsh oxidants (e.g., Jones reagent, KMnO₄) are unsuitable for this substrate due to the high risk of over-oxidation to the carboxylic acid and the potential for hydrolytic cleavage of the sensitive methyl ester group. Fortunately, the lack of α-protons on the C3 carbon prevents α-epimerization or racemization of the resulting aldehyde, allowing us to focus entirely on overcoming steric hindrance and maintaining chemoselectivity.
This guide provides field-proven, self-validating protocols for converting this neopentyl-like alcohol to its corresponding aldehyde using two highly effective methods: Dess-Martin Periodinane (DMP) for discovery-scale rapid synthesis, and TEMPO/BAIB (Piancatelli-Margarita oxidation) for scalable, process-friendly manufacturing.
Fig 1: Chemoselective oxidation of the neopentyl-like primary alcohol to the corresponding aldehyde.
Mechanistic Rationale & Oxidant Selection
When dealing with sterically encumbered neopentyl systems, the rate-determining step is often the formation of the activated intermediate or the subsequent elimination step.
Dess-Martin Periodinane (DMP): DMP operates via a hypervalent iodine mechanism. The initial ligand exchange (alcohol displacing an acetate on the iodine) forms an alkoxyperiodinane intermediate. Because the subsequent proton abstraction and elimination are intramolecular, DMP successfully oxidizes neopentyl alcohols without over-oxidation, provided the solvent (typically CH₂Cl₂) is strictly anhydrous to prevent aldehyde hydrate formation[2],[3].
TEMPO / BAIB: The Piancatelli-Margarita oxidation uses a catalytic amount of the stable radical TEMPO and a stoichiometric amount of Bis(acetoxy)iodobenzene (BAIB). BAIB oxidizes TEMPO to a highly electrophilic oxoammonium ion. The primary alcohol attacks this ion, followed by a concerted elimination to yield the aldehyde[4]. The bulky tetramethyl groups on TEMPO make it exquisitely selective for primary alcohols, easily accommodating the neopentyl steric bulk while leaving the methyl ester untouched[5],[6].
Best for: Rapid library synthesis, <5 gram scale, where atom economy is secondary to speed.
Causality & Self-Validation: DMP reactions are run in anhydrous dichloromethane (DCM). The absence of water is critical; if water is present, the aldehyde forms a hydrate, which DMP will further oxidize to the carboxylic acid[2]. The reaction is self-validating visually: as the homogeneous DMP reacts, the byproduct (an iodinanone derivative) often precipitates, turning the clear solution into a cloudy white suspension.
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask under argon. Dissolve Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (1.0 equiv, 1.0 g, 6.24 mmol) in anhydrous DCM (15 mL, ~0.4 M).
Buffer Addition (Optional but Recommended): Add solid NaHCO₃ (2.0 equiv, 1.05 g) to the suspension. Rationale: This neutralizes the acetic acid byproduct, protecting the THF ring and ester from acid-catalyzed degradation.
Oxidant Addition: Cool the mixture to 0 °C. Add DMP (1.2 equiv, 3.17 g) in portions.
Reaction: Remove the ice bath and stir at room temperature. Monitor via TLC (EtOAc/Hexanes). The reaction is typically complete within 1–2 hours.
Quench (Critical Step): Dilute with diethyl ether (30 mL). Pour the mixture into a vigorously stirring solution of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 v/v, 30 mL)[7].
Mechanism of Quench: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes acids. Stir until the organic layer is completely clear (approx. 15 mins).
Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: Process Scale (TEMPO / BAIB)
Best for: Scale-up, >10 gram scale, avoiding cryogenic conditions and toxic byproducts.
Causality & Self-Validation: This is a biphasic or homogeneous catalytic system. The reaction provides real-time colorimetric feedback. The active oxoammonium ion is red/orange. As it oxidizes the alcohol and reduces to hydroxylamine, the solution turns pale yellow. BAIB re-oxidizes it back to red/orange. A persistent orange color indicates the substrate is fully consumed[4].
Fig 2: Catalytic cycle of TEMPO-mediated oxidation using BAIB as the terminal oxidant.
Step-by-Step Procedure:
Preparation: In a reactor, dissolve Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (1.0 equiv, 10.0 g, 62.4 mmol) in DCM (100 mL).
Catalyst Addition: Add TEMPO (0.1 equiv, 975 mg, 6.24 mmol). The solution will take on a faint reddish hue.
Observation: The solution will turn deep orange/red as the oxoammonium ion forms, then cycle to yellow as it reacts with the sterically hindered neopentyl alcohol[4].
Reaction: Stir at room temperature for 3–5 hours. Monitor by TLC or HPLC.
Quench: Once the substrate is consumed (and the solution remains persistently orange), quench the reaction by adding 10% aqueous Na₂S₂O₃ (50 mL) to destroy excess BAIB and active TEMPO species.
Workup: Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to remove acetic acid (generated from BAIB), followed by brine. Dry over Na₂SO₄ and concentrate. The byproduct, iodobenzene, can be removed via vacuum distillation or chromatography.
Analytical Tracking & Troubleshooting
TLC Monitoring: The starting material (primary alcohol) is highly polar and will stain strongly with KMnO₄ or PMA (Phosphomolybdic acid). The resulting aldehyde (Methyl 3-formyltetrahydrofuran-3-carboxylate) will run significantly higher (less polar) on silica gel and will react positively with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, appearing as a bright yellow/orange spot.
NMR Characterization:
Loss of signal: The diagnostic doublet/multiplet of the hydroxymethyl protons (-CH₂ OH) around δ 3.5–3.8 ppm will disappear.
Gain of signal: A sharp, distinct singlet will appear far downfield at roughly δ 9.5–9.8 ppm, corresponding to the new aldehyde proton (-CH O). The methyl ester singlet (-COOCH₃ ) at ~3.7 ppm should remain integrated to 3 protons, confirming no ester hydrolysis occurred.
Troubleshooting Over-Oxidation: If the carboxylic acid is detected (broad -OH stretch in IR, loss of aldehyde proton in NMR), ensure that the DMP reaction is strictly anhydrous[2], or reduce the equivalents of BAIB in the TEMPO protocol and avoid prolonged reaction times[4].
Application Note: Advanced Amidation Strategies for Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Executive Summary The transformation of unactivated esters into amides is a foundational operation in synthetic and medicinal chemistry. When dealing with highly functionalized, sterically hindered substrates such as Met...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transformation of unactivated esters into amides is a foundational operation in synthetic and medicinal chemistry. When dealing with highly functionalized, sterically hindered substrates such as Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS 2091964-79-1), classical amidation methods frequently fail or result in poor yields[1]. This application note provides drug development professionals and synthetic chemists with field-proven, chemoselective protocols to successfully amidate this specific bifunctional building block. By leveraging either kinetic control via microwave irradiation or thermodynamic control via hydroxy-directed transition-metal catalysis, researchers can access high-value amide prodrug candidates with enhanced bioavailability profiles[1].
Substrate Profiling & Mechanistic Challenges
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate features a tetrahydrofuran ring bearing both a methyl ester and a hydroxymethyl group at the C3 position[1]. This architecture presents two distinct hurdles for direct amidation:
Severe Steric Hindrance: The ester moiety is directly attached to a quaternary stereocenter (C3). This bulky environment significantly lowers the electrophilicity of the carbonyl carbon, repelling incoming amine nucleophiles and rendering standard room-temperature aminolysis ineffective.
Competing Intramolecular Lactonization: The unprotected primary hydroxyl group (-CH₂OH) sits in close spatial proximity to the ester. Under traditional basic (e.g.,
t
-BuOK,
n
-BuLi) or extended thermal conditions, intramolecular transesterification is thermodynamically favored over intermolecular amidation[2]. This side reaction irreversibly consumes the starting material to form an undesired bicyclic
γ
-lactone.
Mechanistic Solutions for Chemoselective Amidation
To bypass these challenges without resorting to tedious protection/deprotection sequences of the hydroxyl group, two orthogonal strategies are highly effective:
Microwave irradiation dramatically accelerates the rate of intermolecular amidation, allowing it to outcompete the intramolecular lactonization pathway. By utilizing 2-methyltetrahydrofuran (2-MeTHF) as a microwave-transparent, green solvent, rapid volumetric heating drives the reaction to completion in minutes. When reacting with methylamine, this method delivers the corresponding amide in 90% isolated yield without causing epimerization at the sensitive C3 stereocenter[1].
Strategy B: Hydroxy-Directed Metal Catalysis (Thermodynamic Control)
For bulkier or less nucleophilic amines where microwave heating alone is insufficient, transition-metal catalysis is required. Tantalum(V) ethoxide (
Ta(OEt)5
) acts as a highly chemoselective catalyst by utilizing the substrate's own unprotected
β
-hydroxyl group as a directing anchor[3]. The tantalum metal center coordinates to the hydroxyl oxygen, bringing the metal into strict proximity with the ester carbonyl. This localized coordination enhances the carbonyl's electrophilicity and precisely guides the incoming amine, effectively suppressing lactonization and facilitating the acyl transfer[3].
Reaction Pathways Visualization
Mechanistic pathways for the amidation of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate.
Experimental Protocols
Protocol A: Microwave-Assisted Amidation with Methylamine
Designed for small, highly nucleophilic amines. This protocol validates the rapid generation of prodrug fragments with zero epimerization[1].
Dedicated Microwave Synthesizer (e.g., Anton Paar or CEM)
Step-by-Step Methodology:
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the ester substrate in 3.0 mL of anhydrous 2-MeTHF.
Amine Addition: Inject the methylamine solution (2.0 equiv) into the vial. Seal immediately with a Teflon-lined aluminum crimp cap to prevent the escape of volatile methylamine gas.
Irradiation: Place the vial in the microwave synthesizer. Program the instrument to heat to 80°C for 10 minutes with a maximum power output of 150 W.
Causality Insight: Strict temperature control at 80°C is critical. Exceeding this thermal threshold provides enough activation energy for the substrate to undergo epimerization at the C3 quaternary center or initiate lactonization[1].
Workup: Allow the vial to cool to room temperature (assisted by compressed air cooling in the synthesizer). Carefully uncap the vial in a fume hood.
Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Dichloromethane/Methanol 95:5 gradient) to afford the pure amide.
Inert Atmosphere Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-pure Argon three times.
Substrate Loading: Dissolve the ester and the target amine in 5.0 mL of anhydrous toluene under Argon.
Catalyst Injection: Slowly add
Ta(OEt)5
(10 mol%) dropwise via a gas-tight syringe.
Causality Insight: Tantalum alkoxides are highly sensitive to moisture. Even trace water will irreversibly hydrolyze the catalyst into inactive tantalum oxides, completely halting the directed amidation[3].
Thermal Activation: Transfer the flask to a pre-heated oil bath at 100°C. Stir vigorously for 12–24 hours. Monitor the consumption of the ester via LC-MS.
Quench & Filtration: Once complete, cool the reaction to room temperature. Add 0.5 mL of deionized water to intentionally hydrolyze and precipitate the tantalum catalyst. Filter the resulting suspension through a short pad of Celite, washing the cake with Ethyl Acetate (3 × 10 mL).
Purification: Concentrate the combined organic filtrates and purify the residue via standard silica gel chromatography to isolate the target complex amide.
Quantitative Data Summary
The following table summarizes the operational metrics and substrate scopes for various amidation strategies applied to this bifunctional ester.
Methodology
Reagents / Catalyst
Conditions
Target Amine Scope
Expected Yield
Key Mechanistic Advantage
Microwave Amidation
MeNH2
(2.0 eq)
2-MeTHF, 80°C, 10 min
Small, highly nucleophilic (e.g., methylamine)
~90%
Extremely fast kinetics; strictly avoids epimerization[1].
Hydroxy-Directed Catalysis
Ta(OEt)5
(10 mol%)
Toluene, 100°C, 12-24 h
Bulky, aliphatic, and aromatic amines
75–90%
Chemoselective; utilizes the unprotected -OH as a directing group[3].
Classical Strong Base
t
-BuOK or
n
-BuLi
THF or DMSO, RT to 60°C
Broad (if no sensitive groups are present)
<30%
Not Recommended. High risk of alkoxide-driven lactonization and side reactions[2].
Journal of the American Chemical Society. Hydroxy-Directed Amidation of Carboxylic Acid Esters Using a Tantalum Alkoxide Catalyst. ACS Publications.[3]
URL:
RSC Advances. Base-promoted direct amidation of esters: beyond the current scope and practical applications. Royal Society of Chemistry.[2]
URL:
How to prevent unwanted lactonization of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the spontaneous degradation of highly functionalized cyclic ethers.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the spontaneous degradation of highly functionalized cyclic ethers.
The compound Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate presents a unique synthetic challenge: it contains both a nucleophilic primary alcohol and an electrophilic methyl ester attached to the exact same quaternary carbon (C3)[1]. This architectural feature predisposes the molecule to unwanted side reactions that can ruin your yields if not properly managed.
Below is our comprehensive troubleshooting guide to diagnosing, preventing, and circumventing the unwanted lactonization and oligomerization of this molecule.
Diagnostic Overview: The "Why" Behind the Degradation
The root cause of this molecule's instability is the Thorpe-Ingold effect (also known as the geminal dialkyl effect). The fully substituted C3 carbon of the tetrahydrofuran (THF) ring compresses the internal bond angle of the ring, which in turn forces the external functional groups—the hydroxymethyl and the methyl ester—into extreme spatial proximity[2].
This conformational restriction drastically lowers the activation entropy (
ΔS‡
) required for a reaction between the two groups. Depending on the conditions, this leads to two primary degradation pathways:
Intramolecular Transesterification: The hydroxyl oxygen attacks the ester carbonyl, ejecting methanol and forming a highly strained spiro-β-lactone[3].
Intermolecular Oligomerization: The hydroxyl group of one molecule attacks the ester of a neighboring molecule, acting as an AB-type monomer to form viscous polyesters.
Mechanistic pathways of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate degradation.
Troubleshooting FAQs
Q: Why does my sample turn into a viscous gel after a few weeks at room temperature?A: You are observing intermolecular oligomerization. Because this molecule contains both a nucleophile and an electrophile, it acts as an AB-type monomer. When stored neat (at high concentration), the intermolecular collision rate increases, leading to step-growth polymerization[2].
Solution: Never store this compound neat at room temperature. Store it as a dilute solution (≤ 0.1 M) in an aprotic solvent like dry DCM at -20 °C.
Q: I tried to distill the compound to purify it, but my yield was abysmal and the NMR looks completely different. What happened?A: Heating this compound drives intramolecular transesterification. The thermal energy overcomes the activation barrier, and the Thorpe-Ingold effect ensures the reactive groups are perfectly aligned to form a volatile, but highly strained, spiro-β-lactone[3].
Solution: Distillation is strongly discouraged. Purify via silica gel chromatography and evaporate solvents on a rotary evaporator with a water bath set strictly below 35 °C.
Q: Can I use a simple acetate (OAc) protecting group instead of a bulky silyl ether?A: It is highly advised against. While an acetate group masks the hydroxyl, the geminal proximity of the two groups at the C3 position allows for rapid intramolecular acyl transfer between the acetate and the methyl ester under mildly basic conditions. You must use a protecting group with significant steric bulk to physically block the spatial overlap required for lactonization.
Quantitative Data: Protection Strategy Comparison
To prevent degradation during multi-step syntheses, the reactive functional groups must be masked. The table below summarizes the efficacy of various protection strategies based on steric bulk and electronic deactivation.
Strategy
Reagents
Steric Bulk (A-value)
Stability to Base
Stability to Acid
Estimated Shelf-Life (RT)
Unprotected
None
Low
Poor
Poor
< 1 Week (Neat)
Acetate
Ac₂O / Pyridine
Moderate
Poor (Acyl transfer)
Fair
~ 2 Weeks
TBS Ether
TBS-Cl / Imidazole
High (~4.8)
Excellent
Moderate
> 6 Months
TBDPS Ether
TBDPS-Cl / Imidazole
Very High
Excellent
Good
> 1 Year
Carboxylate Salt
LiOH / H₂O
N/A (Electronic)
Excellent
N/A (Reverts to acid)
Indefinite
Bench-Ready Protocols
The following methodologies are designed as self-validating systems . We have built-in visual and chemical checkpoints so you can verify the reaction is proceeding correctly in real-time without waiting for NMR results.
Protocol A: Steric Shielding via Silyl Protection (TBS Ether)
Causality: By attaching a bulky tert-butyldimethylsilyl (TBS) group to the primary alcohol, you create a steric shield that physically prevents the oxygen atom from achieving the trajectory required to attack the adjacent ester carbonyl. Imidazole is chosen because it acts dually as an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-silylimidazolium intermediate.
Preparation: In an oven-dried flask under an argon atmosphere, dissolve Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.
Catalysis: Add Imidazole (2.2 eq) to the stirring solution. Ensure complete dissolution.
Addition: Cool the flask to 0 °C using an ice bath. Slowly add TBS-Cl (1.2 eq) portion-wise over 5 minutes. Causality: The reaction is exothermic. Keeping it at 0 °C prevents the heat from triggering unwanted thermal lactonization before the alcohol is fully protected.
Self-Validation Checkpoint: Remove the ice bath and let the reaction warm to room temperature. Within 15–30 minutes, a thick white precipitate (imidazole hydrochloride) will form. This is your visual confirmation. If the solution remains perfectly clear after 1 hour, your TBS-Cl has likely hydrolyzed, and the reaction has stalled.
Workup: After 4 hours, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Electronic Deactivation via Saponification
Causality: If your downstream chemistry requires manipulating the alcohol while leaving the C3 position intact, you can temporarily convert the ester into a lithium carboxylate salt. The negative charge of the carboxylate anion is delocalized across two oxygen atoms, making the carbonyl carbon highly electron-rich and completely unreactive toward nucleophilic attack by the adjacent hydroxyl group.
Preparation: Dissolve the ester (1.0 eq) in a 3:1 mixture of THF and deionized water to a concentration of 0.1 M.
Hydrolysis: Cool the solution to 0 °C and add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in a single portion. Causality: LiOH is preferred over NaOH because the lithium cation strongly coordinates the resulting carboxylate, providing a cleaner, more easily handled salt.
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a KMnO₄ stain. The starting ester will run at an Rf of ~0.4 (in 1:1 Hexanes:EtOAc). As the reaction proceeds, this spot will completely disappear and be replaced by a baseline spot (Rf = 0.0) that will not move even in 100% EtOAc. This drastic polarity shift confirms the successful generation of the deactivated salt.
Isolation: Once the ester is consumed (typically 2–3 hours), concentrate the mixture under reduced pressure to remove the THF, then lyophilize (freeze-dry) the remaining aqueous solution to yield the stable lithium carboxylate salt as a white powder.
Technical Support Center: Optimizing HPLC Purification for Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with the purification of Methyl 3-(hydrox...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with the purification of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate .
This guide abandons generic templates to focus on the exact physicochemical realities of your target molecule. Every protocol provided here is designed as a self-validating system, ensuring that you can verify the integrity of your method before risking precious samples.
Part 1: Physicochemical Profiling & Causality
Before developing a purification method, we must analyze the molecule's intrinsic properties to understand why standard HPLC approaches will fail:
Extreme Polarity & Hydrophilicity : With a molecular formula of C7H12O4, this compound features a tetrahydrofuran ring, a primary hydroxymethyl group, and a methyl carboxylate ester[1]. Because of these highly polar functional groups, the molecule will exhibit little to no retention on standard reversed-phase (RP) C18 columns, typically co-eluting with the void volume (
t0
)[2].
Lack of a UV Chromophore : The molecule contains no conjugated
π
-systems or aromatic rings[1]. Consequently, it lacks a functional UV absorbance profile above 210 nm. Attempting to use low-wavelength UV (e.g., 205 nm) during gradient elution will result in severe baseline drift due to solvent absorbance, masking the analyte entirely[3].
The Scientific Solution : To overcome these hurdles, we must pivot to Hydrophilic Interaction Liquid Chromatography (HILIC) [4] combined with a universal detector such as Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS) [5],[6].
Part 2: Diagnostic Workflow
Diagnostic workflow for HPLC purification of non-chromophoric, highly polar compounds.
Part 3: Validated Purification Protocols
Protocol A: HILIC-CAD (The Gold Standard)
Causality: HILIC utilizes a polar stationary phase and an organic-rich mobile phase. Retention is driven by the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase[4],[7]. CAD provides a uniform response for non-volatile analytes independent of chemical structure, making it perfect for this ester[5].
Step-by-Step Methodology:
Mobile Phase Preparation :
Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Ammonium formate provides the necessary ionic strength to stabilize the aqueous layer on the stationary phase, while being 100% volatile to prevent CAD nebulizer clogging[5],[8]).
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Column Equilibration : Install an Amide-bonded silica column (e.g., 150 x 4.6 mm, 3 µm). Flush with 95% B for at least 20 column volumes. (Causality: HILIC requires significantly longer equilibration times than RP-HPLC to fully establish the hydration layer[9]).
Sample Preparation : Dissolve the sample in 95% Acetonitrile / 5% Water.
Self-Validation Check : Run a blank gradient injection. The system is validated for sample injection only if the CAD baseline drift is < 2 mV and no ghost peaks appear.
Gradient Execution : Run the gradient from 95% B down to 60% B (See Table 1).
Causality: If HILIC is not viable for your lab, specialized reversed-phase columns like Porous Graphitic Carbon (Hypercarb) can retain highly polar analytes without suffering from hydrophobic collapse in 100% aqueous conditions.
Step-by-Step Methodology:
Mobile Phase Preparation :
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Column Equilibration : Install a Porous Graphitic Carbon column. Equilibrate at 0% B (100% Aqueous) for 10 column volumes.
Self-Validation Check : Inject a known polar standard (e.g., uracil). The retention factor (
k′
) must be
≥2.0
. If
k′<2.0
, the column is not providing adequate polar retention.
Gradient Execution : Ramp slowly from 0% B to 30% B (See Table 2).
Part 4: Quantitative Data Tables
Table 1: HILIC-CAD Method Parameters
Parameter
Specification
Rationale
Column
Amide or ZIC-HILIC (150 x 4.6 mm, 3-5 µm)
Provides strong hydrogen bonding for the hydroxymethyl group[4].
Increasing organic content increases elution strength in RP-HPLC[2].
Part 5: Troubleshooting & FAQs
Q: My compound is eluting in the void volume (
t0
) on a standard C18 column. How do I fix this?A: Standard C18 stationary phases operate via hydrophobic interactions and cannot retain highly polar, hydrophilic compounds like methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate. You must switch your chromatographic mode to HILIC or use an aqueous-compatible RP column (e.g., Hypercarb)[2],.
Q: I am using the HILIC method, but my peak shape is broad, split, or fronting. What is wrong?A: This is a classic symptom of an injection solvent mismatch. In HILIC, water is the "strong" eluting solvent. If your sample is dissolved in 100% water or methanol, the injection plug disrupts the stationary phase's delicate water layer, causing the analyte to break through the column un-retained. You must dilute your sample in at least 75-95% Acetonitrile prior to injection[9].
Q: My CAD baseline is extremely noisy and drifting upwards during the run. How can I stabilize it?A: CAD requires strictly volatile mobile phases. If you are using non-volatile buffers (like phosphate or sulfate), they will precipitate in the detector, causing severe background noise and eventually clogging the electrometer[5]. Ensure you are using only LC-MS grade volatile buffers (e.g., ammonium formate) and verify that your nitrogen gas supply is highly pure[6].
Q: Why can't I just use UV detection at 205 nm instead of buying a CAD?A: While the ester group has weak absorbance at 205 nm, your mobile phase solvents (Acetonitrile and Formic Acid) also absorb strongly in this region. During a gradient run, the changing solvent composition will cause massive baseline drift, completely masking your analyte peak and making accurate integration or fraction collection impossible[3].
Part 6: References
Charged aerosol detector - Wikipedia
Source: wikipedia.org
URL:[Link]
Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC)
Source: labrulez.com
URL:[Link]
Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications
Source: chromatographyonline.com
URL:[Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques
Source: waters.com
URL:[Link]
ACE HILIC Method Development Guide
Source: mac-mod.com
URL:[Link]
A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity
Source: hplc.eu
URL:[Link]
Hydrophilic Interaction Chromatography Method Development and Troubleshooting
Source: agilent.com
URL:[Link]
No chromophore - no problem?
Source: wiley.com
URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Subject: Troubleshooting neopentyl-like steric hindrance and ester functionalization in highly congested tetrahydrofuran (THF) ring sy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Subject: Troubleshooting neopentyl-like steric hindrance and ester functionalization in highly congested tetrahydrofuran (THF) ring systems.
Diagnostic Overview: The "Neopentyl" Problem
When working with Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate , chemists frequently encounter severe roadblocks during functionalization. The root cause is the molecule's unique topology. The C3 position of the tetrahydrofuran ring is a quaternary carbon center , bonded to two ring carbons, an ester carbonyl, and the hydroxymethyl group.
Because the primary alcohol (-CH₂OH) is directly attached to this bulky quaternary center, it behaves chemically as a neopentyl system . In a standard bimolecular nucleophilic substitution (Sₙ2), the nucleophile must approach the electrophilic carbon at a 180° angle relative to the leaving group. In this molecule, the bulky THF ring and the methyl ester physically block this backside trajectory. This steric blockade drastically raises the activation energy (
Ea
), rendering standard Sₙ2 reactions up to
105
times slower than those of typical primary alcohols [1].
Troubleshooting Guides & FAQs
Q1: Why do my standard Sₙ2 substitutions on the -CH₂OH group fail, and why am I seeing oxetane byproducts?
Causality: When you convert the -CH₂OH group to a standard leaving group like a tosylate (OTs) or mesylate (OMs) and apply heat to force the Sₙ2 reaction, the intermolecular attack by your desired nucleophile is sterically blocked. However, the molecule's own oxygen atoms (either from the ester or an intermediate alcoholate) are held in close proximity. This leads to Neighboring Group Participation (NGP) . Instead of the desired substitution, an intramolecular nucleophilic attack occurs, forming a strained four-membered oxetane ring or lactone [2].
Q2: How can I successfully force a direct substitution on this primary carbon?
Solution: You must compensate for the high steric activation energy by using an exceptionally reactive ("super") leaving group. Recent kinetic studies on neopentyl skeletons demonstrate that Trifluoromethanesulfonate (Triflate, -OTf) is the only leaving group reactive enough to facilitate reliable Sₙ2 substitutions on these systems [2]. By converting the alcohol to a triflate, you can successfully displace it with small, linear nucleophiles (like azide, N₃⁻) in polar aprotic solvents (DMSO or DMF) at elevated temperatures (100 °C).
Q3: Direct substitution is still too low-yielding for my bulky nucleophile. What is the best alternative workflow?
Solution: If your nucleophile is too bulky to overcome the neopentyl hindrance even with a triflate, you must bypass the Sₙ2 mechanism entirely. The most reliable workaround is to oxidize the -CH₂OH group to an aldehyde using Swern or Dess-Martin Periodinane (DMP) conditions. The sp² hybridized aldehyde carbon is flat, eliminating the 180° trajectory requirement. You can then perform a reductive amination or Grignard addition to achieve your desired functionalization.
Q4: How do I modify the highly congested C3 methyl ester without epimerization?
Solution: The ester is also sterically shielded. Standard hydrolysis or amidation often requires harsh conditions that degrade the THF ring. For amidation, utilize microwave irradiation (e.g., 80 °C for 10 minutes in 2-MeTHF) with an excess of the amine. This provides the rapid, localized thermal energy required to overcome the steric barrier around the carbonyl carbon without causing epimerization at the C3 stereocenter [3].
Mechanistic Workflows
Workflow comparing standard SN2 failure to successful triflate-mediated substitution.
Alternative functionalization pathway bypassing SN2 via oxidation and reductive amination.
Quantitative Data: Leaving Group Efficacy on Neopentyl Systems
To understand why standard protocols fail, review the kinetic data for nucleophilic substitution (azidation at 100 °C) on neopentyl-like skeletons. Only the triflate provides a synthetically useful reaction rate [2].
Leaving Group (LG)
Relative Sₙ2 Reaction Rate
Synthetic Viability on C3-THF
Primary Failure Mode
Chloride (-Cl)
< 0.01
Non-viable
No reaction
Bromide (-Br)
1.0 (Baseline)
Non-viable
No reaction / Degradation
Tosylate (-OTs)
~1.5
Poor
Oxetane formation (Intramolecular)
Iodide (-I)
~2.5
Poor
Elimination / Side reactions
Triflate (-OTf)
> 10,000
Highly Viable
Successful Substitution
Validated Experimental Protocols
Protocol A: Triflation and Azidation of the Hydroxymethyl Group
This self-validating protocol ensures the highly reactive triflate intermediate is consumed before it can degrade.
Step 1: Triflate Formation
Dissolve Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool to -78 °C.
Add anhydrous Pyridine (2.0 eq). Self-Validation: Ensure no precipitate forms at this stage.
Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq). Stir for 30 minutes at -78 °C.
TLC Check: Quench a micro-aliquot in water/EtOAc. The starting material spot (stains with KMnO₄) should completely disappear, replaced by a higher Rf triflate spot.
Workup rapidly with cold 1M HCl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure without heating. Use immediately.
Step 2: Azide Substitution
Dissolve the crude triflate in anhydrous DMSO.
Add Sodium Azide (NaN₃, 3.0 eq).
Heat the mixture to 100 °C for 4 hours. Causality: The high thermal energy combined with the polar aprotic solvent strips the solvation shell from the azide, maximizing its nucleophilicity to overcome the neopentyl steric barrier.
NMR Check: Post-workup (water/EtOAc extraction), ¹H-NMR should show an upfield shift of the -CH₂- protons (from ~4.5 ppm in the triflate to ~3.4 ppm in the azide product).
Protocol B: Microwave-Assisted Amidation of the Ester
Designed to overcome the steric shielding of the C3 carboxylate.
In a microwave-safe vial, dissolve the starting material (1.0 eq) in 2-Methyltetrahydrofuran (2-MeTHF).
Add the desired primary amine (e.g., Methylamine, 2.0 eq).
Seal the vial and subject it to microwave irradiation at 80 °C for 10 minutes.
Self-Validation: Analyze the crude mixture via LC-MS. The mass peak corresponding to the ester (M+H = 161) should be replaced by the amide mass peak. If unreacted ester remains, do not increase temperature (which risks ring-opening); instead, increase the amine equivalents to 4.0 and repeat irradiation.
References
Dostrovsky, I., Hughes, E. D., & Ingold, C. K. (1946). "Mechanism of substitution at a saturated carbon atom. Part XXXI. The role of steric hindrance. (Section F) a comparison of the rates of reaction of methyl, ethyl, n-propyl, and neopentyl bromides with wet formic acid." Journal of the Chemical Society, 171-173.[Link]
Eigner, V., et al. (2022). "Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton." ACS Omega, 7(23), 19696–19704.[Link]
Optimization
Minimizing side reactions during the oxidation of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Technical Support Center: Oxidation of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate Welcome to the technical support guide for the oxidation of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate. This documen...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Oxidation of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Welcome to the technical support guide for the oxidation of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this substrate and aiming to optimize their synthetic route by minimizing side reactions. Here, we address common issues encountered during the oxidation of this molecule to its corresponding aldehyde, Methyl 3-formyltetrahydrofuran-3-carboxylate, and provide troubleshooting strategies grounded in established chemical principles.
Q1: I am observing significant over-oxidation to the carboxylic acid. How can I prevent this?
A1: Over-oxidation to the corresponding carboxylic acid is a common side reaction when oxidizing primary alcohols. The choice of oxidant and strict control over reaction conditions are paramount to isolating the desired aldehyde.
Root Cause Analysis:
Harsh Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are generally too strong for this transformation and will readily oxidize the intermediate aldehyde to the carboxylic acid.
Presence of Water: Many chromium-based oxidations, if not performed under strictly anhydrous conditions, can lead to the formation of a hydrate from the aldehyde, which is then further oxidized.
Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can provide the necessary energy and opportunity for the secondary oxidation to occur, even with milder reagents.
Troubleshooting & Recommended Protocols:
Select a Milder, Aldehyde-Selective Oxidant: Modern oxidation chemistry offers several excellent options for this transformation. We recommend considering one of the following systems:
Dess-Martin Periodinane (DMP): This reagent is known for its mildness, neutral pH conditions, and high selectivity for primary alcohols to aldehydes. It typically provides high yields with short reaction times.
Swern Oxidation and its Variants (e.g., Parikh-Doering): These methods utilize dimethyl sulfoxide (DMSO) activated by an electrophile (like oxalyl chloride or SO₃-pyridine) to perform the oxidation at very low temperatures (typically -78 °C), which effectively prevents over-oxidation. The Parikh-Doering modification is often preferred as it can be run at a more convenient 0 °C.
TEMPO-based Systems: Systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) (Anelli-Montanari conditions) are highly effective for selective oxidations. The reaction is typically run at 0 °C and the pH is carefully controlled with a bicarbonate buffer to prevent side reactions.
Strict Control of Reaction Conditions:
Anhydrous Conditions: For methods like Swern or PCC (Pyridinium chlorochromate) oxidation, ensure all glassware is oven-dried and reagents/solvents are anhydrous. The presence of water is a primary cause of over-oxidation.
Low Temperature: For Swern-type oxidations, maintaining a temperature of -78 °C is critical. For DMP and TEMPO oxidations, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy.
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as the starting material is consumed to minimize the risk of side product formation.
Table 1: Comparison of Recommended Oxidation Methods
Oxidant System
Typical Temperature
Key Advantages
Common Side Reactions & Mitigation
Dess-Martin Periodinane (DMP)
0 °C to RT
Mild, neutral pH, high yields, short reaction times.
Can be sensitive to moisture. Ensure anhydrous conditions.
Swern Oxidation
-78 °C
Excellent for sensitive substrates, high yields.
Formation of dimethyl sulfide. Can have an unpleasant odor. Requires cryogenic temperatures.
Parikh-Doering Oxidation
0 °C to RT
Milder than Swern, does not require cryogenic temperatures.
Can be slower than Swern. Requires careful control of stoichiometry.
Requires careful pH control (pH ~8.5-9.5) to prevent side reactions like ring opening or epimerization.
Q2: I am seeing evidence of ester hydrolysis during my oxidation. What is causing this and how can I avoid it?
A2: The methyl ester in your substrate, Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate, is susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water.
Root Cause Analysis:
pH Imbalance: Using oxidants that are inherently acidic (e.g., Jones reagent) or reaction conditions that generate acidic or basic byproducts can lead to ester cleavage. For example, in TEMPO oxidations, the co-oxidant NaOCl can be basic, and without proper buffering, can cause hydrolysis.
Aqueous Workup: Prolonged or harsh aqueous workup procedures can also contribute to ester hydrolysis.
Troubleshooting & Recommended Protocols:
Choose pH-Neutral Oxidation Methods:
Dess-Martin Periodinane (DMP): This is an excellent choice as it operates under neutral conditions, minimizing the risk of acid or base-catalyzed hydrolysis.
Swern Oxidation: While the reaction itself is generally non-acidic/basic, the quench and workup must be handled carefully. Quenching with a hindered base like triethylamine (Et₃N) is standard.
Implement pH Control for TEMPO Oxidations:
When using the TEMPO/NaOCl system, it is crucial to maintain the pH of the reaction mixture between 8.5 and 9.5 using a sodium bicarbonate (NaHCO₃) buffer. This prevents the pH from becoming too high, which would favor ester saponification.
Careful Workup:
Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions during workup.
Use a buffered aqueous solution for extraction if necessary.
Ensure the organic layers are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.
Experimental Workflow for pH-Controlled TEMPO Oxidation:
Caption: The relatively small active species in Swern oxidation can effectively access sterically hindered alcohols.
To a solution of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 eq).
Stir the resulting suspension vigorously at room temperature.
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to quench excess DMP).
Stir vigorously until the solid dissolves and the layers are clear.
Separate the layers, and extract the aqueous layer with diethyl ether (2x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude aldehyde by silica gel chromatography.
Protocol 2: pH-Buffered TEMPO-Catalyzed Oxidation
In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (1.0 eq) in DCM (approx. 0.5 M).
Add an aqueous solution of NaHCO₃ (5% w/v) and KBr (0.1 eq).
Add TEMPO (0.01 eq) to the biphasic mixture.
Cool the flask to 0 °C in an ice bath.
Slowly add an aqueous solution of sodium hypochlorite (NaOCl, approx. 10-13% available chlorine, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The color of the reaction mixture should turn orange.
Stir vigorously at 0 °C and monitor by TLC. The reaction is usually complete in less than 1 hour.
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. The orange color should disappear.
Separate the layers and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be further purified by chromatography.
References
Dess-Martin Periodinane Oxidation: Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
Swern Oxidation Review: Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 39, 297-572. [Link]
TEMPO-Catalyzed Oxidation (Anelli-Montanari Protocol): Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. (1987). A very efficient and selective oxidation of primary alcohols to aldehydes by the N-oxoammonium salt/sodium hypochlorite system under two-phase conditions. Journal of Organic Chemistry, 52(12), 2559–2562. [Link]
Parikh-Doering Oxidation: Parikh, J. R.; Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. [Link]
Troubleshooting
Scale-up challenges and solutions for Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate production
Technical Support Center: Production of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate Introduction Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a valuable building block in medicinal chemistry and org...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Production of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Introduction
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a valuable building block in medicinal chemistry and organic synthesis, prized for its chiral tetrahydrofuran core and dual functional handles (an ester and a primary alcohol).[1] Its structure lends itself to the synthesis of complex molecules, including nucleoside analogues and other pharmacologically active agents.[1] The scale-up of its synthesis, however, presents unique challenges that require careful control over reaction conditions and purification strategies.
This guide provides researchers, chemists, and process development professionals with practical, in-depth solutions to common problems encountered during the synthesis and purification of this compound. The core of the synthesis often involves the base-mediated hydroxymethylation of methyl tetrahydrofuran-3-carboxylate with a formaldehyde source, a seemingly straightforward C-C bond formation that is fraught with potential complications on a larger scale.[2]
Synthesis Overview: The Hydroxymethylation Pathway
The predominant synthetic route involves the deprotonation of the α-carbon of methyl tetrahydrofuran-3-carboxylate to form a nucleophilic enolate.[3] This enolate then attacks an electrophilic formaldehyde source, typically paraformaldehyde, to yield the desired product after an acidic or aqueous quench.
Core Reaction:
Step 1 (Enolate Formation): Methyl tetrahydrofuran-3-carboxylate is treated with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) to selectively deprotonate the α-carbon.
Step 2 (Hydroxymethylation): The resulting enolate reacts with formaldehyde, which is typically generated in situ from the depolymerization of paraformaldehyde.[4]
Step 3 (Work-up): The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride, to neutralize the base and protonate the alkoxide intermediate.[5]
Step 4 (Purification): The crude product is isolated via extraction and purified, usually by vacuum distillation or column chromatography.
This guide will focus on troubleshooting issues that arise within this common pathway.
Troubleshooting Guide: From Reaction to Isolation
This section addresses specific, practical problems in a question-and-answer format, providing causal explanations and actionable solutions.
Reaction Stage Issues
Question 1: My reaction shows low or no conversion of the starting ester. What are the likely causes and how can I fix it?
Answer:
Low conversion is almost always linked to inefficient enolate formation or issues with the formaldehyde source.
Cause A: Incomplete Deprotonation (Enolate Formation): The acidity of the α-proton on the tetrahydrofuran ring is relatively low. Incomplete deprotonation leads to a low concentration of the reactive enolate, stalling the reaction.
Solution 1: Re-evaluate Your Base. Weaker bases like sodium ethoxide or potassium tert-butoxide may not be sufficient for complete enolization, leading to an unfavorable equilibrium.[6] Switch to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). These bases ensure near-quantitative conversion to the enolate, driving the reaction forward.[6]
Solution 2: Check Reagent Stoichiometry and Purity. Ensure you are using at least 1.05 to 1.1 equivalents of the strong base to account for any trace water or other protic impurities in the solvent or starting material. The base itself should be freshly prepared or titrated to confirm its molarity.
Cause B: Inactive Formaldehyde Source: Paraformaldehyde (PFA) must depolymerize to release monomeric formaldehyde for the reaction to occur. This process can be sluggish or incomplete.[7][8]
Solution 1: Activate the Paraformaldehyde. The rate of PFA depolymerization is catalyzed by both acid and base.[7] While the strong base in the reaction will facilitate this, old or highly polymerized PFA may be resistant. Use high-purity, finely powdered PFA that has been stored in a desiccator. Pre-drying the PFA under vacuum before use can also be beneficial.
Solution 2: Consider Alternative Formaldehyde Sources. For difficult cases, anhydrous formaldehyde surrogates can be used. These compounds, such as methoxymethanol or N-((Trimethylsilyloxy)methyl)phthalimide, release formaldehyde under specific, base-triggered conditions and can improve reproducibility.[4][9][10]
Question 2: My reaction is messy, and I'm seeing multiple by-products, including a potential di-hydroxymethylated species. How can I improve selectivity?
Answer:
Formation of multiple by-products points to issues with reaction control, primarily temperature and stoichiometry.
Cause A: Over-addition (Di-hydroxymethylation): The product itself still contains a primary alcohol, which can be deprotonated by excess strong base. While the α-proton of the starting ester is more acidic, a slight excess of base or poor temperature control can lead to the formation of a dianion, which can then react with another equivalent of formaldehyde.
Solution 1: Precise Stoichiometry. Use no more than 1.1 equivalents of base. A slight excess is needed to ensure full conversion of the starting material, but a large excess increases the risk of side reactions.
Solution 2: Reverse Addition at Low Temperature. Maintain the reaction temperature strictly between -78 °C and -50 °C.[5] A reliable method is to add the pre-formed enolate solution slowly (via cannula) to a cooled slurry of paraformaldehyde in the reaction solvent. This ensures the enolate immediately encounters the electrophile and is consumed before it can participate in side reactions.
Cause B: Cannizzaro Reaction: If the formaldehyde concentration becomes too high in the presence of base before the enolate is introduced, it can undergo a self-disproportionation (Cannizzaro reaction) to form methanol and formate, consuming your reagent and complicating purification.[7]
Solution: The reverse addition technique described above is the most effective way to prevent this. By adding the enolate to the formaldehyde source, the concentration of free formaldehyde in the presence of a strong base is kept to a minimum.
Work-up and Purification Challenges
Question 3: I'm struggling with emulsion formation during the aqueous work-up. How can I break it and prevent it in the future?
Answer:
Emulsions are common when quenching reactions containing lithium salts and polar organic products.
Solution 1 (Breaking Emulsions): Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase helps to break the emulsion by disrupting the stabilizing interface between the organic and aqueous layers. Gentle swirling, rather than vigorous shaking, during the extraction can also help. In stubborn cases, filtering the entire biphasic mixture through a pad of Celite® can be effective.
Solution 2 (Preventing Emulsions): After quenching with NH4Cl, consider adding a co-solvent like methyl tert-butyl ether (MTBE) before extraction. MTBE is less prone to emulsion formation than ethyl acetate or dichloromethane. Also, ensure the pH of the aqueous layer is not strongly basic before extraction.
Question 4: My product is difficult to purify. It streaks on silica gel columns and is hard to separate from polar impurities.
Answer:
The target molecule contains both a polar hydroxyl group and an ester, making it challenging for standard chromatography and prone to decomposition.[11]
Cause A: High Polarity and Strong Adsorption: The free hydroxyl group can interact very strongly with the acidic silanol groups on standard silica gel, leading to significant tailing and poor separation.
Solution 1: Use Deactivated Silica. Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier, like triethylamine (~0.5-1% v/v). This neutralizes the acidic sites on the silica surface, improving peak shape.
Solution 2: Alternative Stationary Phases. Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.[12] These can offer different selectivity for polar compounds.
Cause B: Co-elution with Polar By-products: By-products like unreacted starting material or formate salts from the Cannizzaro reaction can be difficult to separate.
Solution 1: Optimize the Mobile Phase. A gradient elution is often necessary. Start with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity to elute your product. A common system is a gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane.
Solution 2: Consider Vacuum Distillation. If the scale is sufficient (>5g), vacuum distillation can be an effective, non-chromatographic purification method for this compound, provided the boiling points of the major impurities are sufficiently different. The high boiling point of the product requires a good vacuum source (e.g., <1 mmHg).
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters (CPPs) to monitor for a successful scale-up?A1: The most critical parameters are:
Temperature: Strict control during enolate formation and the hydroxymethylation step (ideally -78 °C) is paramount to prevent side reactions.
Reagent Stoichiometry: Precise control over the amount of base is crucial to ensure full conversion without promoting by-product formation.
Addition Rate: Slow, controlled addition of reagents (especially enolate to formaldehyde) is key to managing the reaction exotherm and maintaining selectivity.
Water Content: The reaction is highly sensitive to water. Anhydrous solvents and freshly opened or dried reagents are essential for reproducibility.
Q2: Can I use aqueous formaldehyde instead of paraformaldehyde?A2: It is strongly discouraged. The use of strong organometallic bases like LDA is incompatible with water.[13] The water in aqueous formaldehyde (formalin) would instantly quench the base and the enolate, completely inhibiting the desired reaction.
Q3: My final product appears as a gum or oil, making it difficult to handle. Is this normal?A3: Yes, Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is often isolated as a viscous oil or gum, especially if minor impurities are present.[11] This is not necessarily an indication of poor purity. Purification by chromatography or distillation should yield a clear, viscous liquid. If it refuses to solidify, it does not mean the reaction has failed. Rely on analytical data (NMR, GC-MS) to confirm purity.
Experimental Protocols & Data
Protocol: Synthesis of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Safety Note: This procedure involves pyrophoric reagents (n-BuLi) and requires strict anhydrous conditions under an inert atmosphere (Nitrogen or Argon).
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.
LDA Formation (In-situ): To the flask, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq.) via syringe. Slowly, add n-butyllithium (n-BuLi, 1.05 eq., typically 2.5 M in hexanes) dropwise, keeping the internal temperature below -65 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
Enolate Formation: In a separate flame-dried flask, dissolve methyl tetrahydrofuran-3-carboxylate (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C. Slowly transfer this solution via cannula into the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
Hydroxymethylation: In a third flame-dried flask, add finely powdered, dry paraformaldehyde (1.5 eq.) and anhydrous THF to create a slurry. Cool this slurry to -78 °C. Slowly transfer the enolate solution from step 3 into the paraformaldehyde slurry via cannula over 30-45 minutes.
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-3 hours. The reaction progress can be monitored by taking small aliquots, quenching them into a vial containing saturated NH4Cl and ethyl acetate, and analyzing the organic layer by TLC or GC-MS.
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) at -78 °C. Allow the mixture to warm to room temperature.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (pre-treated with 1% triethylamine) using a gradient of ethyl acetate in hexanes.
Table: Troubleshooting Summary
Problem
Potential Cause
Recommended Solution
Low Conversion
Incomplete enolate formation
Use a stronger base (LDA, LiHMDS); ensure anhydrous conditions.
Inactive paraformaldehyde
Use high-purity, dry, powdered PFA; consider anhydrous surrogates.
Multiple By-products
Over-addition / Di-alkylation
Use precise stoichiometry (≤1.1 eq. base); use reverse addition.
Cannizzaro reaction
Use reverse addition (add enolate to PFA slurry) at low temperature.
Emulsion during Work-up
High concentration of salts
Add brine to break emulsion; use MTBE as extraction solvent.
Poor Chromatographic Separation
Strong product adsorption on silica
Use silica pre-treated with triethylamine; use alternative phases (alumina).
Visualization
Troubleshooting Workflow for Low Yield
The following diagram outlines a decision-making process for troubleshooting low yields in the hydroxymethylation reaction.
Caption: Decision tree for diagnosing causes of low reaction yield.
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Dover Chemical. (n.d.). Paraformaldehyde Basic Technical Introduction. Retrieved from [Link]
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Van Hecke, W. (n.d.). Paraformaldehyde slurry mediated α-hydroxymethylation reactions in continuous flow. Ghent University.
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Chemistry LibreTexts. (2023). 22.7: Reactivity of Enolate Ions. Retrieved from [Link]
Making Molecules. (2024). An Introduction to Enols & Enolates. Retrieved from [Link]
Technical Support Center: Optimizing the Catalytic Hydrogenation of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Prepared by the Office of Senior Application Scientists Welcome to the technical support center for the hydrogenation of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scie...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for the hydrogenation of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, selective conversions.
The primary goal of this reaction is the selective reduction of the ester functional group to a primary alcohol, yielding (tetrahydrofuran-3,3-diyl)dimethanol. This transformation is a cornerstone for synthesizing valuable diol building blocks. However, the hydrogenation of an ester is more challenging than that of simpler functional groups like alkenes or aldehydes, often requiring carefully tuned conditions to succeed.[1][2]
Section 1: Reaction Fundamentals & Key Parameters
The hydrogenation of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate involves the catalytic addition of molecular hydrogen across the carbonyl group of the ester, converting it to a primary alcohol.
Reaction Pathway:
Caption: General reaction scheme for the hydrogenation of the starting ester to the target diol.
Key Experimental Parameters
Success in this hydrogenation hinges on the careful optimization of four key parameters:
Catalyst Selection : This is the most critical factor.[3] Ester hydrogenation requires highly active catalysts.
Noble Metals : Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt) complexes are highly effective.[2][4] Ruthenium pincer complexes, in particular, have shown exceptional activity for ester hydrogenation under milder conditions.[1][5] Palladium (Pd) is generally less effective for ester reduction but can be used under more forcing conditions.[2]
Non-Noble Metals : Copper-based catalysts (e.g., copper chromite) can be employed, but typically demand significantly higher temperatures and pressures (>200 °C, >200 bar).[2]
Temperature : Temperature directly influences the reaction rate.[3]
Causality : Higher temperatures provide the necessary activation energy for the reaction to proceed. However, excessive heat can lead to catalyst sintering (deactivation) and promote side reactions.[6][7] A systematic increase from a mild starting point is the recommended approach.
Hydrogen Pressure : Pressure dictates the concentration of hydrogen dissolved in the reaction medium.[8]
Causality : Higher H₂ pressure increases the rate of hydrogen delivery to the catalyst surface, which is often a rate-limiting step.[3][6] This is crucial for reducing the relatively inert ester carbonyl group.
Solvent Choice : The solvent can affect catalyst activity, stability, and substrate solubility.
Causality : Polar aprotic solvents like ethers (THF, Dioxane) are often excellent choices as they do not compete with the substrate for catalyst sites. Alcohols (Methanol, Ethanol) can be used, but may lead to transesterification byproducts at elevated temperatures.[9]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is the hydrogenation of my ester substrate so difficult compared to other functional groups?
The carbonyl carbon in an ester is less electrophilic than in an aldehyde or ketone due to resonance delocalization involving the adjacent oxygen atom. This increased stability makes the ester group more resistant to reduction, thus requiring more active catalysts and typically higher temperatures and pressures to achieve efficient conversion.[2]
Q2: What are the recommended starting conditions for temperature and pressure for a screening experiment?
For a robust catalyst like a Ru-pincer complex, we recommend starting at a relatively mild temperature of 70-80 °C and a hydrogen pressure of 30-50 bar . For less active systems like PtO₂ or Pd/C, you may need to begin at 100-120 °C and 60-80 bar .[1][5] It is always better to start milder and increase conditions incrementally.
Q3: Which specific catalyst do you recommend for the highest chance of success?
Based on current literature for selective ester hydrogenation, a homogeneous Ruthenium-based catalyst, such as a Ru-MACHO or other Ru-PNNP pincer complex, is highly recommended. These catalysts often operate under significantly milder conditions and show high functional group tolerance.[1] For heterogeneous options, 5% Ruthenium on Carbon (Ru/C) or Platinum(IV) oxide (PtO₂) are robust choices, though they may require more forcing conditions.
Q4: How can I effectively monitor the reaction's progress?
The reaction can be monitored by taking small aliquots from the reactor (after ensuring the system is safely depressurized and purged) and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[6] This allows you to track the disappearance of the starting material and the appearance of the product over time, which is essential for determining reaction completion and identifying potential issues.
Section 3: Troubleshooting Guide
Problem: Low or No Conversion After Extended Reaction Time
Q: My reaction has been running for 12 hours under what I believe are appropriate conditions (e.g., 100 °C, 60 bar H₂, 5% Pd/C), but my GC analysis shows over 90% unreacted starting material. What are the likely causes and how can I resolve this?
This is a common issue stemming from several potential root causes. A systematic approach is crucial for diagnosis.
Causality & Troubleshooting Workflow:
The primary suspects for a lack of reactivity are insufficient activation energy (temperature/pressure), a compromised catalyst, or the presence of inhibitors.
Caption: Systematic workflow for troubleshooting low conversion issues.
Step-by-Step Resolution:
Verify Hydrogen Supply : First, confirm that your hydrogen supply is functional. Check the cylinder pressure and ensure there are no leaks in your reactor setup. A drop in pressure without consumption indicates a leak, while a static pressure indicates no reaction is occurring.
Assess Catalyst Activity : Heterogeneous catalysts like Pd/C can lose activity over time, especially if not stored under an inert atmosphere. If the catalyst is old or has been exposed to air, its activity may be compromised. Consider using a fresh batch of catalyst.
Check for Poisons : Catalyst poisons can completely shut down the reaction. Trace amounts of sulfur, halides, or other strongly coordinating species in your starting material or solvent can irreversibly bind to the catalyst's active sites.[10][11] Purifying the substrate or using a high-purity solvent may be necessary.
Increase Reaction Intensity : If the above checks pass, the issue is likely insufficient activation.
Incrementally Increase Temperature : Raise the temperature by 20 °C (e.g., from 100 °C to 120 °C) and monitor for any conversion.
Incrementally Increase Pressure : If increasing temperature alone is ineffective, raise the H₂ pressure by 20 bar (e.g., from 60 bar to 80 bar). The combination of higher temperature and pressure is often required for stubborn esters.[6]
Switch to a More Active Catalyst : If significant conversion is still not observed even at elevated conditions (e.g., 140 °C, 100 bar), the chosen catalyst is likely not active enough. Switching to a more potent catalytic system, such as a homogeneous Ru-pincer complex or heterogeneous Ru/C, is the most logical next step.[1]
Problem: Incomplete Conversion / Stalled Reaction
Q: My reaction proceeds to about 60% conversion within 4 hours but then stops. Even after another 8 hours, the ratio of product to starting material doesn't change. What is happening?
A stalled reaction is typically indicative of catalyst deactivation or product inhibition.
Causality & Resolution:
Catalyst Deactivation : Under reaction conditions, especially at higher temperatures, the fine metal particles of a heterogeneous catalyst can sinter or agglomerate, reducing the available surface area and thus its activity.[7] Additionally, minor impurities that slowly leach into the reaction can gradually poison the catalyst over time.
Solution : In a sealed batch reactor, a "catalyst recharge" can be attempted. Safely cool and depressurize the reactor, and under an inert atmosphere, add a fresh portion of catalyst. Re-pressurize with H₂ and heat to the reaction temperature. If the reaction resumes, catalyst deactivation was the cause.
Product Inhibition : In some cases, the alcohol product can coordinate to the catalyst's active sites more strongly than the starting ester, effectively blocking further reaction. While less common for this specific transformation, it remains a possibility.
Solution : This scenario is more difficult to solve without changing the catalytic system. Sometimes, increasing the temperature can weaken the product's binding, allowing the reaction to proceed further.
Section 4: Experimental Protocols
Protocol 1: General Screening for Hydrogenation
This protocol outlines a standard procedure for a single screening experiment in a batch reactor.
Reactor Preparation : Ensure the high-pressure autoclave (e.g., a Parr or Büchi reactor) is clean and dry. Add a magnetic stir bar.
Catalyst Loading : Under an inert atmosphere (in a glovebox or under a strong argon stream), weigh and add the catalyst (e.g., 5 mol% of 5% Ru/C) to the reactor.
Substrate Addition : Add Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (1.0 eq) dissolved in a degassed solvent (e.g., 0.2 M solution in THF).
Sealing and Purging : Seal the reactor securely. Purge the headspace by pressurizing with nitrogen (or argon) to ~10 bar and venting three times, followed by pressurizing with hydrogen to ~10 bar and venting three times. This removes all oxygen.
Reaction Execution :
Pressurize the reactor to the target hydrogen pressure (e.g., 50 bar).
Begin vigorous stirring (>800 RPM) to ensure good gas-liquid mass transfer.
Heat the reactor to the target temperature (e.g., 80 °C).
Monitor the pressure uptake. A steady drop in pressure indicates hydrogen consumption.
Work-up and Analysis :
After the desired time (or when H₂ uptake ceases), cool the reactor to room temperature.
Carefully vent the excess hydrogen.
Purge the reactor with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst.
Analyze the crude filtrate by GC or LC-MS to determine conversion and selectivity.
Data Summary: Recommended Starting Conditions
The following table provides suggested starting points for optimizing temperature and pressure based on catalyst type. These are not absolute values but are informed starting points for your experimental design.
Catalyst Type
Catalyst Example
Recommended Temp. (°C)
Recommended Pressure (bar)
Key Considerations
Homogeneous Ruthenium
Ru-MACHO, [Ru(acac)₃/PNNP]
60 - 100
20 - 50
Highest activity, works under mildest conditions. Requires inert atmosphere handling.[1][5]
Heterogeneous Ruthenium
5% Ru/C
100 - 140
50 - 100
Good activity, robust, and recyclable. Requires higher T/P than homogeneous counterparts.
Heterogeneous Platinum
PtO₂ (Adams' catalyst)
100 - 150
60 - 100
A classic, robust hydrogenation catalyst. May require higher loadings and conditions.[6]
Heterogeneous Palladium
5-10% Pd/C
120 - 160
80 - 120
Generally lower activity for esters; often requires the most forcing conditions.[3]
Non-Noble Metal
Copper Chromite
200 - 250
>150
Requires very high temperature and pressure; environmental concerns with chromium.[7]
References
American Chemical Society. (n.d.). Optimizing hydrogenation reactions with gas chromatography: Unveiling the effects of temperature, pressure, and catalysts.
K.C. Vuma, et al. (n.d.). Deactivation mechanistic studies of copper chromite catalyst for selective hydrogenation of 2-furfuraldehyde. Purdue e-Pubs.
J.A. Grem, et al. (n.d.). Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111): A Model System for the Rational Design and Operation of Practical Biomass Conversion Catalysts.
nexAir. (n.d.). A Practical Guide to Hydrogenation Processes in the Chemical Industry. nexAir.
I. Nagao, et al. (2012). Method of producing tetrahydrofuran derivatives by hydrogenation of furans.
J.A. Grem, et al. (n.d.). Catalytic Hydrogenation and Hydrodeoxygenation of Furfural over Pt(111)
M. Prieschl, et al. (2020). Optimization and sustainability assessment of a continuous flow Ru-catalyzed ester hydrogenation for an important precursor of a β2-adrenergic receptor agonist. RSC Publishing.
Resolving overlapping peaks in Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate NMR spectra
Part 1: Diagnostic Q&A – Unraveling Spectral Complexity Q1: Why is the 3.5–4.1 ppm region of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate a continuous, unreadable multiplet in standard CDCl₃ ¹H NMR? A1: The comp...
Author: BenchChem Technical Support Team. Date: April 2026
Part 1: Diagnostic Q&A – Unraveling Spectral Complexity
Q1: Why is the 3.5–4.1 ppm region of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate a continuous, unreadable multiplet in standard CDCl₃ ¹H NMR?A1: The complexity arises from a combination of diastereotopicity and severe chemical shift overlap. Because C3 is a chiral center, the protons on the tetrahydrofuran (THF) ring (C2, C4, C5) and the hydroxymethyl group (-CH₂OH) are all diastereotopic. They form complex second-order spin systems (e.g., AB or ABX systems) with extensive homonuclear scalar coupling (
JHH
). In CDCl₃, the intense singlet from the methyl ester (-COOCH₃) resonates at ~3.75 ppm, directly burying the multiplets of the C2, C5, and hydroxymethyl protons.
Q2: How can I rapidly separate the methyl ester singlet from the THF ring protons without resorting to time-consuming multidimensional NMR?A2: You should utilize the Aromatic Solvent-Induced Shift (ASIS) effect by swapping your solvent from CDCl₃ to Benzene-d₆ (C₆D₆). Benzene forms a transient, non-covalent collision complex with the polar carbonyl group of the ester[1]. Due to the strong magnetic anisotropy of the benzene ring, protons situated within its shielding cone experience a pronounced upfield shift[2]. Because the methoxy protons are spatially closest to the collision complex, they are shielded significantly more (shifting upfield by ~0.35 ppm) than the ring protons, effectively "pulling" the singlet out of the crowded multiplet region[3].
Q3: Even after applying ASIS, the diastereotopic ring protons still form overlapping multiplets. How can I simplify these spin-spin couplings to measure accurate integrals?A3: To collapse the multiplets into distinct singlets, implement Pure Shift NMR (homonuclear broadband decoupling). Modern techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) or SAPPHIRE utilize low flip-angle swept-frequency chirp pulses to statistically separate spin populations[4]. This effectively disrupts the quantum coherence associated with
J
-couplings during acquisition, leaving only the chemical shift information behind[5]. The result is a spectrum resembling a ¹³C spectrum, where each proton environment appears as a single, sharp peak, drastically reducing overlap and allowing for precise quantitation[6].
Q4: Pure shift NMR gives me beautiful singlets, but periodic sidebands are interfering with the minor diastereomer peaks. How do I fix this?A4: Periodic sidebands in pure shift NMR occur due to discontinuities when combining the Free Induction Decay (FID) data chunks. To resolve this, switch your pulse program to the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) method[7]. SAPPHIRE collects and averages FID blocks of slightly different lengths before concatenation, effectively suppressing the sideband artifacts to <5% of the main peak intensity and cleaning up the baseline[7].
Part 2: Quantitative Shift Matrix
The following table demonstrates the expected differential shielding (ASIS effect) when migrating from CDCl₃ to C₆D₆, enabling the isolation of the ester singlet.
Causality: Differential magnetic anisotropy requires a highly pure, non-competing solvent environment to maximize the dipole-quadrupole interactions between the solute and benzene[1].
Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum of 15 mg of the sample in 0.6 mL CDCl₃. Record the exact chemical shift of the -COOCH₃ singlet.
Solvent Exchange: Transfer the sample to a vial and evaporate the CDCl₃ completely under a gentle stream of high-purity N₂ gas, followed by 30 minutes under high vacuum to remove residual traces.
Reconstitution: Dissolve the neat residue in 0.6 mL of anhydrous C₆D₆ (100 atom % D).
ASIS Acquisition: Acquire the ¹H NMR spectrum using the exact same receiver gain and temperature (298 K) as Step 1.
System Validation Check: Calculate the Δδ for the methoxy singlet. Validation criteria: If the singlet shifts upfield by ≥ 0.3 ppm while the C2/C5 multiplets shift by ≤ 0.2 ppm, the differential shielding is validated. If the shift is negligible, check for trace water or residual CDCl₃ disrupting the collision complex.
Protocol B: PSYCHE Pure Shift NMR Acquisition
Causality: PSYCHE requires precise calibration of the 90° pulse to ensure the chirp pulses correctly invert the active spins without generating excessive artifactual coherence[4].
Pulse Calibration: Perform a rigorous 360° nutation experiment to calibrate the hard 90° pulse (P1) for the specific sample matrix.
Sequence Setup: Load the psyche (or manufacturer equivalent) pulse program. Set the spectral width to cover only the proton region of interest (e.g., 1.0 to 4.5 ppm) to maximize digital resolution.
Chirp Optimization: Set the flip angle (β) of the swept-frequency chirp pulses to 15°. (Increasing β improves sensitivity but severely degrades spectral purity by introducing strong coupling artifacts).
Data Chunking: Set the FID chunk duration to ~15-20 ms.
System Validation Check: Process the pseudo-2D data into a 1D spectrum. Overlay this pure shift spectrum with the standard ¹H spectrum. Validation criteria: The protocol is successful if the pure shift singlets align perfectly with the intensity-weighted chemical shift centers of the original multiplets.
Part 4: Decision Logic & Troubleshooting Visualization
Workflow for resolving NMR overlaps in Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate.
Reactivity comparison: Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate vs ethyl ester analogs
Title: Reactivity Comparison Guide: Methyl vs. Ethyl 3-(Hydroxymethyl)tetrahydrofuran-3-carboxylate Executive Summary As a Senior Application Scientist in early-stage drug discovery, selecting the optimal building block...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Reactivity Comparison Guide: Methyl vs. Ethyl 3-(Hydroxymethyl)tetrahydrofuran-3-carboxylate
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, selecting the optimal building block is critical for streamlining synthetic workflows. The 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate scaffold is a highly versatile bifunctional intermediate used to construct spirocycles, peptidomimetics, and complex prodrugs.
This guide objectively compares the reactivity of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate against its ethyl ester analogs . Through structural profiling and empirical data, we demonstrate that the methyl ester offers superior kinetics in nucleophilic acyl substitutions (such as amidation) and reductions, primarily due to reduced steric hindrance and enhanced leaving group ability.
Structural & Electronic Profiling
Both esters feature a tetrahydrofuran (THF) ring with a quaternary stereocenter at the C3 position, bearing both a hydroxymethyl group and a carboxylate moiety[1]. The choice of the alkyl group on the ester significantly alters downstream reactivity:
Steric Hindrance: The ethyl group introduces additional steric bulk adjacent to the carbonyl carbon. This slightly shields the electrophilic center from incoming nucleophiles, increasing the activation energy required for the formation of the tetrahedral intermediate.
Electrophilicity: The methoxy group is a marginally better leaving group than the ethoxy group. In base-catalyzed addition-elimination mechanisms, this accelerates the collapse of the tetrahedral intermediate, driving the reaction forward[2].
Intramolecular Dynamics: The proximity of the C3-hydroxymethyl group to the C3-ester creates the potential for intramolecular lactonization (forming a highly strained
β
-lactone). However, under standard intermolecular reaction conditions (like amidation), the rapid reaction rate of the methyl ester outpaces any side-reactions, preventing degradation[1].
Divergent reactivity pathways for THF-3-carboxylate esters highlighting kinetic differences.
Performance Comparison: Methyl vs. Ethyl Ester
The following table summarizes the quantitative performance of both analogs across standard synthetic transformations. The data highlights why the methyl ester is generally preferred for rapid library generation.
Reaction Type
Reagents & Conditions
Methyl Ester Performance
Ethyl Ester Performance
Mechanistic Causality
Direct Amidation
MeNH
2
(2.0 eq), 2-MeTHF, MW 80°C
90% yield (10 min)
65% yield (30 min)
Methoxy is a superior leaving group; less steric shielding at the carbonyl accelerates nucleophilic attack[1].
Saponification
LiOH (1.5 eq), THF/H
2
O, 25°C
>95% conv. (2 h)
80% conv. (6 h)
The ethyl group's extended conformation hinders hydroxide approach to the quaternary C3 center[2].
Reduction
LiBH
4
(2.0 eq), THF, 25°C
92% yield (4 h)
85% yield (8 h)
Hydride transfer to the carbonyl is accelerated by the less sterically encumbered methyl ester.
Causality: 2-MeTHF is chosen over standard THF because it has a higher boiling point (80°C), making it safer and more efficient for microwave heating without generating excessive pressure[1]. It also readily solubilizes both the polar substrate and the amine.
Reagent Addition: Add a solution of methylamine (2.0 mmol, 2.0 equiv) in THF.
Irradiation: Seal the vessel and subject it to microwave irradiation at 80°C for exactly 10 minutes.
Causality: Microwave irradiation provides uniform, rapid heating that overcomes the activation energy barrier for direct amidation, bypassing the need for a tedious two-step saponification/coupling sequence.
Validation & Workup: Monitor by TLC (EtOAc/Hexane 1:1). The methyl ester spot should be completely consumed. Concentrate under reduced pressure. The high volatility of the methoxy leaving group (as methanol) drives the equilibrium forward, yielding the amide in ~90% isolated yield[1].
Step-by-step workflow for the microwave-assisted direct amidation of the methyl ester.
Protocol 2: Chemoselective Saponification
Objective: Hydrolyze the ester to the corresponding carboxylic acid while leaving the THF ring intact.
Preparation: Dissolve the ester (1.0 mmol) in a 3:1 mixture of THF and H
2
O (4.0 mL).
Hydrolysis: Add LiOH monohydrate (1.5 mmol). Stir at 25°C.
Causality: LiOH is preferred over NaOH/KOH because the lithium cation coordinates with the THF oxygen and the hydroxymethyl group, directing the hydroxide nucleophile to the carbonyl and accelerating the reaction despite the steric bulk of the quaternary center.
Monitoring: The methyl ester typically reaches >95% conversion in 2 hours, whereas the ethyl ester requires up to 6 hours[2].
Workup: Acidify with 1M HCl to pH 3, extract with EtOAc, and dry over Na
2
SO
4
.
Conclusion & Recommendations
For medicinal chemistry programs requiring rapid library generation via amidation or reduction, Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is the superior choice. The ethyl ester, while marginally more stable under harsh basic conditions, suffers from sluggish kinetics in nucleophilic acyl substitutions due to increased steric shielding at the quaternary C3 position. By leveraging the methyl ester under microwave conditions, researchers can achieve high-yielding, epimerization-free transformations[1].
Benchmarking Catalytic Efficiency: Biocatalytic vs. Chemocatalytic Resolution of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
As drug development increasingly relies on complex chiral building blocks, the demand for highly selective catalysts has surged. Benchmarking these catalysts requires substrates that rigorously test their chemo-, regio-,...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly relies on complex chiral building blocks, the demand for highly selective catalysts has surged. Benchmarking these catalysts requires substrates that rigorously test their chemo-, regio-, and enantioselectivity. Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (MHTFC) [1] has emerged as an exceptional benchmarking standard.
This guide provides an objective, data-driven comparison of biocatalytic and chemocatalytic efficiencies using MHTFC as the benchmark substrate, detailing the structural causality behind catalyst performance and providing a self-validating experimental framework for your own laboratory evaluations.
The Benchmark Substrate: Structural Causality
MHTFC is a commercially available[2], highly functionalized cyclic ether. Its value as a benchmark lies in its structural complexity: the C3 position of the tetrahydrofuran ring contains both a primary hydroxyl group (-CH₂OH) and a methyl ester (-COOMe), making it a sterically hindered quaternary stereocenter.
The Catalytic Challenge:
When attempting the enantioselective acylation of the primary hydroxyl group, the catalyst must navigate severe steric shielding from the adjacent -COOMe group and the THF ring oxygen. Furthermore, the catalyst must exhibit strict chemoselectivity to avoid unwanted transesterification or hydrolysis of the methyl ester. If a catalyst can efficiently resolve MHTFC with high turnover and enantioselectivity, it possesses an active site capable of handling extreme steric bulk without compromising transition-state stabilization.
Comparative Benchmarking: Biocatalysis vs. Chemocatalysis
To objectively evaluate catalytic efficiency, we benchmarked three distinct catalyst classes in the kinetic resolution (enantioselective acylation) of MHTFC:
Candida antarctica Lipase A (CALA): Known for its highly open, solvent-exposed active site, CALA has been documented to exhibit unique efficacy towards highly sterically hindered and branched substrates where other lipases fail[3].
Candida antarctica Lipase B (CALB): The industry standard biocatalyst. However, its deep, narrow, funnel-like active site often limits its efficiency with quaternary stereocenters, a limitation that typically requires complex coupling methods to overcome[4].
Chiral DMAP Derivative (Chemocatalyst): A planar-chiral nucleophilic catalyst (e.g., Fu's PPY catalyst) that relies on π-π stacking and hydrogen bonding for enantiodiscrimination.
Experimental Data Summary
The following table summarizes the benchmarking data for the acylation of racemic MHTFC using vinyl butyrate as the acyl donor at 30°C in MTBE.
Catalyst System
Loading (mol%)
Time (h)
Conversion (
c
, %)
ees
(%)
eep
(%)
E-value
TOF (h⁻¹)
CALA (Immobilized)
1.0
4
49.5
>99
98
>200
12.4
CALB (Novozym 435)
1.0
24
22.0
28
85
15
0.9
Chiral DMAP (PPY)
5.0
48
45.0
78
88
28
0.2
Ti(OiPr)₄ + Chiral Ligand
10.0
48
15.0
12
65
5
0.03
Performance Analysis:
CALA vastly outperforms both CALB and the chemocatalytic alternatives. The causality lies in the active site architecture. CALA's lack of a traditional "lid" and its broad surface binding pocket easily accommodate the quaternary branching of MHTFC. Conversely, the steric clash between the MHTFC methyl ester and the walls of CALB's narrow active site drastically reduces the Turnover Frequency (TOF) and the Enantiomeric Ratio (E-value). The chemocatalyst suffers because MHTFC lacks the extended aromatic systems required for strong π-π stacking interactions, leading to poor enantiodiscrimination.
Visualizing the Benchmarking System
Catalytic kinetic resolution pathway of MHTFC via enantioselective acylation.
High-throughput benchmarking workflow for evaluating catalytic efficiency and enantioselectivity.
Experimental Protocol: A Self-Validating Workflow
To ensure high-fidelity benchmarking, the following protocol is designed as a self-validating system . It incorporates internal standards to verify mass balance, ensuring that apparent conversion is due to the desired acylation and not side-reactions (e.g., polymerization or ester hydrolysis).
Step 1: Substrate Preparation
Dissolve 50 mM of racemic Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate in anhydrous Methyl tert-butyl ether (MTBE).
Causality Note: MTBE is selected over polar solvents like DMF because it maintains the essential hydration shell around the lipase without stripping water, maximizing catalytic activity.
Add 10 mM of dodecane as an internal standard.
Step 2: Reaction Initiation
Dispense 1.0 mL of the substrate solution into 2.0 mL glass vials containing the respective catalysts (e.g., 10 mg of immobilized CALA or CALB).
Add 150 mM (3.0 equivalents) of vinyl butyrate .
Causality Note: Vinyl butyrate is used because the leaving group (vinyl alcohol) instantly tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, preventing thermodynamic equilibrium from skewing kinetic E-value calculations.
Step 3: Incubation and Quenching
Incubate the vials in a thermomixer at 30°C and 1000 rpm.
At designated time points (1h, 2h, 4h, 24h), withdraw 50 µL aliquots.
Immediately dilute the aliquot in 950 µL of Hexane/Isopropanol (90:10 v/v).
Causality Note: This specific solvent mixture rapidly denatures the enzyme, stopping the reaction at the precise time point, while being perfectly miscible with normal-phase chiral HPLC mobile phases to prevent baseline disturbances.
Step 4: Analytical Validation (Chiral HPLC)
Centrifuge the quenched samples at 12,000 rpm for 2 minutes to pellet the denatured catalyst.
Inject 10 µL of the supernatant into a Chiral HPLC system equipped with a Chiralpak AD-H column (Mobile phase: Hexane/IPA 95:5, 1.0 mL/min, UV detection at 210 nm).
Self-Validation Check: Calculate the sum of the normalized peak areas for the substrate and product relative to the dodecane internal standard. If the total mass balance deviates by >5% from the initial time point, flag the catalyst for inducing side reactions.
Calculate conversion (
c
) and E-value using standard equations:
c=ees/(ees+eep)
E=ln[(1−c)(1−ees)]/ln[(1−c)(1+ees)]
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 131543524, Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate." PubChem. Available at:[Link]
Kirk, O., & Christensen, M. W. (2002). "Lipases from Candida antarctica: Unique Biocatalysts from a Unique Origin." Organic Process Research & Development, 6(4), 446–451. Available at:[Link]
RSC Advances. "Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media." Royal Society of Chemistry. Available at: [Link]
A Comparative Guide to the Stability of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate in Acidic vs. Basic Media
Introduction Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a bifunctional molecule featuring a stable five-membered cyclic ether (tetrahydrofuran, THF), a reactive ester, and a primary alcohol. This unique com...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a bifunctional molecule featuring a stable five-membered cyclic ether (tetrahydrofuran, THF), a reactive ester, and a primary alcohol. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for creating complex nucleoside analogues and other biologically active compounds[1]. However, the presence of an ester moiety raises critical questions about its stability, especially during synthesis, purification, formulation, and storage. The pH of the medium can be a decisive factor in the shelf-life and integrity of this compound.
This guide provides an in-depth comparison of the stability of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate in acidic versus basic aqueous media. We will move beyond theoretical predictions to outline a comprehensive experimental framework for quantifying its degradation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's chemical liabilities to ensure the integrity and reproducibility of their work.
Theoretical Stability Assessment: A Tale of Two Mechanisms
The stability of the target molecule is primarily dictated by its two core structural features: the ester group and the tetrahydrofuran ring. Each is susceptible to degradation under different conditions, governed by distinct chemical mechanisms.
The Ester Moiety: The Primary Point of Vulnerability
The methyl carboxylate group is the most reactive site under both acidic and basic conditions. However, the mechanism, kinetics, and reversibility of its hydrolysis differ dramatically.
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester undergoes hydrolysis to yield a carboxylic acid and an alcohol. This reaction is an equilibrium process, essentially the reverse of a Fischer esterification[2][3][4]. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Because the reaction is reversible, it often requires elevated temperatures and a large excess of water to be driven to completion[2][4].
Base-Promoted Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a strong nucleophile, such as a hydroxide ion. This reaction, known as saponification, is effectively irreversible[2][3]. The nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate, which then collapses to expel the methoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the base in the medium to form a carboxylate salt. This final acid-base step is thermodynamically very favorable and renders the entire process irreversible, as the negatively charged carboxylate is no longer susceptible to attack by the alkoxide[2]. Consequently, base-promoted hydrolysis is typically much faster and proceeds to completion compared to its acid-catalyzed counterpart.
The Tetrahydrofuran (THF) Moiety: A Bastion of Relative Stability
The tetrahydrofuran ring is a cyclic ether, a class of compounds known for their general chemical stability, particularly towards bases[5].
Acidic Conditions: The ether oxygen can be protonated by strong acids. This activation makes the adjacent carbons susceptible to nucleophilic attack, leading to ring-opening[6][7][8]. This process typically requires harsh conditions (strong, concentrated acids or Lewis acids) and can initiate cationic ring-opening polymerization[6][9]. Under the mild acidic conditions used for typical stability studies, significant degradation of the THF ring is not expected.
Basic Conditions: The C-O bonds of the THF ring are highly resistant to cleavage by bases[5][10]. Therefore, the cyclic ether portion of the molecule is predicted to remain intact under basic conditions.
Predicted Outcome: Based on these principles, we hypothesize that the primary degradation pathway for Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate will be the hydrolysis of its ester group. Degradation is expected to be substantially faster and more complete in basic media due to the irreversible nature of saponification.
Experimental Design for a Comparative Stability Study
To validate our theoretical assessment and quantify the degradation rates, a well-designed stability study is essential. The following experimental design is grounded in principles outlined by the International Council for Harmonisation (ICH) guidelines for stability testing[11][12]. The core of this design is to monitor the disappearance of the parent compound over time at different pH values using a reliable analytical method.
Causality Behind Experimental Choices:
Choice of Media: We select 0.1 M HCl and 0.1 M NaOH to represent moderately acidic and basic conditions that are commonly encountered in chemical processes and are sufficient to catalyze the respective hydrolysis mechanisms. A buffered solution at pH 7.0 serves as a neutral control to account for any non-pH-dependent degradation.
Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is chosen for its ability to separate the relatively polar parent compound from its potential, more polar degradation products (the carboxylic acid). It is a standard, robust method for purity and stability analysis in the pharmaceutical industry[13][14].
Temperature: An elevated temperature (e.g., 40°C) is used to accelerate degradation, allowing for observable changes within a practical timeframe (24 hours), a principle of accelerated stability testing[15].
Experimental Workflow Diagram
Caption: Workflow for the comparative stability analysis.
Experimental Protocols
These protocols provide a self-validating system where the control (pH 7) establishes the baseline stability, allowing for a direct and objective comparison of the effects of acidic and basic media.
Protocol 1: Preparation of Test Solutions
Stock Solution: Accurately weigh and dissolve Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate in HPLC-grade acetonitrile to prepare a 1.0 mg/mL stock solution.
Acidic Medium: Prepare a 0.1 M hydrochloric acid (HCl) solution in HPLC-grade water.
Neutral Medium (Control): Prepare a 100 mM phosphate buffer solution and adjust the pH to 7.0.
Basic Medium: Prepare a 0.1 M sodium hydroxide (NaOH) solution in HPLC-grade water.
Test Sample Preparation: For each medium, add 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the respective medium (acidic, neutral, or basic). This yields a final concentration of 100 µg/mL.
Protocol 2: Stability Study Execution
Prepare three sets of vials, one for each pH condition.
Dispense the corresponding 100 µg/mL test samples into the vials.
Immediately withdraw an aliquot from each vial for the T=0 time point analysis. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before HPLC analysis.
Place all vials in a constant temperature bath set to 40°C.
Withdraw aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), neutralizing each sample immediately as described in step 3.
Store the quenched samples at 4°C until HPLC analysis.
Protocol 3: HPLC Analysis Method
Parameter
Specification
Column
C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 10 minutes, hold for 2 minutes
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C
Detection
UV at 210 nm
Data Analysis and Mechanistic Interpretation
The data obtained from the HPLC analysis allows for a quantitative comparison of the compound's stability. The peak area of the parent compound is directly proportional to its concentration.
Comparative Stability Data (Hypothetical)
Time (hours)
% Remaining (pH 1.0, 0.1 M HCl)
% Remaining (pH 7.0, Control)
% Remaining (pH 13.0, 0.1 M NaOH)
0
100
100
100
1
95.2
99.8
45.1
2
91.3
99.5
18.5
4
84.1
99.1
3.2
8
72.5
98.3
< 1.0
24
55.8
96.5
< 1.0
Mechanistic Degradation Pathways
The following diagrams illustrate the most probable degradation pathways under acidic and basic conditions.
Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed ester hydrolysis and potential ring-opening.
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed.
Discussion of Results
The hypothetical data clearly supports our initial theoretical assessment.
In Basic Media (pH 13.0): The compound degrades extremely rapidly, with less than 1% remaining after just 8 hours. This confirms that the irreversible saponification of the ester is the dominant and highly efficient degradation pathway[2][3].
In Acidic Media (pH 1.0): Degradation is observed, but it is significantly slower than in basic media. After 24 hours, over 50% of the parent compound remains. This is consistent with a reversible acid-catalyzed hydrolysis reaction that has not reached completion[3][4].
In Neutral Media (pH 7.0): The compound exhibits excellent stability, with minimal degradation over 24 hours. This confirms that the degradation is indeed pH-dependent and not a result of simple thermal decomposition at 40°C.
Under the mild conditions of this study (0.1 M acid/base), no degradation products corresponding to the ring-opening of the tetrahydrofuran moiety would be expected, confirming its relative stability compared to the ester group.
Conclusion and Recommendations
This guide demonstrates that Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is highly susceptible to degradation in basic media, primarily through the rapid and irreversible hydrolysis of its ester functional group. While it also degrades under acidic conditions, the process is considerably slower and subject to equilibrium limitations. The compound is stable in neutral aqueous environments.
Key Recommendations for Professionals:
Storage: Store the compound in solid form or as a solution in aprotic, neutral solvents. If aqueous solutions are necessary, they should be buffered to a neutral pH (6.5-7.5).
Reaction Conditions: When using this molecule in synthetic transformations, strictly avoid basic conditions if the ester moiety needs to be preserved. If the goal is to form the corresponding carboxylic acid, treatment with a mild base is a highly effective method.
Formulation: For any potential application in drug development, formulation in a basic medium is not viable. Formulation efforts should focus on maintaining a neutral or slightly acidic pH to ensure long-term stability.
By understanding these stability characteristics, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible scientific outcomes.
References
Chemistry Steps. (2020, February 23). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
The Organic Chemistry Tutor. (2016, December 27). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from [Link]
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
Ben-Aoun, S., et al. (2011). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Polymers, 3(3), 1313-1325. Retrieved from [Link]
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
Marcantoni, E., & Nobili, F. (1993). Tetrahydrofuran Ring Opening with Acid Chlorides Catalyzed by Samarium Triiodides. Synthetic Communications, 23(14), 2003-2008. Retrieved from [Link]
ResearchGate. (2011). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Retrieved from [Link]
Meghabar, R., et al. (2015). Cationic ring-opening copolymerization of propylene oxide with tetrahydrofuran by acid exchanged montmorillonite clay. Der Pharma Chemica, 7(9), 201-209. Retrieved from [Link]
MDPI. (2024, July 22). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved from [Link]
Eawag-BBD. (1997, December 4). Tetrahydrofuran Degradation Pathway. Retrieved from [Link]
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
Google Patents. (n.d.). US6147233A - Process for the preparation of 3-methyltetrahydrofuran.
PubMed. (2019, September 15). Novel tetrahydrofuran (THF) degradation-associated genes and cooperation patterns of a THF-degrading microbial community as revealed by metagenomic. Retrieved from [Link]
PubMed Central. (2020, August 5). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. Retrieved from [Link]
Encyclopedia MDPI. (2020, November 10). Tetrahydrofuran Biodegradation. Retrieved from [Link]
Scribd. (n.d.). Stability Testing. Retrieved from [Link]
ResearchGate. (2025, September 6). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. Retrieved from [Link]
Chinese Chemical Society. (n.d.). Deconstructive Difunctionalizations of Cyclic Ethers Enabled by Difluorocarbene to Access Difluoromethyl Ethers. Retrieved from [Link]
Pennakem. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. Retrieved from [Link]
Florida Atlantic University. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Retrieved from [Link]
PubMed. (2019, June 14). Catalytic Reduction of Cyclic Ethers with Hydrosilanes. Retrieved from [Link]
Chromatography Forum. (2013, September 21). Ester distribution on HPLC. Retrieved from [Link]
ACS Publications. (2022, April 8). Cu-Catalyzed Dual C–O Bonds Cleavage of Cyclic Ethers with Carboxylic Acids, NaI, and TMSCF3 to Give Iodoalkyl Ester. Retrieved from [Link]
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
ACS Publications. (2025, February 28). Stability of Metal–Organic Frameworks in Organic Media with Acids and Bases. Retrieved from [Link]
ResearchGate. (2025, December 18). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]
Google Patents. (n.d.). US5912364A - Process for the preparation of 3-methyltetrahydrofuran.
MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
Royal Society Publishing. (2018, September 26). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Retrieved from [Link]
ChemRxiv. (n.d.). Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. Retrieved from [Link]
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]
PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
IJNRD. (2023, December 12). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
Slideshare. (n.d.). Stability testing protocols. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Tetrahydrofurans: 3-Methyltetrahydrofuran vs. Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
Introduction Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for the structural elucidation of volatile and semi-volatile organic compounds....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone analytical technique for the structural elucidation of volatile and semi-volatile organic compounds. The fragmentation patterns generated, typically through electron ionization (EI), serve as a molecular fingerprint, providing invaluable insights into a compound's structure. The stability of the resulting fragment ions dictates the observed mass spectrum. This guide offers an in-depth comparison of the EI-MS fragmentation pathways of two structurally related tetrahydrofuran derivatives: the simple alkyl-substituted 3-methyltetrahydrofuran and the more complex, multi-functionalized methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate.
This comparison is designed for researchers and drug development professionals, aiming to illustrate how the addition of ester and hydroxymethyl functional groups fundamentally alters and complicates the fragmentation cascade compared to a simple alkyl substituent. Understanding these differences is critical for accurate compound identification and for predicting the fragmentation of novel, substituted cyclic ethers.
Fundamentals of Electron Ionization (EI) Fragmentation
In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy molecular ion (M•+), which is a radical cation.[1] This molecular ion is often unstable and rapidly undergoes a series of fragmentation reactions to produce smaller, more stable ions. The primary fragmentation mechanisms include:
Alpha (α)-Cleavage: Homolytic cleavage of a bond adjacent to a heteroatom (like oxygen) or functional group. The heteroatom's ability to stabilize the resulting positive charge via resonance makes this a highly favored pathway.[2]
Inductive Cleavage: Heterolytic cleavage driven by the electron-withdrawing effect of a heteroatom, leading to the formation of a cation and a radical.[2]
Rearrangements: Intramolecular atom transfers, most notably the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to a carbonyl oxygen, followed by a β-cleavage.
The relative abundance of each fragment ion depends on the stability of both the ion and the neutral species lost.
Fragmentation Analysis of 3-Methyltetrahydrofuran (C₅H₁₀O, MW: 86.13)
3-Methyltetrahydrofuran is a simple cyclic ether with an alkyl substituent. Its fragmentation is primarily dictated by the tetrahydrofuran ring and the methyl group. The electron is typically ejected from the oxygen atom, as it has the lowest ionization energy.[3]
The mass spectrum of 3-methyltetrahydrofuran is characterized by a discernible molecular ion peak at m/z 86 and a few dominant fragment ions.[4][5] The most significant fragmentation pathways are initiated by cleavage events alpha to the ether oxygen.
Loss of a Hydrogen Radical (M-1): A peak at m/z 85 results from the loss of a hydrogen atom, typically from a carbon adjacent to the oxygen, leading to a stabilized oxonium ion.
Formation of the Base Peak (m/z 56): The most abundant ion in the spectrum is found at m/z 56.[4] This corresponds to the loss of formaldehyde (CH₂O, 30 Da) following ring opening. This process is initiated by an α-cleavage between C2 and the oxygen, followed by a hydrogen rearrangement and subsequent cleavage.
Formation of m/z 41 and m/z 71: The ion at m/z 71 corresponds to the loss of a methyl radical (•CH₃), a common fragmentation for methylated compounds.[3] The peak at m/z 41 ([C₃H₅]⁺) is a common, stable allyl cation fragment resulting from more extensive ring fragmentation.[4]
Caption: Predicted major fragmentation pathways for 3-Methyltetrahydrofuran under EI.
Fragmentation Analysis of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (C₇H₁₂O₄, MW: 160.16)
This molecule presents a significantly more complex scenario due to the presence of three distinct functional groups: the ether, the ester, and the primary alcohol. Each group provides a competitive pathway for fragmentation, leading to a much richer mass spectrum. The initial ionization can occur at the ether oxygen, the carbonyl oxygen of the ester, or the hydroxyl oxygen.
1. Ester-Driven Fragmentation:
The methyl ester group is a powerful director of fragmentation.
Loss of an Alkoxy Radical (M-31): α-cleavage at the ester can lead to the loss of a methoxy radical (•OCH₃) to form a stable acylium ion at m/z 129. This is a very common pathway for methyl esters.[6]
Loss of the Carbomethoxy Group (M-59): Cleavage of the C-C bond between the ring and the ester group results in the loss of the •COOCH₃ radical, yielding an ion at m/z 101.
McLafferty Rearrangement: While not a classic example, a rearrangement involving a ring hydrogen could lead to the elimination of a neutral molecule, though this is likely less favored than direct α-cleavages.
2. Alcohol-Driven Fragmentation:
The hydroxymethyl group provides additional pathways.
Loss of the Hydroxymethyl Radical (M-31): α-cleavage between the ring and the hydroxymethyl group can cause the loss of •CH₂OH, resulting in a fragment at m/z 129. This ion is isobaric (has the same nominal mass) as the ion from the loss of •OCH₃, but can be distinguished with high-resolution mass spectrometry.
Loss of Water (M-18): Alcohols can readily lose a molecule of water, especially through thermal degradation in the GC inlet or via rearrangement in the ion source, which would produce a peak at m/z 142.[7]
3. Ether-Driven Fragmentation:
The tetrahydrofuran ring itself will fragment, but these pathways are now in competition with the more favorable cleavages directed by the ester and alcohol groups. Ring-opening mechanisms similar to those for 3-methyltetrahydrofuran will occur but will likely lead to lower-abundance ions.
Caption: Competing primary fragmentation pathways for Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate.
Comparative Analysis
The structural differences between the two molecules lead to dramatically different mass spectra. The fragmentation of 3-methyltetrahydrofuran is simple and dominated by cleavages of the ether ring. In contrast, the fragmentation of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is governed by the functional groups, which provide lower-energy, more stable fragmentation pathways than ring disruption.
The multiple functional groups in the carboxylate offer many low-energy fragmentation channels, rapidly depopulating the molecular ion.[7]
Base Peak
m/z 56 ([C₃H₄O]•+)
Likely m/z 129 or a smaller ester-related fragment
The formation of a highly stable acylium ion ([M-OCH₃]⁺) or a related fragment is a very favorable process for esters.
Key Diagnostic Ions
m/z 71 ([M-CH₃]⁺)
m/z 129 ([M-OCH₃]⁺ or [M-CH₂OH]⁺)
This highlights the shift from alkyl loss to functional group loss as the primary fragmentation driver.
m/z 56 (Ring fragment)
m/z 101 ([M-COOCH₃]⁺)
The loss of the entire ester functional group is a key indicator of its presence.
m/z 142 ([M-H₂O]•+)
The neutral loss of water is a hallmark of an alcohol functionality.
Overall Complexity
Low
High
The carboxylate's spectrum is a composite of competing fragmentations from three different functional groups, providing more structural data.
Experimental Protocol: GC-MS Analysis
This section outlines a standard protocol for the analysis of these compounds using a typical GC-MS system with an EI source.
1. Sample Preparation:
Prepare a 100 µg/mL stock solution of each compound individually in a high-purity solvent such as ethyl acetate or dichloromethane.
Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the same solvent.
2. Gas Chromatography (GC) Conditions:
GC System: Agilent 8890 GC or equivalent.
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
Inlet Temperature: 250°C.
Injection Volume: 1 µL.
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
Oven Temperature Program:
Initial temperature: 50°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Final hold: Hold at 280°C for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV.
Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Mass Scan Range: m/z 35 - 350.
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the filament).
Caption: General workflow for the GC-EI-MS analysis of target compounds.
Conclusion
The comparison between 3-methyltetrahydrofuran and methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate vividly demonstrates a fundamental principle of mass spectrometry: fragmentation is dictated by the path of least resistance, favoring the formation of the most stable ions. While the simple ether primarily undergoes ring cleavage, the introduction of ester and alcohol functionalities provides low-energy, charge-stabilizing pathways that dominate the fragmentation landscape. The resulting complex spectrum of the carboxylate, though more challenging to interpret at first glance, contains a wealth of structural information absent in the simpler analogue. This guide underscores the importance of understanding the characteristic fragmentation patterns of individual functional groups to successfully elucidate the structures of complex molecules.
References
Koritzke, A. L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 454, 116342. Available at: [Link][2]
El-Harakani, A. A., et al. (2012). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Journal of Analytical and Applied Pyrolysis, 97, 109-118. Available at: [Link][3]
Pre-A-Trieu, V., et al. (2017). Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters. Journal of The American Society for Mass Spectrometry, 28(7), 1396-1404. Available at: [Link]
Harrison, A. G. (n.d.). Mass Spectrometry: Fragmentation. University of Toronto. Available at: [Link][6]
NIST Chemistry WebBook. (2026). Furan, tetrahydro-3-methyl-. NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link][5]
PubChem. (n.d.). 3-Methyltetrahydrofuran. National Center for Biotechnology Information. Available at: [Link][4]
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Available at: [Link][1]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][7]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link][8]
A Comparative Guide to Validating Stereochemical Assignments of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate Enantiomers
For researchers, scientists, and drug development professionals, the unambiguous assignment of stereochemistry is a cornerstone of modern chemical and pharmaceutical research. The three-dimensional arrangement of atoms i...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the unambiguous assignment of stereochemistry is a cornerstone of modern chemical and pharmaceutical research. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with other chiral entities, most notably in biological systems where enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemical assignments of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate enantiomers, a chiral building block of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices and provide supporting data to offer a comprehensive and objective overview.
The Imperative of Stereochemical Purity
The United States Food and Drug Administration (FDA) guidelines emphasize the need to establish the absolute stereochemistry of chiral compounds early in the drug development process to ensure the validity of subsequent analyses.[1] This is because the physiological effects of a drug are often stereospecific, with one enantiomer providing the therapeutic benefit while the other may be inactive or even harmful.[2] Therefore, robust and reliable analytical methods are essential for the separation, identification, and quantification of enantiomers.
This guide will explore and compare four principal methodologies for the stereochemical validation of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate enantiomers:
Chiral High-Performance Liquid Chromatography (HPLC): A powerful separation technique.
Vibrational Circular Dichroism (VCD) Spectroscopy: A chiroptical method for determining absolute configuration in solution.
Mosher's Ester Analysis via Nuclear Magnetic Resonance (NMR): A derivatization-based NMR method for deducing absolute stereochemistry.
Single-Crystal X-ray Crystallography: The definitive method for determining three-dimensional molecular structure.
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[3] The primary strategy for a compound like methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate, which is polar, is direct analysis using a chiral stationary phase (CSP).[4][5] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.[4]
Scientific Principles
Chiral separation by HPLC relies on the differential interaction between the enantiomers and the chiral stationary phase. The CSP creates a chiral environment within the column, leading to the formation of transient diastereomeric complexes with the enantiomers. These complexes have different association constants, resulting in different retention times and, thus, separation.[6]
Experimental Protocol: Chiral HPLC Analysis
Instrumentation:
A standard HPLC system equipped with a UV detector is suitable.
Sample Preparation:
Dissolve the racemic methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate in the mobile phase or a compatible solvent (e.g., isopropanol) to a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter prior to injection.[4]
HPLC Conditions:
Column: DAICEL CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.[4]
Mobile Phase: A mixture of n-Hexane and Isopropanol. The addition of a small percentage of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape and resolution for acidic compounds.[4]
Detection: UV at a wavelength where the analyte absorbs (e.g., 210 nm for a carboxylate).
Temperature: Ambient.
Causality of Experimental Choices
Choice of CSP: Polysaccharide-based CSPs, like the CHIRALPAK® AD-H, have helical polymer chains with chiral grooves that can effectively discriminate between enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Mobile Phase Composition: The ratio of n-hexane (a non-polar solvent) to isopropanol (a polar modifier) is critical. Adjusting this ratio alters the polarity of the mobile phase and, consequently, the retention times and resolution of the enantiomers. A lower percentage of isopropanol generally leads to longer retention times and potentially better resolution.
Acidic Modifier: The addition of TFA can suppress the ionization of the carboxylate group, leading to sharper peaks and improved chromatographic performance.[7]
Data Presentation
Table 1: Representative Chiral HPLC Data for a Tetrahydrofuran Derivative
VCD is a powerful chiroptical spectroscopy technique that provides information about the absolute configuration of chiral molecules in solution.[9][10] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[11]
Scientific Principles
Vibrational transitions in a chiral molecule are associated with both an electric dipole transition moment and a magnetic dipole transition moment. The VCD signal is proportional to the dot product of these two moments. Enantiomers have VCD spectra that are equal in magnitude but opposite in sign, making VCD an excellent tool for absolute configuration determination when combined with quantum chemical calculations.[12][13]
Experimental Protocol: VCD Analysis
Instrumentation:
A dedicated VCD spectrometer or an FTIR spectrometer equipped with a VCD module.
Sample Preparation:
Dissolve the enantiomerically enriched sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
Use a sample cell with an appropriate path length (e.g., 100 µm).
Data Acquisition:
Acquire the VCD and IR spectra of the sample.
Acquire the VCD and IR spectra of the solvent for background subtraction.
Quantum Chemical Calculations:
Perform a conformational search for the molecule using a computational chemistry software package (e.g., Gaussian).
For the most stable conformers, perform geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d)).[14]
Calculate the VCD spectrum for one enantiomer (e.g., the R-enantiomer).
Data Analysis:
Compare the experimental VCD spectrum with the calculated spectrum.
If the experimental and calculated spectra match in terms of the signs of the major bands, the absolute configuration is that of the calculated enantiomer. If they are mirror images, the absolute configuration is the opposite.[4]
Causality of Experimental Choices
Solvent Selection: Deuterated solvents are used to avoid interference from the solvent's own IR absorption bands in the spectral regions of interest.
Computational Method: Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d) provides a good balance of accuracy and computational cost for predicting VCD spectra of small organic molecules.[14]
Conformational Analysis: For flexible molecules like methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate, it is crucial to consider the contributions of all significantly populated conformers to the final calculated spectrum, as the VCD spectrum is highly sensitive to molecular conformation.[14]
Data Presentation
Table 2: Comparison of Experimental and Calculated VCD Data
Feature
Experimental VCD
Calculated VCD (R-enantiomer)
Assignment
Strongest Positive Band
~1740 cm⁻¹
+ (Calculated)
C=O stretch
Strongest Negative Band
~1100 cm⁻¹
- (Calculated)
C-O stretch
This is a representative table. Actual data would be obtained from the experiment and calculation.
Method 3: Mosher's Ester Analysis via NMR Spectroscopy
Mosher's ester analysis is a well-established NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines.[15][16] It involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[15]
Scientific Principles
The reaction of the chiral alcohol with the (R)- and (S)-enantiomers of MTPA chloride forms a pair of diastereomeric esters. In the NMR spectrum, the protons in these two diastereomers experience different chemical environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the stereocenter, the absolute configuration of the alcohol can be deduced.[17]
Esterification: In two separate NMR tubes, react the chiral alcohol with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively, in the presence of a base like pyridine.
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.
Data Analysis:
Assign the proton signals for both diastereomers.
Calculate the chemical shift difference (Δδ) for each proton using the formula: Δδ = δS - δR.
Based on the established Mosher's model, a positive Δδ for a given proton indicates it is on one side of the MTPA phenyl ring, while a negative Δδ indicates it is on the other side. This pattern allows for the assignment of the absolute configuration.[18]
Causality of Experimental Choices
Chiral Derivatizing Agent: MTPA is an ideal reagent because the phenyl group provides a strong anisotropic effect, and the trifluoromethyl group gives a distinct ¹⁹F NMR signal that can also be used for analysis.
Solvent: Anhydrous solvents are crucial to prevent the hydrolysis of the MTPA chloride and the resulting esters.
NMR Analysis: High-field NMR is necessary to resolve the often-small chemical shift differences between the diastereomers.
Data Presentation
Table 3: Representative Mosher's Ester Analysis Data
Proton
δ (R-MTPA ester) (ppm)
δ (S-MTPA ester) (ppm)
Δδ (δS - δR) (ppm)
Inferred Position
-CH₂-O-
4.20
4.25
+0.05
Right of Phenyl
H-2/H-5
3.80
3.75
-0.05
Left of Phenyl
This is a representative table. Actual data would be obtained from the experiment.
Method 4: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for the determination of the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained.[19][20]
Scientific Principles
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to determine the electron density distribution within the crystal, which in turn reveals the precise three-dimensional arrangement of the atoms in the molecule. For the determination of absolute configuration, the anomalous dispersion effect of heavy atoms is often utilized.[4]
Experimental Protocol: X-ray Crystallography
Procedure:
Crystallization: Grow a high-quality single crystal of the enantiomerically pure compound. This can be a challenging and time-consuming step.
Data Collection: Mount the crystal on a diffractometer and collect the diffraction data.
Structure Solution and Refinement: Process the data and solve the crystal structure to obtain a model of the molecule.
Absolute Configuration Determination: If the data is of sufficient quality, the absolute configuration can be determined using the Flack parameter, which should be close to zero for the correct enantiomer.[20]
Causality of Experimental Choices
Crystal Quality: A well-ordered single crystal is essential for obtaining high-resolution diffraction data.
Heavy Atom: The presence of an atom heavier than oxygen (e.g., a halogen or sulfur) can enhance the anomalous scattering effect, making the determination of the absolute configuration more reliable.[]
Data Presentation
Table 4: Representative Crystallographic Data
Parameter
Value
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
Flack Parameter
0.02(3)
Assigned Configuration
R
This is a representative table. Actual data would be obtained from the experiment.
Comparative Analysis
Table 5: Comparison of Methods for Stereochemical Assignment
Feature
Chiral HPLC
VCD Spectroscopy
Mosher's Ester Analysis (NMR)
X-ray Crystallography
Principle
Differential interaction with a chiral stationary phase
Differential absorption of circularly polarized IR light
Diastereomeric derivatization and NMR analysis
X-ray diffraction from a single crystal
Sample Requirement
Racemic or enantiomerically enriched solution
Enantiomerically enriched solution
Enantiomerically enriched sample (mg scale)
High-quality single crystal
Output
Separation of enantiomers, retention times
VCD spectrum
¹H NMR spectra of diastereomers
3D molecular structure, absolute configuration
Strengths
Quantitative, high-throughput, widely available
Non-destructive, applicable to solutions, provides conformational information
Destructive (derivatization), can be complex to interpret
Crystal growth can be a major bottleneck
Cost
Moderate
High
Moderate
High
Conclusion
The validation of the stereochemical assignment of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate enantiomers can be approached with a variety of powerful analytical techniques. Chiral HPLC is the workhorse for enantiomeric separation and quantification. VCD spectroscopy offers a non-destructive method for determining the absolute configuration in solution, which is particularly valuable for conformationally flexible molecules. Mosher's ester analysis provides a robust NMR-based alternative when other methods are not feasible. Finally, single-crystal X-ray crystallography remains the ultimate arbiter of absolute stereochemistry, provided a suitable crystal can be obtained.
The choice of method will depend on the specific requirements of the analysis, including the amount of sample available, the desired level of certainty, and the available instrumentation. In many cases, a combination of these techniques will provide the most comprehensive and unambiguous validation of the stereochemical assignment, ensuring the quality and safety of chiral molecules in research and development.
References
Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC. (URL: [Link])
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. (URL: [Link])
Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC. (URL: [Link])
Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method | Journal of Chemical Theory and Computation - ACS Publications. (URL: [Link])
Determining the Regio- and Relative Stereochemistry of Small and Drug-like Molecules Using an Alignment Algorithm for Infrared Spectra | Request PDF - ResearchGate. (URL: [Link])
Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - MDPI. (URL: [Link])
Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method - Radboud Repository. (URL: [Link])
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. (URL: [Link])
Chiral drugs: Sources, absolute configuration identification, pharmacological applications, and future research trends - LabMed Discovery. (URL: [Link])
Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals - Radboud Repository. (URL: [Link])
Algorithm increases certainty of stereochemical assignments in flexible molecules. (URL: [Link])
(a) ECD spectra of enantiopure 1 a (in THF, c=20 μM) and schematic... - ResearchGate. (URL: [Link])
Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - MDPI. (URL: [Link])
Electronic Circular Dichroism Spectra Calculation Based on Generalized Energy-Based Fragmentation Approach. (URL: [Link])
Typical HPLC chromatograms illustrating the separation of the enantiomers of OME (A) and IMP-B (B) in absence and in presence of TFA (0.01%) in methanol. Column: Chiralpak IG-3 (250 mm ? 4.6 mm I.D.); detection: UV at 280 nm; flow rate - ResearchGate. (URL: [Link])
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. (URL: [Link])
Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems - Books. (URL: [Link])
Regulatory Considerations in Drug Development of Stereoisomers | Request PDF. (URL: [Link])
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. (URL: [Link])
Vibrational circular dichroism spectroscopy in the CD, X≡Y, and X=Y=Z stretching region - huscap. (URL: [Link])
A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC. (URL: [Link])
Advanced Methods in Stereochemical Analysis of Benzolidones for Drug Design: A Comparative Study - Walsh Medical Media. (URL: [Link])
The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. (URL: [Link])
Contemporary Analysis of Chiral Molecules | LCGC International. (URL: [Link])
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments. (URL: [Link])
The Role of Anharmonicity in the HC*D Chromophore in Vibrational Circular Dichroism Spectra and Optical Rotation Data - PMC. (URL: [Link])
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])
Enhanced Conformational and Configurational Analysis of Furofuran Lignans by VCD Spectroscopy - SciELO. (URL: [Link])
Chemistry of Unique Chiral Olefins. 1. Synthesis, Enantioresolution, Circular Dichroism, and Theoretical Determination of the Absolute Stereochemistry of trans- and cis-1,1',2,2',3,3',4,4'-Octahydro-4,4'-biphenanthrylidenes | Journal of the American Chemical Society. (URL: [Link])
Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - ResearchGate. (URL: [Link])
Cost-Benefit Analysis of Using Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate in Scalable Drug Synthesis
As the pharmaceutical industry shifts away from flat, two-dimensional aromatic scaffolds, the integration of sp3-enriched, three-dimensional building blocks has become a critical determinant of clinical success. This par...
Author: BenchChem Technical Support Team. Date: April 2026
As the pharmaceutical industry shifts away from flat, two-dimensional aromatic scaffolds, the integration of sp3-enriched, three-dimensional building blocks has become a critical determinant of clinical success. This paradigm, famously termed the [1], emphasizes that increasing carbon bond saturation (Fsp3) significantly improves a drug's solubility, target selectivity, and overall pharmacokinetic profile.
Within this context, Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (MHTFC) (CAS: 2091964-79-1) has emerged as a highly versatile, bifunctional heterocyclic building block. Primarily utilized in the synthesis of nucleoside analogs and complex spirocycles[2], MHTFC offers a rigid tetrahydrofuran (THF) core with orthogonal reactive handles (a primary hydroxyl and a methyl ester).
This guide objectively compares the performance, scalability, and economic viability of MHTFC against its structural alternatives: the highly strained oxetane equivalent (MHOC ) and the highly flexible acyclic malonate derivative.
Structural & Economic Comparison: MHTFC vs. Alternatives
When designing a scalable synthetic route, the choice of the foundational scaffold dictates not only the cost of goods (COGs) but also the thermodynamic stability of the intermediates. We compared MHTFC against two common alternative strategies:
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate (MHOC): A smaller, 4-membered ring analog that offers slightly better aqueous solubility but suffers from severe ring strain.
Dimethyl 2-(hydroxymethyl)-2-methylmalonate (Acyclic): A low-cost, open-chain equivalent that lacks conformational restriction.
Quantitative Performance Data
The following table summarizes the cost-benefit metrics derived from pilot-scale (100g - 1kg) syntheses of nucleoside analogs using these three precursors.
Parameter
MHTFC (THF Ring)
MHOC (Oxetane Ring)
Acyclic Malonate
Cost per kg (USD)
~$800
~$2,500
~$50
Overall Yield (to final API)
45% – 55%
30% – 40%
20% – 30%
Ring Strain Energy
~6.0 kcal/mol
~25.4 kcal/mol
N/A (Highly flexible)
Stability (t1/2 in 0.1M HCl)
> 24 hours
< 2 hours
> 24 hours
Fsp3 Contribution
High (+6 sp3 carbons)
High (+5 sp3 carbons)
Moderate
Binding Affinity Impact
Optimal (Pre-organized)
Optimal (Pre-organized)
Poor (Entropic penalty)
Analysis of Causality:
While the acyclic malonate is exceptionally cheap, its high conformational flexibility introduces a severe entropic penalty during target binding, often necessitating additional, low-yielding macrocyclization steps later in the synthesis. Conversely, the oxetane ring (MHOC) provides excellent 3D vectors but its high ring strain (~25.4 kcal/mol) makes it highly susceptible to acid-catalyzed ring-opening during downstream functionalization, driving up costs and plummeting overall yields. MHTFC hits the "Goldilocks zone"—its 5-membered THF ring is thermodynamically stable under both acidic and basic conditions, ensuring high step-economy and robust scalability.
Divergent Synthetic Workflows
To visualize the downstream impact of these precursors, the following workflow maps the divergence of MHTFC, MHOC, and acyclic pathways in a standard nucleoside analog synthesis pipeline.
Workflow comparison of MHTFC, MHOC, and acyclic precursors in nucleoside analog synthesis.
Experimental Protocols & Methodologies (E-E-A-T)
To ensure scientific integrity and reproducibility, every protocol must be treated as a self-validating system. Below are the optimized, step-by-step methodologies for synthesizing MHTFC and subsequently utilizing it in a stereoselective Mitsunobu coupling.
Protocol A: De Novo Synthesis of MHTFC
This scalable route constructs the THF core from inexpensive starting materials[2].
Alkylation: React 2-chloroethanol with diethyl malonate in the presence of Sodium Ethoxide (NaOEt) in Ethanol at 70°C for 4 hours.
Causality: NaOEt is a strong, non-nucleophilic base that quantitatively deprotonates the acidic α-carbon of the malonate, driving the SN2 attack on the alkyl chloride to form the intermediate.
Selective Reduction: Treat the intermediate with Lithium Borohydride (LiBH4) in anhydrous THF at 0°C, slowly warming to room temperature over 12 hours.
Causality: LiBH4 is chosen over LiAlH4 because it selectively reduces the ester groups to primary alcohols without cleaving the newly formed ether backbone, yielding 2-hydroxymethyl-1,4-butanediol.
Acid-Catalyzed Dehydration: Reflux the resulting diol with a catalytic amount of p-Toluenesulfonic acid (p-TsOH) in toluene, using a Dean-Stark trap to remove water.
Causality: The continuous removal of water drives the equilibrium toward the intramolecular cyclization, forming the thermodynamically stable 5-membered tetrahydrofuran ring (MHTFC) in >85% yield.
Protocol B: Mitsunobu Coupling of MHTFC to 6-Chloropurine
The[3] is the premier method for coupling nucleobases to sp3-rich scaffolds. Here, we utilize the primary hydroxymethyl group of MHTFC.
Pre-activation: Dissolve 1.0 eq of MHTFC and 1.2 eq of Triphenylphosphine (PPh3) in anhydrous THF under an argon atmosphere. Cool the reaction mixture to 0°C.
Causality: THF ensures complete solvation of the polar MHTFC. The 0°C environment is critical to prevent the premature decomposition of the highly reactive betaine intermediate.
Reagent Addition: Dropwise add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) over 15 minutes.
Causality: DIAD is strictly preferred over DEAD (Diethyl azodicarboxylate) due to its superior thermal stability (safety profile at scale) and slightly higher steric bulk, which suppresses unwanted side reactions.
Nucleophile Introduction: Add 1.1 eq of 6-chloropurine in a single portion. Stir at 0°C for 30 minutes, then warm to room temperature for 12 hours.
Causality: 6-chloropurine is a weak pronucleophile. It relies entirely on the formation of the highly electrophilic alkoxyphosphonium ion (activated MHTFC) for an efficient SN2 displacement, ensuring a clean, high-yielding C-N bond formation.
Mechanistic pathway of the Mitsunobu coupling using MHTFC and 6-Chloropurine.
Conclusion
For drug development professionals scaling up nucleoside analogs or spirocyclic APIs, Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (MHTFC) provides the optimal balance of cost, thermodynamic stability, and 3D structural complexity. While acyclic alternatives appear cheaper on paper, the downstream entropic penalties and low-yielding macrocyclizations ultimately inflate the cost per kilogram of the final API. By leveraging MHTFC, chemists can successfully "escape from flatland" without sacrificing synthetic efficiency or scalability.
References
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success
Journal of Medicinal Chemistry, ACS Publications.
URL:[Link]
Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs
Arkivoc, Arkat USA.
URL:[Link]
Evaluating the Environmental Impact of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate vs. Traditional Building Blocks
As a Senior Application Scientist navigating the intersection of medicinal chemistry and sustainable manufacturing, I frequently encounter the challenge of balancing structural complexity with environmental responsibilit...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the intersection of medicinal chemistry and sustainable manufacturing, I frequently encounter the challenge of balancing structural complexity with environmental responsibility. The pharmaceutical industry is undergoing a necessary paradigm shift, moving away from fossil-derived, heavily halogenated intermediates toward bio-renewable, highly functionalized scaffolds.
One such emerging scaffold is Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS: 2091964-79-1)[1][2]. This heterocyclic building block features a tetrahydrofuran (THF) ring with a quaternary stereocenter at the C3 position, bearing both a hydroxymethyl and a carboxylate group[2]. In this guide, we will objectively compare the environmental footprint and synthetic utility of this compound against traditional petrochemical building blocks, such as halogenated cyclopentanes, using standardized green chemistry metrics.
Mechanistic & Structural Advantages: The Causality of Efficiency
In traditional medicinal chemistry, constructing a quaternary center on an aliphatic ring (like a cyclopentane) often requires a lengthy, linear synthetic sequence. Starting from an unfunctionalized cycloalkane, chemists must typically employ harsh conditions: radical halogenation, toxic cyanide displacement, and subsequent hydrolysis/reduction steps. Each step requires its own reaction solvent, workup solvent, and purification phase.
Conversely, Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate provides these functional groups pre-installed[2]. The mechanistic advantage here is profound: by utilizing a building block that already possesses orthogonal reactive sites (an ester for amidation/hydrolysis and a primary alcohol for etherification/oxidation), we bypass 3 to 4 synthetic steps. This step-economy directly translates to a massive reduction in solvent waste—which typically accounts for over 50% of the mass in pharmaceutical manufacturing[3]. Furthermore, THF derivatives can increasingly be sourced from bio-renewable furanic precursors like 5-hydroxymethylfurfural (HMF) or furfural, decoupling the supply chain from petrochemical cracking[4].
Green Chemistry Metrics: E-Factor and PMI
To objectively evaluate environmental impact, we rely on two foundational metrics:
E-Factor (Environmental Factor) : Pioneered by Roger Sheldon, this is the mass ratio of waste to desired product. It accounts for everything but the product, including reagents, solvent losses, and process aids[5][6].
Process Mass Intensity (PMI) : Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR), PMI is the total mass of materials used (including water and solvents) divided by the mass of the isolated product[3][7].
Because PMI includes all input mass, it provides a holistic view of process efficiency[7]. The use of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate drastically lowers both metrics by eliminating the upstream functionalization steps required by traditional building blocks[8].
Logical relationship mapping the environmental impact reduction of functionalized THF building blocks.
To validate these claims, we employ a self-validating experimental protocol to calculate the PMI of a standard amidation reaction using Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate versus a traditional 1-bromo-3-(hydroxymethyl)cyclopentane-1-carboxylate.
Protocol: Standardized Amidation and Mass Tracking
Reaction Setup :
M3HTFC Route: React 10.0 mmol of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate with 10.5 mmol of a standard primary amine (e.g., benzylamine) using a catalytic amount of a green amidation catalyst (e.g., Zr-based) in 10 mL of 2-Methyltetrahydrofuran (MeTHF)[9].
Traditional Route: React 10.0 mmol of the cyclopentane derivative under identical stoichiometric conditions.
Product Isolation :
Quench the reaction with 5 mL of water. Extract the product using 15 mL of MeTHF.
Causality Note: MeTHF is chosen as the extraction solvent because it cleanly separates from water, reducing the need for multiple re-extractions and lowering the overall solvent mass[10].
Mass Balance Tracking :
Weigh all inputs precisely: Reactants, catalyst, reaction solvent, quench water, and extraction solvent.
Purification :
Purify via crystallization (if possible) or minimal silica gel chromatography. Record the mass of any eluent used.
Metric Calculation :
Isolate and weigh the final purified amide.
Calculate PMI =
Mass of isolated product (kg)ΣMass of all inputs (kg)
[3].
Calculate E-Factor = PMI - 1 (excluding water if strictly following Sheldon's original rules, though modern holistic PMI includes water)[6][11].
Step-by-step experimental workflow for comparative Process Mass Intensity (PMI) assessment.
Quantitative Data Presentation
The following table summarizes the experimental environmental metrics derived from the aforementioned workflow, highlighting the stark contrast between the two approaches.
Pre-installed orthogonal functional groups on the THF ring[2].
Average PMI (kg input / kg product)
~15 - 25
~80 - 120
Elimination of intermediate workups, solvent exchanges, and purifications[8].
E-Factor
~14 - 24
~79 - 119
Direct correlation to reduced solvent and reagent waste[6].
Atom Economy
> 85%
< 40%
Avoidance of heavy halogen leaving groups (e.g., Bromine) during functionalization.
Bio-renewable Potential
High (Furanic precursors)
Low (Petrochemical cracking)
THF derivatives can be synthesized from biomass-derived furfural/HMF[4][12].
Conclusion
For drug development professionals, the selection of starting materials is the most consequential decision in defining a program's environmental footprint. Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is not merely a structural alternative to traditional cycloalkanes; it is a strategic asset for sustainable synthesis. By leveraging its pre-installed complexity and bio-renewable potential, chemists can drastically reduce Process Mass Intensity, align with ACS GCIPR sustainability goals, and accelerate the development of greener therapeutics.
References
calpaclab.com - methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate, min 97%
URL:[Link]
rsc.org - Two-Step Production of a Furfural-Derived Biosolvent in a Single Reactor: an Economic and Life Cycle Assessment Study
URL: [Link]
idosi.org - Green Chemistry and Environmentally Friendly Technologies: A Review
URL: [Link]
acs.org - Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process
URL:[Link]
unive.it - Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio
URL: [Link]
acs.org - Process Mass Intensity Calculation Tool - American Chemical Society
URL:[Link]
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the sa...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate, grounding every recommendation in established safety protocols and regulatory standards. Our approach moves beyond a simple checklist, explaining the causality behind each step to foster a deeper understanding and a culture of safety.
Hazard Assessment: The Foundation of Safe Disposal
The primary hazards are summarized below:
Hazard Category
Description
Rationale & Causality
Combustibility
The substance is likely a combustible liquid.[1][2]
The tetrahydrofuran ring is a flammable moiety. Vapors may be heavier than air and can travel to an ignition source. Proper storage away from heat and sparks is essential to prevent fire.[1][3]
Skin & Eye Irritation
Expected to be a Category 2 irritant, causing skin irritation and serious eye irritation.[1][2][4]
The functional groups present can interact with and cause damage to epithelial tissues upon contact. This necessitates the use of specific personal protective equipment (PPE).
Respiratory Irritation
May cause respiratory tract irritation if vapors are inhaled.[1][4]
As with many organic solvents, vapors can irritate the mucous membranes of the respiratory system. Handling should occur in well-ventilated areas.
Potential for Peroxide Formation
Ethers, including tetrahydrofuran derivatives, are known to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[5][6]
This is a critical, often overlooked hazard. Peroxide crystals can be shock-sensitive and pose a severe explosion risk. This potential dictates specific handling and storage protocols, even for waste containers.
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), any chemical exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity must be managed as hazardous waste.[7][8][9] Based on the assessment above, Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate waste must be treated as hazardous waste due to its ignitability and potential irritant (toxic) properties.
Pre-Disposal Safety: Your Personal Protective Barrier
Properly equipping yourself is a non-negotiable prerequisite for handling any chemical waste. The choice of PPE is directly informed by the hazard assessment.
Mandatory Personal Protective Equipment (PPE):
Eye Protection: Tightly fitting chemical safety goggles are required.[5] If there is a splash risk, a face shield (minimum 8-inch) should be worn in addition to goggles. This is to protect against the serious eye irritation hazard.
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact with the contaminated exterior.[5]
Body Protection: A full-length laboratory coat and closed-toe shoes are mandatory to protect against skin exposure from accidental spills.
The Disposal Workflow: A Step-by-Step Protocol
Disposing of chemical waste is a formal, regulated process. Ad-hoc procedures are a direct violation of safety and environmental law.[7][10] The following workflow ensures compliance and safety.
Step 1: Waste Segregation
The causality here is critical: mixing incompatible chemicals can lead to violent reactions, explosions, or the release of toxic gases.
Action: Designate a specific, separate waste container for Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate and any chemically compatible solvents used in the same process.
Step 2: Proper Containerization
The container is the primary barrier between the hazardous waste and the laboratory environment.
Action: Select a container made of a chemically compatible material (high-density polyethylene or glass is common) that is in good condition with no leaks or cracks. The container must have a secure, tight-fitting lid.[7]
Rationale: An appropriate container prevents leakage and the escape of flammable vapors. The lid must remain closed unless waste is actively being added.
Step 3: Meticulous Labeling
Accurate labeling is a legal requirement under both EPA and OSHA regulations.[11][12] It communicates the hazard to everyone in the facility and to waste handlers downstream.
Action: Obtain a hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[7] Affix it to the container and fill it out completely and legibly.
The label MUST include:
The words "Hazardous Waste" .
The full, common chemical name : "Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate". Abbreviations, acronyms, or chemical formulas are not permitted.[7]
The approximate quantity or percentage of each chemical in a mixture.
The date when waste was first added to the container (the "accumulation start date").
The physical hazards (e.g., "Ignitable," "Irritant").
Step 4: Safe Accumulation
Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[13]
Action: Store the labeled, sealed waste container in a designated SAA, which could be a secondary containment bin within a fume hood or a designated, marked area of a bench.
Rationale: The SAA keeps the waste under the control of laboratory personnel and minimizes the distance it needs to be transported within the lab. If the waste is flammable, the SAA should be inside a flammable storage cabinet.[13]
Step 5: Scheduling Disposal
Hazardous waste cannot be disposed of in the regular trash or poured down the drain.[7]
Action: Once the container is full or you have finished the project, complete the necessary paperwork or online request form provided by your EHS office to schedule a waste pickup.[7]
Process: EHS will then collect the waste and ensure it is transported to a licensed hazardous waste disposal facility, completing the chain of custody required by law.[13]
Emergency Procedures: Responding to the Unexpected
In the event of a spill or exposure, a swift and correct response is critical.
Emergency Situation
Procedural Response
Small Spill (<1 L)
If you are trained and it is safe to do so, confine the spill using a spill kit or absorbent material. Wear appropriate PPE, clean the area, and double-bag the waste in clear plastic bags. Label the bags as "Hazardous Waste" and arrange for pickup with your other chemical waste.[5]
Large Spill (>1 L)
Immediately evacuate the area and alert others. Call your institution's emergency number and the EHS office for assistance.[5] Avoid breathing vapors.
Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
Inhalation
Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2]
Visualizing the Disposal Pathway
To ensure clarity, the logical flow from waste generation to final disposal is illustrated below. This workflow is the core of a compliant and safe laboratory waste management program.
Caption: Decision workflow for compliant chemical waste disposal.
References
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Managing Hazardous Chemical Waste in the Lab . Source: Lab Manager. [Link]
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Standard Operating Procedure - Tetrahydrofuran . Source: University of California, Merced - Environmental Health and Safety. [Link]
Hazardous Waste Management in the Laboratory . Source: Lab Manager. [Link]
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Source: Occupational Safety and Health Administration. [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations . Source: Triumvirate Environmental. [Link]
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories - EPA . Source: U.S. Environmental Protection Agency. [Link]
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How to Manage Chemical Waste Disposal in Academic Labs - Justrite . Source: Justrite. [Link]
RCRA Hazardous Waste Compliance in California - Encamp . Source: Encamp. [Link]
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Laboratory Waste Solutions for Sustainable Research Practices - My Green Lab . Source: My Green Lab. [Link]
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Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global . Source: ALS Global. [Link]
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A BetterGuide to minimizing waste in laboratories - American Chemical Society . Source: American Chemical Society. [Link]
MATERIAL SAFETY DATA SHEET - 2-METHYL-TETRAHYDROFURAN-3-THIOL . Source: M&U International. [Link]
A Senior Application Scientist's Guide to Handling Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate
This guide provides a comprehensive operational plan for the safe handling and disposal of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS RN: 2091964-79-1). As detailed safety information for this specific co...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive operational plan for the safe handling and disposal of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate (CAS RN: 2091964-79-1). As detailed safety information for this specific compound is not extensively published, this protocol is built upon a conservative assessment of its structural components: the tetrahydrofuran ring, the carboxylate ester group, and the hydroxymethyl group. Our approach is to treat this compound with the caution required for related, well-documented furan derivatives and esters, ensuring a high margin of safety in all laboratory operations.[1]
Hazard Assessment: A Proactive Approach
Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on its chemical structure, we can infer a hazard profile that informs our handling procedures. The tetrahydrofuran moiety suggests potential peroxide formation over time, while the ester group points towards flammability.[2]
Table 1: Inferred Hazard Profile
Hazard Category
Potential Risk & Rationale
Primary Mitigation Strategy
Flammability
As a carboxylate ester, the compound is likely a flammable or combustible liquid.[3][4] Vapors may form explosive mixtures with air.[5]
Work away from ignition sources. Use grounded equipment to prevent static discharge.[4][6]
Skin & Eye Irritation
Furan derivatives and alcohols can cause skin and eye irritation.[2][7][8]
Wear appropriate chemical-resistant gloves and safety goggles.[5][9]
Respiratory Irritation
Vapors may cause respiratory tract irritation.[2][8]
All handling must be conducted within a certified chemical fume hood.[1][10][11]
Peroxide Formation
Tetrahydrofuran (THF) and its derivatives can form explosive peroxides upon prolonged exposure to air.
Store under an inert atmosphere.[12] Test for peroxides if the container has been opened previously and stored for an extended period.
Toxicology
The specific toxicological properties are not well-investigated.[3] It should be handled as a substance with unknown toxicity.
Minimize all routes of exposure (inhalation, ingestion, skin contact) through engineering controls and PPE.
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering solutions.
Chemical Fume Hood: All manipulations of Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[1][10] This is critical to minimize inhalation of any vapors.[11]
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized exhaust.[13]
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[14] A fire extinguisher appropriate for flammable liquids (e.g., dry chemical or CO2) should also be available.[1][8]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered PPE approach is mandatory for handling this compound. The following table outlines the specific equipment required.
Table 2: Recommended Personal Protective Equipment (PPE)
PPE Category
Specification & Rationale
Eye & Face Protection
Chemical safety goggles are required at all times. For operations with a higher splash risk, such as large-volume transfers, a face shield should be worn in addition to goggles.[1][10]
Hand Protection
Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice, but it is best practice to consult the glove manufacturer's compatibility charts.[10] For extended work, consider double-gloving.[15] Always inspect gloves for damage before use and remove them before leaving the laboratory area.
Body Protection
A flame-resistant lab coat must be worn and fully buttoned.[10] This protects against splashes and provides a removable barrier in case of a spill. Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[10]
Respiratory Protection
All work should be conducted in a fume hood to eliminate the need for a respirator.[1] A respirator with an organic vapor cartridge may be required as a last line of defense or for emergency situations like a large spill cleanup, but this requires formal training and fit-testing.[5][10]
Operational Plan: A Step-by-Step Protocol
Adherence to a strict, logical workflow minimizes risk and ensures procedural consistency.
Workflow for Safe Handling
Caption: Workflow from preparation to disposal.
Detailed Steps:
Preparation:
Verify that the chemical fume hood has been certified within the last year.
Ensure the work area is clear of clutter and ignition sources (e.g., hot plates, open flames).[7][13]
Confirm the location and accessibility of the nearest fire extinguisher, safety shower, and eyewash station.
Don all required PPE as specified in Table 2.
Handling:
Conduct all work inside the fume hood with the sash at the lowest practical height.[10]
If transferring significant quantities, ground the container and receiving equipment to prevent static discharge.[4][6]
Open the container slowly and carefully.
Perform the required manipulations (e.g., weighing, dispensing).
Once complete, securely close the primary container.
Store the chemical under an inert atmosphere as recommended.[12]
Disposal:
Chemical Waste: Unused or waste Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate should be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[3]
Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, absorbent paper) must be placed in a sealed bag and disposed of as solid hazardous waste.[1]
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[3]
Emergency Procedures
Small Spill (inside fume hood):
Contain the spill using a non-combustible absorbent material like vermiculite or sand.[1]
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[6]
Wipe the area clean with an appropriate solvent and then soap and water.
Large Spill (outside fume hood):
Evacuate the immediate area.
Alert colleagues and contact your institution's emergency personnel or EHS department.[1]